molecular formula C9H9BrO2 B591792 (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 852110-51-1

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

货号: B591792
CAS 编号: 852110-51-1
分子量: 229.073
InChI 键: KDCRSIHHGGSDPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol ( 852110-51-1) is a valuable dihydrobenzofuran scaffold of significant interest in medicinal and organic chemistry research. This compound features a benzofuran core fused with a dihydrofuran ring, a structural motif recognized as an integral part of a vast range of biologically active compounds . The 2,3-dihydrobenzofuran nucleus is a key intermediate in developing novel synthetic methodologies, particularly those employing transition metal-catalysis for the construction of complex organic frameworks . Researchers utilize this brominated building block as a precursor in the synthesis of compounds with potential pharmacological applications. Dihydrobenzofuran derivatives have been explored for diverse biological activities, including serving as cytotoxic agents, anti-inflammatory compounds, and antimicrobial agents, making this scaffold a pivotal structure in drug discovery efforts . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCRSIHHGGSDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS 852110-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, CAS number 852110-51-1, is a halogenated heterocyclic compound belonging to the dihydrobenzofuran class of molecules. This class is of significant interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran scaffold in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the potential applications of this compound, with a particular focus on its role as a key intermediate in the development of ghrelin receptor antagonists. All quantitative data is presented in structured tables, and a detailed, representative experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 229.07 g/mol .[1] Its chemical structure features a dihydrobenzofuran core, which provides a rigid framework, a bromine atom on the aromatic ring, and a primary alcohol functional group. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, while the hydroxyl group can be a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

PropertyValueReference
CAS Number 852110-51-1
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Physical Form Solid
Purity Typically >95%
Storage Temperature Ambient

Synthesis

  • Synthesis of the Aldehyde Precursor: Preparation of 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde.

  • Reduction to the Alcohol: Reduction of the aldehyde to the primary alcohol, this compound.

A general experimental protocol for a similar reduction is described for the synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol, where the corresponding aldehyde is reduced using sodium borohydride in ethanol.

Experimental Protocol: Reduction of 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde

This protocol is a representative method based on the reduction of similar aldehydes.

Materials:

  • 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask at room temperature with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Application in Drug Discovery: Ghrelin Receptor Antagonists

The ghrelin receptor, a G protein-coupled receptor, plays a crucial role in regulating appetite, energy homeostasis, and growth hormone secretion. Antagonists of the ghrelin receptor are being investigated as potential therapeutics for obesity and other metabolic disorders. The dihydrobenzofuran scaffold is a key structural motif in a number of potent ghrelin receptor antagonists. This compound serves as a critical building block in the synthesis of these complex molecules. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

While specific biological data for this compound itself is not publicly available, its incorporation into patented ghrelin receptor antagonists underscores its importance in this therapeutic area.

Signaling Pathways and Experimental Workflows

The development of ghrelin receptor antagonists involves a series of experimental workflows to identify and characterize lead compounds. This compound would be utilized in the initial chemical synthesis phase of such a workflow.

Diagram 1: Synthetic Workflow for Ghrelin Receptor Antagonists

Synthetic_Workflow A Starting Materials (e.g., 2-bromophenol derivatives) B Synthesis of 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde A->B Multi-step synthesis C Reduction to This compound (CAS 852110-51-1) B->C Reduction (e.g., NaBH4) D Functional Group Interconversion / Coupling Reactions C->D Versatile Intermediate E Library of Dihydrobenzofuran Derivatives D->E F Ghrelin Receptor Antagonist Candidates E->F

Caption: Synthetic workflow for developing ghrelin receptor antagonists.

Diagram 2: Drug Discovery Cascade for Ghrelin Receptor Antagonists

Drug_Discovery_Cascade cluster_synthesis Chemical Synthesis cluster_screening Screening & Profiling cluster_invivo In Vivo Evaluation A This compound (Building Block) B Synthesis of Compound Library A->B C High-Throughput Screening (Ghrelin Receptor Binding Assay) B->C D In vitro Functional Assays (e.g., Calcium Mobilization) C->D E ADME/Tox Profiling D->E F Pharmacokinetic Studies E->F G Efficacy in Animal Models (e.g., food intake studies) F->G

Caption: Drug discovery workflow for ghrelin receptor antagonists.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the development of ghrelin receptor antagonists for the treatment of metabolic diseases. Its synthesis, likely achieved through the reduction of the corresponding aldehyde, provides a key building block for the generation of diverse chemical libraries. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the molecular properties, a proposed synthetic pathway, and an analytical workflow for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Profile

This compound is a substituted dihydrobenzofuran derivative. Its chemical structure and properties make it a subject of interest for the synthesis of more complex molecules.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 852110-51-1

Proposed Synthesis and Experimental Protocol

Step 1: Esterification of 7-Bromobenzofuran-2-carboxylic acid

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, typically carried out in the presence of an acid catalyst.

  • Materials:

    • 7-Bromobenzofuran-2-carboxylic acid

    • Methanol (reagent grade)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Magnesium sulfate (anhydrous)

    • Dichloromethane

  • Procedure:

    • To a solution of 7-bromobenzofuran-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C.

    • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 7-bromobenzofuran-2-carboxylate.

Step 2: Reduction of the Ester to the Alcohol

The second step is the reduction of the methyl ester to the desired primary alcohol, this compound. A strong reducing agent such as lithium aluminum hydride is typically employed for this transformation.

  • Materials:

    • Methyl 7-bromobenzofuran-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (saturated aqueous solution)

    • Ethyl acetate

  • Procedure:

    • A solution of methyl 7-bromobenzofuran-2-carboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

    • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a saturated aqueous solution of sodium sulfate.

    • The resulting mixture is stirred vigorously for 30 minutes, and the solid is removed by filtration.

    • The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualized Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow Starting_Material 7-Bromobenzofuran-2-carboxylic acid Intermediate Methyl 7-bromobenzofuran-2-carboxylate Starting_Material->Intermediate Esterification Final_Product This compound Intermediate->Final_Product Reduction Step1_Reagents 1. Methanol 2. H₂SO₄ (cat.) Step2_Reagents 1. LiAlH₄, THF 2. H₂O

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed through a series of analytical techniques.

Analytical_Workflow Purified_Product Purified Product TLC Thin-Layer Chromatography (TLC) (Purity Assessment) Purified_Product->TLC NMR Nuclear Magnetic Resonance (NMR) ('H and ¹³C) (Structural Elucidation) Purified_Product->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Purified_Product->MS IR Infrared Spectroscopy (IR) (Functional Group Analysis) Purified_Product->IR Final_Characterization Final Characterization TLC->Final_Characterization NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Caption: Standard analytical workflow for product characterization.

An In-Depth Technical Guide to the Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (7-bromo-2,3-dihydrobenzofuran-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of a substituted benzofuran, followed by the reduction of the furan ring, and culminating in the reduction of a carboxylate group to the desired primary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in three main stages, starting from commercially available 2-bromophenol.

Synthesis_Overview A 2-Bromophenol B 3-Bromo-2-hydroxybenzaldehyde A->B Formylation C Ethyl 7-bromo-benzofuran-2-carboxylate B->C Cyclization D Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate C->D Hydrogenation E This compound D->E Reduction

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

This initial step involves the formylation of 2-bromophenol to introduce an aldehyde group ortho to the hydroxyl group.

Reaction:

Step1 reactant 2-Bromophenol product 3-Bromo-2-hydroxy- benzaldehyde reactant->product reagent Reimer-Tiemann Reaction (CHCl3, NaOH) reagent->product

Caption: Synthesis of 3-Bromo-2-hydroxybenzaldehyde.

Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-bromophenol (1.0 eq) in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide (4.0 eq).

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform (1.5 eq) dropwise over 1 hour, maintaining the temperature.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material 2-Bromophenol
Key Reagents Chloroform, Sodium Hydroxide
Solvent Ethanol/Water
Reaction Temperature 60-70°C
Reaction Time 3-4 hours
Typical Yield 40-50%
Step 2: Synthesis of Ethyl 7-bromo-benzofuran-2-carboxylate

The synthesized 3-bromo-2-hydroxybenzaldehyde undergoes a cyclization reaction with ethyl bromoacetate to form the benzofuran ring system.

Reaction:

Step2 reactant 3-Bromo-2-hydroxy- benzaldehyde product Ethyl 7-bromo-benzofuran- 2-carboxylate reactant->product reagent Ethyl bromoacetate, K2CO3 reagent->product

Caption: Synthesis of Ethyl 7-bromo-benzofuran-2-carboxylate.

Protocol:

  • To a solution of 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add ethyl bromoacetate (1.2 eq) and reflux the mixture for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter off the potassium carbonate and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain the pure product.

ParameterValue
Starting Material 3-Bromo-2-hydroxybenzaldehyde
Key Reagents Ethyl bromoacetate, Potassium carbonate
Solvent Acetone
Reaction Temperature Reflux
Reaction Time 12-16 hours
Typical Yield 70-80%
Step 3: Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

The aromatic benzofuran ring is reduced to the corresponding 2,3-dihydrobenzofuran via catalytic hydrogenation.

Reaction:

Step3 reactant Ethyl 7-bromo-benzofuran- 2-carboxylate product Ethyl 7-bromo-2,3-dihydro- benzofuran-2-carboxylate reactant->product reagent H2, Pd/C reagent->product

Caption: Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate.

Protocol:

  • Dissolve ethyl 7-bromo-benzofuran-2-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture at room temperature for 24 hours or until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the product.

ParameterValue
Starting Material Ethyl 7-bromo-benzofuran-2-carboxylate
Catalyst 10% Pd/C
Reagent Hydrogen gas
Solvent Ethanol
Pressure 50 psi
Reaction Temperature Room Temperature
Reaction Time 24 hours
Typical Yield >95%
Step 4: Synthesis of this compound

The final step involves the reduction of the ethyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction:

Step4 reactant Ethyl 7-bromo-2,3-dihydro- benzofuran-2-carboxylate product (7-Bromo-2,3-dihydro- benzofuran-2-yl)methanol reactant->product reagent 1. LiAlH4 2. H2O quench reagent->product

Caption: Synthesis of this compound.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

ParameterValue
Starting Material Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0°C to Room Temperature
Reaction Time 3-5 hours
Typical Yield 85-95%

Quantitative Data Summary

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
13-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.0240-50
2Ethyl 7-bromo-benzofuran-2-carboxylateC₁₁H₉BrO₃271.0970-80
3Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylateC₁₁H₁₁BrO₃273.11>95
4This compoundC₉H₉BrO₂229.0785-95

Concluding Remarks

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on established organic transformations and can be adapted for the synthesis of related analogs. Careful execution of each step, particularly the handling of moisture-sensitive reagents like LiAlH₄, is crucial for achieving high yields and purity. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.

An In-depth Technical Guide on (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the compound (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide also incorporates information from relevant patents and general synthetic strategies for the 2,3-dihydrobenzofuran scaffold, offering a valuable resource for researchers working with this and related molecules.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉BrO₂PubChem
Molecular Weight229.07 g/mol PubChem
XLogP31.9PubChem (Computed)
Hydrogen Bond Donor Count1PubChem (Computed)
Hydrogen Bond Acceptor Count2PubChem (Computed)
Rotatable Bond Count1PubChem (Computed)
Exact Mass227.97859 g/mol PubChem (Computed)
Monoisotopic Mass227.97859 g/mol PubChem (Computed)
Topological Polar Surface Area29.5 ŲPubChem (Computed)
Heavy Atom Count12PubChem (Computed)
Complexity163PubChem (Computed)

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Researchers requiring definitive spectra are advised to synthesize and characterize the compound in-house. The following sections outline the expected spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the hydroxymethyl group. The aromatic protons will likely appear as multiplets or doublets in the range of δ 6.8-7.5 ppm. The protons on the dihydrofuran ring (at positions 2 and 3) and the methylene protons of the hydroxymethyl group will exhibit characteristic splitting patterns and chemical shifts influenced by their diastereotopic and neighboring environments.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms in the molecule. The aromatic carbons are expected in the δ 110-160 ppm region, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbons of the dihydrofuran ring and the hydroxymethyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and alcohol functionalities will likely appear in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of the hydroxymethyl group, water, or cleavage of the dihydrofuran ring.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, general methods for the synthesis of the 2,3-dihydrobenzofuran scaffold can be adapted. One common approach involves the intramolecular cyclization of a suitably substituted allyl phenol.

A plausible synthetic route is outlined below. This represents a general strategy that may require optimization for this specific target molecule.

G A 2-Bromo-6-allylphenol B Epoxidation A->B m-CPBA or other epoxidizing agent C This compound B->C Base-catalyzed intramolecular cyclization

Caption: A potential synthetic pathway to this compound.

General Procedure for the Synthesis of 2,3-Dihydrobenzofurans from Allyl Phenols:
  • Epoxidation of the Allyl Group: The starting material, an appropriately substituted o-allylphenol, is treated with an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Intramolecular Cyclization: Upon completion of the epoxidation, the intermediate epoxide is subjected to base-catalyzed intramolecular cyclization. A base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added to the reaction mixture in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The alkoxide formed from the phenolic hydroxyl group then attacks the epoxide, leading to the formation of the dihydrofuran ring.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is then extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Signaling Pathways and Logical Relationships

The 2,3-dihydrobenzofuran scaffold is a common motif in many biologically active molecules and natural products. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activity and signaling pathways modulated by this compound would need to be determined through dedicated biological screening and mechanistic studies.

The following diagram illustrates a general workflow for the investigation of a novel compound like this compound in a drug discovery context.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of (7-Bromo-2,3-dihydro- benzofuran-2-yl)methanol B Spectroscopic Analysis (NMR, IR, MS) A->B C Purity Determination (HPLC) B->C D In vitro Biological Assays (e.g., enzyme inhibition, cell viability) C->D E Identification of 'Hits' D->E F Target Identification & Validation E->F G Signaling Pathway Analysis F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully elucidate its spectroscopic properties and biological activities.

Unveiling the Spectroscopic Signature of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed spectroscopic reference and standardized experimental protocols.

Predicted ¹H and ¹³C NMR Data

The chemical structure of this compound, with atom numbering for NMR signal assignment, is presented below. The predicted ¹H and ¹³C NMR data are summarized in the subsequent tables. These predictions are based on the analysis of structurally related analogs, including 7-bromo-2,3-dihydrobenzofuran and other substituted dihydrobenzofurans, combined with established principles of NMR spectroscopy.

Figure 1: Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons on the dihydrofuran ring, and the hydroxymethyl group. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.2 - 7.3d~7.5 - 8.0
H-5~6.8 - 6.9t~7.5 - 8.0
H-6~7.1 - 7.2d~7.5 - 8.0
H-2~4.9 - 5.1m-
H-3a~3.3 - 3.4ddJgem ≈ 16.0, Jvic ≈ 9.0
H-3b~3.0 - 3.1ddJgem ≈ 16.0, Jvic ≈ 7.0
H-8a / H-8b~3.7 - 3.9m-
OHVariablebr s-

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct carbon signals. The chemical shifts are referenced to the solvent peak.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a~159 - 161
C-3a~128 - 130
C-4~129 - 131
C-5~122 - 124
C-6~125 - 127
C-7~112 - 114
C-2~78 - 80
C-3~30 - 32
C-8 (CH₂OH)~64 - 66

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocols

A general experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of solid organic compounds like this compound is outlined below.

G cluster_workflow General NMR Experimental Workflow prep Sample Preparation - Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). - Add TMS as an internal standard (0.03% v/v). - Transfer to a 5 mm NMR tube. instrument Instrument Setup - Insert the sample into the NMR spectrometer. - Lock the field on the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. prep->instrument 1. h1_acq ¹H NMR Acquisition - Set appropriate spectral width, acquisition time, and relaxation delay (e.g., d1=2s). - Acquire the spectrum using a standard pulse sequence (e.g., zg30). instrument->h1_acq 2. c13_acq ¹³C NMR Acquisition - Set appropriate spectral width and acquisition time. - Use a proton-decoupled pulse sequence (e.g., zgpg30). - Set a longer relaxation delay (e.g., d1=5s) for quantitative analysis. h1_acq->c13_acq 3. processing Data Processing - Apply Fourier transformation. - Phase correct the spectra. - Calibrate the chemical shift scale using the TMS signal (0 ppm). c13_acq->processing 4. analysis Spectral Analysis - Integrate the ¹H NMR signals. - Determine multiplicities and coupling constants. - Assign signals to the respective nuclei. processing->analysis 5.

Figure 2: Generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Materials:

  • This compound (solid)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS (typically 0.03% v/v) as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent.

    • Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.

  • ¹H NMR Spectrum Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay (d1) of 1-2 seconds to ensure adequate relaxation of the protons between scans.

  • ¹³C NMR Spectrum Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Use a relaxation delay (d1) of 2-5 seconds. For quantitative analysis of quaternary carbons, a longer delay may be necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

    • Manually phase correct the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both spectra.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for the ¹H signals.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.

This guide provides a foundational spectroscopic dataset and a standardized methodology for the analysis of this compound, facilitating its use in synthetic chemistry and drug discovery pipelines.

Physical and chemical properties of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents computed properties sourced from reputable chemical databases. Furthermore, a proposed synthetic pathway is outlined based on established methodologies for analogous structures.

Core Compound Properties

This compound, with the CAS Number 852110-51-1, is a halogenated derivative of dihydrobenzofuran.[1] Its core structure consists of a bromo-substituted benzene ring fused to a dihydrofuran ring, with a hydroxymethyl group attached at the 2-position of the dihydrofuran ring. This combination of a rigid heterocyclic scaffold and functional groups suggests its potential as a building block in medicinal chemistry and materials science.

Physical and Chemical Data

The following tables summarize the available quantitative data for this compound. It is critical to note that the majority of these values are computationally predicted and await experimental verification.

Identifier Value Source
IUPAC Name (7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanolPubChem[1]
CAS Number 852110-51-1PubChem[1]
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
Canonical SMILES C1C(OC2=C1C=CC=C2Br)COPubChem[1]
InChI Key KDCRSIHHGGSDPJ-UHFFFAOYSA-NPubChem[1]
Computed Physicochemical Properties Value Source
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 227.97859 DaPubChem[1]
Monoisotopic Mass 227.97859 DaPubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 163PubChem[1]

At present, experimental data for properties such as melting point, boiling point, and solubility are not available in the public domain. Commercial suppliers may hold such data, and it is recommended to consult their specifications for further information.

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related 2,3-dihydrobenzofuran derivatives. A potential two-step approach is outlined below.

Synthetic Pathway for this compound cluster_0 Step 1: O-Allylation cluster_1 Step 2: Reductive Cyclization 2-Bromo-6-formylphenol 2-Bromo-6-formylphenol Intermediate_1 2-Bromo-6-(allyloxy)benzaldehyde 2-Bromo-6-formylphenol->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., Acetone) Allyl_bromide Allyl bromide Allyl_bromide->Intermediate_1 Intermediate_1_ref 2-Bromo-6-(allyloxy)benzaldehyde Final_Product This compound Intermediate_1_ref->Final_Product Solvent (e.g., Methanol) Reducing_agent Reducing Agent (e.g., NaBH4) Reducing_agent->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Methodological Considerations for the Proposed Synthesis:
  • Step 1: O-Allylation of 2-Bromo-6-formylphenol: The synthesis would likely commence with the O-allylation of a suitable starting material, such as 2-bromo-6-formylphenol. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. The allyl group is introduced via reaction with an allyl halide, for instance, allyl bromide.

  • Step 2: Reductive Cyclization: The resulting 2-bromo-6-(allyloxy)benzaldehyde would then undergo a reductive cyclization. Treatment with a reducing agent, for example, sodium borohydride in an alcoholic solvent like methanol, would reduce the aldehyde to the corresponding alcohol. This intermediate could then undergo an intramolecular cyclization to form the dihydrofuran ring, yielding the final product, this compound. The precise conditions, including temperature and reaction time, would require empirical optimization.

Spectroscopic Characterization (Predicted)

Although experimental spectral data is not available, a general expectation for the key spectroscopic features can be outlined:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the brominated benzene ring, the diastereotopic protons of the methylene group in the dihydrofuran ring, the proton at the chiral center (C2), and the protons of the hydroxymethyl group. The coupling patterns would be complex due to the fused ring system and the chiral center.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic, aliphatic, and alcohol carbons.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the dihydrofuran ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-Br stretching bands, would also be present.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the benzofuran and dihydrobenzofuran scaffolds are present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. Therefore, this compound could be of interest for screening in various biological assays.

Experimental Workflow for Characterization

Should this compound be synthesized or acquired, a standard workflow for its characterization would be as follows:

Characterization Workflow Start Synthesized/Acquired Compound Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS) Purification->Purity_Analysis Structure_Elucidation Structural Elucidation Purity_Analysis->Structure_Elucidation Physical_Properties Determination of Physical Properties Purity_Analysis->Physical_Properties Biological_Screening Biological Activity Screening Purity_Analysis->Biological_Screening NMR ¹H and ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR Infrared Spectroscopy Structure_Elucidation->IR Melting_Point Melting Point Physical_Properties->Melting_Point Solubility Solubility Studies Physical_Properties->Solubility

Caption: A standard workflow for the characterization and evaluation of a novel compound.

This workflow ensures the purity and confirms the chemical structure of the compound before proceeding to the evaluation of its physical properties and potential biological activities.

Conclusion

This compound is a compound with potential applications in various fields of chemical research, particularly in the development of novel pharmaceuticals and functional materials. While there is a significant lack of experimentally determined data for this specific molecule, this guide provides a summary of its computed properties and a plausible route for its synthesis. Further experimental investigation is crucial to fully characterize this compound and explore its potential. Researchers are encouraged to perform the necessary experimental work to validate the predicted data and to screen for biological activity.

References

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: A Prospective Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the design of heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The modular nature of PROTACs necessitates a diverse toolkit of chemical building blocks to enable the synthesis of degraders with optimized properties. This technical guide introduces (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol as a promising, yet underexplored, scaffold for the development of novel protein degraders, particularly as a potential ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This document provides a prospective analysis of this building block, outlining a plausible synthetic route, its potential incorporation into PROTACs, and generalized experimental protocols for its application in the synthesis and evaluation of protein degraders. While direct experimental evidence for the use of this specific molecule in published degrader molecules is not yet available, this guide serves as a technical primer for researchers seeking to explore its potential in expanding the chemical space of TPD.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound, based on publicly available data, is presented below.[1] These properties are essential for its handling, characterization, and consideration in fragment-based drug design.

PropertyValueReference
IUPAC Name (7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 852110-51-1[1]
Appearance (Predicted) White to off-white solid-
Solubility (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane-

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme:

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Intramolecular Cyclization 2-Bromo-6-allylphenol 2-Bromo-6-allylphenol Epoxide_intermediate 2-((7-bromo-2,3-dihydrobenzofuran-2-yl)methyl)oxirane 2-Bromo-6-allylphenol->Epoxide_intermediate m-CPBA, DCM m-CPBA m-CPBA Epoxide_intermediate_2 2-((7-bromo-2,3-dihydrobenzofuran-2-yl)methyl)oxirane Target_Molecule This compound Epoxide_intermediate_2->Target_Molecule Base (e.g., NaH), THF Base Base

Caption: Proposed two-step synthesis of this compound.

Materials:

  • 2-Bromo-6-allylphenol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

Step 1: Epoxidation of 2-Bromo-6-allylphenol

  • Dissolve 2-bromo-6-allylphenol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

Step 2: Intramolecular Cyclization to form this compound

  • Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Dissolve the crude epoxide intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This compound as a VHL Ligand Precursor

The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[2][3] VHL ligands typically feature a hydroxyproline core that engages in key hydrogen bonding interactions with the VHL protein.[4] The this compound scaffold presents an intriguing starting point for the design of novel VHL ligands.

The hydroxyl group can serve as a handle for further chemical modification, while the brominated aromatic ring offers a vector for linker attachment in a PROTAC construct. The dihydrobenzofuran core itself can be explored as a novel scaffold to interact with the VHL binding pocket.

G Building_Block This compound Activation Activation of Hydroxyl (e.g., mesylation, tosylation) Building_Block->Activation Displacement Nucleophilic Displacement with Hydroxyproline derivative Activation->Displacement VHL_Ligand_Core Novel VHL Ligand Scaffold Displacement->VHL_Ligand_Core

Caption: Conceptual workflow for developing a VHL ligand from the building block.

PROTAC Design and Synthesis Workflow

A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (e.g., a VHL ligand), and a linker that connects the two. The this compound building block could be incorporated into a PROTAC targeting a protein of interest (POI).

G cluster_0 Component Preparation Warhead Target Protein Ligand (with linker attachment point) Coupling Coupling Reaction (e.g., amide bond formation, click chemistry) Warhead->Coupling VHL_Ligand VHL Ligand derived from This compound VHL_Ligand->Coupling Linker Linker Synthesis Linker->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

A Representative Experimental Protocol for PROTAC Synthesis (Amide Coupling):

This generalized protocol describes the coupling of a VHL ligand (derived from our building block) with a carboxylic acid-functionalized warhead via amide bond formation.

Materials:

  • VHL ligand with a free amine

  • Warhead with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a vial, dissolve the warhead (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the mixture and stir for 15 minutes at room temperature.

  • Add a solution of the VHL ligand (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative HPLC to yield the final product.

Evaluation of Protein Degradation

Once a PROTAC molecule is synthesized, its ability to induce the degradation of the target protein must be evaluated. A common method for this is the Western Blot.

G Cell_Culture Cell Culture expressing Target Protein Treatment Treat cells with PROTAC (various concentrations and time points) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification (e.g., BCA assay) Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis (Quantify band intensity) Detection->Analysis

Caption: Experimental workflow for assessing protein degradation via Western Blot.

A Generalized Protocol for Western Blot Analysis:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC molecule for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Normalize the protein amounts for all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion and Future Outlook

This compound represents a structurally interesting and potentially valuable building block for the development of novel protein degraders. Its unique scaffold and functional handles offer opportunities for the design of new E3 ligase ligands and the construction of innovative PROTAC molecules. While its application in targeted protein degradation is yet to be demonstrated in the literature, this technical guide provides a foundational framework for researchers to begin exploring its potential. Future work should focus on the successful synthesis and characterization of this molecule, followed by its derivatization and incorporation into PROTACs. Subsequent biological evaluation will be crucial in determining its efficacy as a component of next-generation protein degraders.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Potential Biological Activities of Brominated Dihydrobenzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetically developed molecules of significant medicinal value. The introduction of bromine atoms onto this core structure has been shown to modulate and, in many cases, enhance the biological activities of these compounds, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the reported biological activities of brominated dihydrobenzofurans, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

The addition of bromine to the dihydrobenzofuran structure has consistently resulted in a significant increase in anticancer activities.[1][2] These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity
CompoundCancer Cell LineActivity MetricValueReference
7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) LNCaP (Prostate Carcinoma)IC505.8 nM[3]
Difluorinated, brominated dihydrobenzofuran with carboxylic acid group (Compound 1) HCT116 (Colorectal Carcinoma)IC5019.5 µM[4]
Difluorinated, brominated dihydrobenzofuran with ester group (Compound 2) HCT116 (Colorectal Carcinoma)IC5024.8 µM[4]
Benzofuran-based oxadiazole bromo derivative (14c) HCT116 (Colon Cancer)IC503.27 µM[5]
3-(bromomethyl)benzofuran derivative (Compound 1) HL60 (Leukemia)IC500.1 µM[1]
3-(bromomethyl)benzofuran derivative (Compound 1) K562 (Leukemia)IC505 µM[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1]

  • Cell Seeding: Cancer cells (e.g., HCT116, K562, HL60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test brominated dihydrobenzofuran compounds. A vehicle control (e.g., DMSO) and a positive control are also included. Cells are typically incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Several brominated dihydrobenzofuran derivatives exert their anticancer effects by inducing apoptosis. This is often achieved by inhibiting anti-apoptotic proteins like Bcl-2 and promoting the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).[4]

G BDHBF Brominated Dihydrobenzofuran Bcl2 Bcl-2 (Anti-apoptotic) BDHBF->Bcl2 inhibits Caspases Caspase Cascade BDHBF->Caspases activates Bcl2->Caspases PARP PARP Caspases->PARP cleaves Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis DNA_Frag DNA Fragmentation PARP->DNA_Frag leads to

Apoptosis induction by brominated dihydrobenzofurans.

Enzyme Inhibition

A significant area of activity for brominated dihydrobenzofurans is the potent and selective inhibition of key enzymes involved in disease pathways, such as protein kinases.

Casein Kinase 2 (CK2) Inhibition

Human protein kinase CK2 is a promising target for cancer treatment, and dibenzofuran-based compounds have emerged as highly prospective inhibitors.[3] Dichloro- and dibromo-substituted dihydrodibenzofurans, in particular, have demonstrated IC50 values in the low nanomolar range.[3]

Quantitative Data on Enzyme Inhibition
CompoundEnzyme TargetInhibition MetricValueReference
7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) Casein Kinase 2 (CK2)IC505.8 nM[3]
(4R)-5-Bromodihydro-L-kynurenine Kynureninase (P. fluorescens)Ki55 nM[6]
(4S)-5-Bromodihydro-L-kynurenine Kynureninase (P. fluorescens)Ki170 nM[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (for CK2)
  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the CK2 enzyme, a specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and MgCl₂.

  • Inhibitor Addition: The brominated dihydrobenzofuran inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as phosphoric acid or EDTA.

  • Separation: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper or filters, which bind the peptide substrate, followed by washing steps to remove unbound ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Inhibitor-Enzyme Interaction Workflow

The potent inhibition of CK2 by compound 12c is attributed to specific interactions within the enzyme's ATP-binding site, including a crucial π-halogen bond between a bromine substituent and the gatekeeper amino acid Phe113.[3]

G Inhibitor Dibromo-dihydrodibenzofuran Inhibitor (12c) Binding Competitive Binding Inhibitor->Binding Interaction π-Halogen Bond (Br --- Phe113) Hydrogen Bonds Halogen Bonds Inhibitor->Interaction CK2 CK2α Active Site ATP ATP ATP->Binding Binding->CK2 Inhibition Inhibition of Phosphorylation Binding->Inhibition Interaction->CK2

Competitive inhibition of CK2 by a brominated inhibitor.

Anti-inflammatory Activity

Brominated dihydrobenzofuran derivatives have also been identified as efficient anti-inflammatory agents. Their mechanism often involves the inhibition of key inflammatory mediators and enzymes. The presence of bromine is considered important for the anti-inflammatory effect in these scaffolds.[4]

Quantitative Data on Anti-inflammatory Activity

The following data pertains to fluorinated benzofuran and dihydrobenzofuran derivatives where bromine is a key substituent.[4][7]

CompoundTarget/MediatorInhibition MetricValue RangeReference
Fluorinated, Brominated Dihydrobenzofurans Interleukin-6 (IL-6)IC501.2 - 9.04 µM[4][7]
Fluorinated, Brominated Dihydrobenzofurans Chemokine (C-C) Ligand 2 (CCL2)IC501.5 - 19.3 µM[4][7]
Fluorinated, Brominated Dihydrobenzofurans Nitric Oxide (NO)IC502.4 - 5.2 µM[4][7]
Fluorinated, Brominated Dihydrobenzofurans Prostaglandin E2 (PGE2)IC501.1 - 20.5 µM[4][7]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is commonly used to measure NO production by macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture and Stimulation: Macrophages are plated in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the brominated dihydrobenzofuran compounds for 1-2 hours.

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Cells are incubated for a further 18-24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An aliquot of the supernatant (e.g., 50 µL) is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Reading: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo product. The absorbance is then measured at approximately 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite (a stable product of NO) in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The IC50 value for NO inhibition is then calculated.

Antimicrobial Activity

The benzofuran core is a recognized pharmacophore for designing antimicrobial agents, and bromination can enhance this activity.[8] Some tribromo-dihydrobenzofuranol derivatives have been shown to be effective against Gram-positive bacteria and fungi.[9]

Quantitative Data on Antimicrobial Activity
Compound ClassOrganismActivity MetricValue (µg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Gram-positive bacteriaMIC50 - 200[9]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Candida speciesMIC100[9]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) Gram-positive bacteriaMIC50 - 200[9]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) Candida speciesMIC100[9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The brominated dihydrobenzofuran compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, or 30°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader.

Neuroprotective Activity

While the broader class of benzofuran and dihydrobenzofuran derivatives has shown promise in exhibiting neuroprotective and antioxidant effects, specific data on brominated dihydrobenzofurans in this context is less prevalent in the reviewed literature.[10][11][12] Studies on related structures suggest that they can protect against excitotoxic neuronal cell damage and oxidative stress.[10] For instance, a selenium-containing dihydrobenzofuran demonstrated protective effects in an Alzheimer's disease model by modulating oxidative stress, neuroinflammation, and apoptosis pathways.[12][13] This indicates a potential avenue for future research into the neuroprotective capabilities of brominated analogues, leveraging the known benefits of halogenation on bioactivity.

Conclusion

Brominated dihydrobenzofurans represent a versatile and highly potent class of compounds with a wide spectrum of biological activities. The strategic incorporation of bromine atoms into the dihydrobenzofuran scaffold has been demonstrated to be a successful strategy for enhancing anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The compelling quantitative data, particularly the low nanomolar inhibition of cancer-related kinases and significant cytotoxicity against various cancer cell lines, underscore the therapeutic potential of these molecules. Further exploration of their structure-activity relationships, mechanisms of action, and neuroprotective potential is warranted to fully exploit their promise in the development of novel therapeutic agents.

References

The Synthesis of 2,3-Dihydrobenzofuran: A Journey from Classical Rearrangements to Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran, historically known as coumaran, represents a cornerstone heterocyclic motif in the landscape of organic chemistry and drug discovery. Its rigid, fused-ring structure provides a valuable scaffold for presenting substituents in a well-defined three-dimensional space, a critical feature for molecular recognition at biological targets. This privileged structure is embedded in a vast array of natural products exhibiting significant biological activities, including antifungal, insecticidal, and antitumor properties. Consequently, the development of efficient and versatile synthetic routes to access this core and its derivatives has been a continuous pursuit for over a century, evolving from classical rearrangement reactions to sophisticated transition-metal-catalyzed transformations. This guide provides an in-depth exploration of the discovery and historical evolution of 2,3-dihydrobenzofuran synthesis, offering both mechanistic insights and practical, field-proven protocols for key methodologies.

Part 1: The Genesis of a Scaffold - Classical Synthetic Strategies

The early approaches to the 2,3-dihydrobenzofuran core were characterized by elegant intramolecular reactions, often involving thermal or acid-catalyzed rearrangements of readily available phenolic precursors. These foundational methods, while sometimes limited in scope and requiring harsh conditions, established the fundamental principles of cyclization that are still relevant today.

The Claisen Rearrangement and Subsequent Cyclization: A Tandem Approach

One of the most enduring and conceptually important routes to 2,3-dihydrobenzofurans begins with the Claisen rearrangement of an allyl phenyl ether. This thermal[1][1]-sigmatropic rearrangement, first reported by Rainer Ludwig Claisen, proceeds through a concerted, cyclic transition state to yield an ortho-allylphenol intermediate.[2][3][4] This intermediate, upon exposure to acid or further heating, can then undergo intramolecular hydroalkoxylation to furnish the 2,3-dihydrobenzofuran ring system.[5]

The causality behind this two-step process lies in the inherent reactivity of the starting materials. The thermal rearrangement is entropically favored and driven by the formation of a stable aromatic phenol. The subsequent cyclization is an intramolecular addition of the phenolic hydroxyl group to the proximate double bond, a process often facilitated by acid catalysis which protonates the alkene, rendering it more electrophilic.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran via Thermal Claisen Rearrangement and Cyclization [6]

Step 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis) [6]

  • To a round-bottom flask, add the desired phenol (1.0 eq.). If desired, dissolve the phenol in a suitable solvent such as acetone or acetonitrile.

  • Add powdered potassium carbonate (1.5-2.0 eq.) or solid potassium hydroxide pellets (2.0 eq.).

  • Add allyl bromide (1.2-1.5 eq.). For sluggish reactions, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI, 5 mol%) can be included.

  • Stir the mixture vigorously at room temperature or heat to reflux (typically 50-80 °C) until the starting phenol is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether, which can be purified by column chromatography if necessary.

Step 2: Thermal Claisen Rearrangement and In Situ Cyclization [5]

  • Place the purified allyl phenyl ether (0.1–1.0 g) into a Schlenk flask.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this process three times.

  • Heat the flask in a pre-heated oil bath to the required temperature (typically 160-220 °C). The reaction can be performed neat or in a high-boiling solvent like diethylaniline.

  • Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction time can vary from a few hours to over 100 hours depending on the substrate and temperature.

  • Upon completion of the rearrangement and subsequent cyclization, cool the flask to room temperature.

  • The resulting product mixture can be purified directly by column chromatography on silica gel to afford the 2,3-dihydrobenzofuran derivative.

Mechanism of Claisen Rearrangement and Cyclization

G cluster_0 Claisen Rearrangement ([3,3]-Sigmatropic Shift) cluster_1 Acid-Catalyzed Cyclization start Allyl Phenyl Ether ts1 Cyclic Transition State start->ts1 Heat intermediate ortho-Allylphenol ts1->intermediate intermediate2 ortho-Allylphenol protonated Protonated Alkene intermediate2->protonated H+ carbocation Carbocation Intermediate protonated->carbocation cyclized Cyclized Intermediate carbocation->cyclized Intramolecular Nucleophilic Attack product 2,3-Dihydrobenzofuran cyclized->product -H+

Caption: Tandem Claisen rearrangement and acid-catalyzed cyclization.

Intramolecular Williamson Ether Synthesis

A more direct, though often less versatile, classical approach is the intramolecular Williamson ether synthesis. This method involves the formation of the ether linkage as the ring-closing step. The synthesis starts with a 2-(2-haloethyl)phenol, which, upon treatment with a base, undergoes intramolecular nucleophilic substitution (SN2) to yield the 2,3-dihydrobenzofuran.

The success of this reaction is contingent on the principles of the SN2 mechanism. The phenolic proton is first abstracted by a base to generate a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon bearing the halide, leading to the displacement of the leaving group and the formation of the five-membered ring. This method is particularly effective for the synthesis of the unsubstituted parent scaffold.

Experimental Protocol: Intramolecular Williamson Ether Synthesis of 2,3-Dihydrobenzofuran

  • In a round-bottom flask, dissolve 2-(2-bromoethyl)phenol (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at 0 °C to control any exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Gentle heating may be required for less reactive substrates.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Mechanism of Intramolecular Williamson Ether Synthesis

G start 2-(2-Haloethyl)phenol deprotonated Phenoxide Intermediate start->deprotonated Base ts SN2 Transition State deprotonated->ts Intramolecular Attack product 2,3-Dihydrobenzofuran ts->product Halide Expulsion

Caption: Base-mediated intramolecular Williamson ether synthesis.

Part 2: The Modern Era - Transition-Metal Catalysis and Beyond

The late 20th and early 21st centuries witnessed a paradigm shift in synthetic organic chemistry with the advent of transition-metal catalysis. These powerful tools have revolutionized the synthesis of 2,3-dihydrobenzofurans, offering milder reaction conditions, broader substrate scope, and unprecedented levels of control over stereochemistry.

Palladium-Catalyzed Intramolecular C-H Functionalization and Heck Reactions

Palladium catalysis has been a workhorse in the synthesis of 2,3-dihydrobenzofurans. One of the most elegant strategies involves the intramolecular Heck reaction. In this process, a palladium(0) catalyst undergoes oxidative addition into an aryl halide (typically an iodide or bromide) tethered to an alkene. The resulting organopalladium(II) species then undergoes migratory insertion of the alkene, followed by β-hydride elimination to afford the cyclized product and regenerate the palladium(0) catalyst.[7][8]

More recently, direct C-H functionalization has emerged as a highly atom-economical alternative. These reactions bypass the need for pre-functionalized aryl halides. A palladium(II) catalyst can directly activate a C-H bond on the aromatic ring, forming a palladacycle intermediate which then reacts with a tethered alkene in a similar fashion to the Heck reaction.[9][10][11]

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for Dihydrobenzofuran Synthesis [7][12]

  • To a Schlenk tube, add the o-iodo or o-bromo-allylphenol derivative (1.0 eq.), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), and a suitable phosphine ligand (e.g., PPh3 or a bidentate ligand like BINAP for asymmetric synthesis, 4-10 mol%).

  • Add a base, typically a carbonate (e.g., Cs2CO3, K2CO3) or an amine (e.g., triethylamine), and a solvent (e.g., acetonitrile, DMF, or toluene).

  • Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Heat the reaction to the required temperature (often 80-120 °C) and stir for the necessary time (monitored by TLC or GC/LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water, brine, and dry over an anhydrous salt.

  • After filtration and concentration, purify the crude product by column chromatography.

Mechanism of the Intramolecular Heck Reaction

G pd0 Pd(0)Ln oxidative_add Oxidative Addition (Aryl-Pd(II) Complex) pd0->oxidative_add start o-Halo-allylphenol start->oxidative_add insertion Migratory Insertion (Alkyl-Pd(II) Complex) oxidative_add->insertion elimination β-Hydride Elimination insertion->elimination product 2,3-Dihydrobenzofuran elimination->product pd0_regen Pd(0)Ln elimination->pd0_regen Reductive Elimination

Caption: Catalytic cycle of the intramolecular Heck reaction.

Other Transition-Metal-Catalyzed and Novel Methodologies

Beyond palladium, a host of other transition metals, including rhodium, ruthenium, gold, nickel, and copper, have been successfully employed in the synthesis of 2,3-dihydrobenzofurans.[13][14] These metals often exhibit unique reactivity profiles, enabling transformations such as:

  • Rhodium-catalyzed [3+2] annulations and C-H activation.[13]

  • Gold-catalyzed intramolecular hydroalkoxylation of allenes and alkenes.

  • Copper-catalyzed C-O bond formation and cyclization reactions.[14]

Furthermore, innovative metal-free approaches continue to be developed, including photochemical methods that proceed via radical pathways and reactions involving the generation of reactive intermediates like ortho-quinone methides.[1][15]

Summary and Outlook

The synthesis of the 2,3-dihydrobenzofuran core has a rich history, evolving from fundamental, mechanistically insightful classical reactions to a diverse and powerful array of modern catalytic methods. The journey from high-temperature thermal rearrangements to mild, highly selective transition-metal-catalyzed processes reflects the broader advancements in the field of organic synthesis.

The table below provides a comparative overview of the key synthetic strategies discussed.

MethodKey TransformationTypical ConditionsAdvantagesLimitations
Claisen/Cyclization [1][1]-Sigmatropic rearrangement followed by hydroalkoxylationHigh temperature (160-220 °C), often with acid catalysisAccess to diverse substitution patterns, conceptually importantHarsh conditions, potential for side reactions, limited functional group tolerance
Intramolecular Williamson Ether Synthesis Intramolecular SN2 reactionBase (e.g., NaH, K2CO3) in polar aprotic solventDirect and efficient for simple scaffoldsRequires pre-functionalized haloalkylphenol precursor
Intramolecular Heck Reaction Pd(0)-catalyzed C-C bond formationPd catalyst, base, phosphine ligand, 80-120 °CHigh functional group tolerance, good yields, potential for asymmetryRequires aryl halide, cost of catalyst and ligands
C-H Functionalization Pd(II)-catalyzed direct C-H activation and cyclizationPd catalyst, oxidant, often high temperatureHigh atom economy, avoids pre-functionalizationOften requires directing groups, can have regioselectivity issues

For researchers and drug development professionals, the choice of synthetic route will be dictated by factors such as the desired substitution pattern, required stereochemistry, functional group tolerance, and scalability. While classical methods remain valuable for specific applications and for their pedagogical importance, the continued innovation in catalysis promises even more efficient, selective, and sustainable pathways to this vital heterocyclic scaffold in the future.

References

Chiral Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential stereoselective synthetic strategies for obtaining enantiomerically pure (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. This chiral building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2,3-dihydrobenzofuran scaffold in biologically active molecules. This document outlines three principal approaches: enantioselective epoxidation followed by intramolecular cyclization, asymmetric reduction of a ketone precursor, and enzymatic kinetic resolution of the racemic alcohol.

Enantioselective Epoxidation of 2-allyl-6-bromophenol and Subsequent Intramolecular Cyclization

A robust strategy for the asymmetric synthesis of the target molecule involves the enantioselective epoxidation of a prochiral olefin precursor, 2-allyl-6-bromophenol, followed by a base-mediated intramolecular cyclization. The Sharpless asymmetric epoxidation is a well-established and highly predictable method for achieving high enantioselectivity in the epoxidation of allylic alcohols. While the substrate here is a phenolic allyl ether, analogous conditions can be adapted. The subsequent intramolecular 5-exo-tet cyclization proceeds in a stereospecific manner to yield the desired chiral 2-hydroxymethyl-2,3-dihydrobenzofuran.

Experimental Protocol: Sharpless Asymmetric Epoxidation and Cyclization

Step 1: Sharpless Asymmetric Epoxidation of 2-allyl-6-bromophenol

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cooled to -20 °C.

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq) is added, followed by the dropwise addition of L-(+)-diethyl tartrate (L-(+)-DET) (1.2 eq). The mixture is stirred for 10 minutes at -20 °C.

  • 2-allyl-6-bromophenol (1.0 eq) is then added to the reaction mixture.

  • An anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction is stirred at -20 °C for 24-48 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid. The mixture is stirred for 1 hour at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude chiral epoxide.

Step 2: Intramolecular Cyclization

  • The crude epoxide from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • A base, such as sodium hydride (NaH) (1.2 eq) or cesium carbonate (Cs₂CO₃) (1.5 eq), is added portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Data Presentation: Analogous Sharpless Epoxidation Reactions
SubstrateCatalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)
(Z)-3-chloroallyl alcoholTi(OiPr)₄ / D-(-)-DIPTTBHPCH₂Cl₂-204885>95
GeraniolTi(OiPr)₄ / L-(+)-DETTBHPCH₂Cl₂-20189591
(E)-2-Hexen-1-olTi(OiPr)₄ / D-(-)-DETTBHPCH₂Cl₂-203.580>95

Data is representative of analogous Sharpless epoxidation reactions and may not reflect the exact outcome for the specified substrate.

Visualization: Synthetic Pathway via Epoxidation

epoxidation_pathway cluster_start Starting Material cluster_reaction1 Sharpless Asymmetric Epoxidation cluster_intermediate Chiral Intermediate cluster_reaction2 Intramolecular Cyclization cluster_product Final Product 2_allyl_6_bromophenol 2-allyl-6-bromophenol reagents1 Ti(OiPr)4, L-(+)-DET TBHP, CH2Cl2, -20 °C 2_allyl_6_bromophenol->reagents1 epoxide Chiral Epoxide reagents1->epoxide reagents2 NaH or Cs2CO3 THF or DMF epoxide->reagents2 product (S)-(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol reagents2->product

Caption: Synthetic route via Sharpless epoxidation and cyclization.

Asymmetric Reduction of 2-Acyl-7-bromo-2,3-dihydrobenzofuran

Another viable approach is the enantioselective reduction of a prochiral ketone, such as 2-acetyl-7-bromo-2,3-dihydrobenzofuran, to the corresponding secondary alcohol. Asymmetric transfer hydrogenation (ATH) using a chiral ruthenium or rhodium catalyst is a highly effective method for this transformation, often providing high yields and excellent enantioselectivities.

Experimental Protocol: Asymmetric Transfer Hydrogenation
  • A solution of 2-acetyl-7-bromo-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine) is prepared in a reaction vessel under an inert atmosphere.

  • A chiral catalyst, such as a Ru(II)- or Rh(III)-complex with a chiral diamine ligand (e.g., (R,R)-TsDPEN), is added (0.5-2 mol%).

  • A hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope) or isopropanol, is added.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) for a period of 12-48 hours, with the reaction progress monitored by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the enantiomerically pure this compound.

Data Presentation: Analogous Asymmetric Ketone Reductions
SubstrateCatalyst (mol%)H-SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
AcetophenoneRuCl--INVALID-LINK-- (1)HCOOH/Et₃NH₂O40129998
1-(2-Naphthyl)ethanone[RhCl₂(Cp*)]₂/(R,R)-TsDPEN (0.5)i-PrOHi-PrOH25249599
1-IndanoneRuCl--INVALID-LINK-- (0.1)HCOOH/Et₃NDMF286>9999

Data is representative of analogous asymmetric transfer hydrogenation reactions and may not reflect the exact outcome for the specified substrate.

Visualization: Synthetic Pathway via Asymmetric Reduction

reduction_pathway cluster_start Starting Material cluster_reaction Asymmetric Transfer Hydrogenation cluster_product Final Product ketone 2-Acetyl-7-bromo- 2,3-dihydrobenzofuran reagents Chiral Ru or Rh Catalyst HCOOH/Et3N or i-PrOH ketone->reagents product (R/S)-(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol reagents->product

Caption: Synthetic route via asymmetric reduction of a ketone.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a practical alternative for obtaining the desired enantiomer from a racemic mixture of the target alcohol. Lipases are commonly employed enzymes for this purpose due to their stereoselectivity in catalyzing acylation or deacylation reactions. In this approach, one enantiomer of the racemic alcohol is selectively acylated, allowing for the separation of the unreacted enantiomer and the acylated product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Racemic this compound (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene, hexane, or diisopropyl ether).

  • An acylating agent, such as vinyl acetate or isopropenyl acetate (2-5 eq), is added to the solution.

  • A lipase, for instance, Candida antarctica lipase B (CALB, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (PSL), is added to the mixture (typically 10-50% by weight of the substrate).

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-45 °C), and the progress of the resolution is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, the enzyme is removed by filtration.

  • The solvent and excess acylating agent are removed under reduced pressure.

  • The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer is separated by column chromatography on silica gel.

  • The acylated enantiomer can be subsequently hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer of the alcohol.

Data Presentation: Analogous Lipase-Catalyzed Resolutions
SubstrateLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (%) of Alcoholee (%) of Ester
(±)-1-PhenylethanolNovozym 435Vinyl AcetateToluene30650>9998
(±)-2-Methyl-1-pentanolLipase PSVinyl PropionateHexane25244895>99
(±)-PantolactonePSL-CIsopropenyl AcetateDiisopropyl ether4572519796

Data is representative of analogous lipase-catalyzed kinetic resolutions and may not reflect the exact outcome for the specified substrate.

Visualization: Workflow for Kinetic Resolution

resolution_workflow racemic_alcohol Racemic this compound reaction_step Lipase (e.g., CALB) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent racemic_alcohol->reaction_step mixture Mixture of: (R)-Alcohol & (S)-Ester (or vice versa) reaction_step->mixture separation Chromatographic Separation mixture->separation enantiomer_R (R)-Enantiomer (Alcohol) separation->enantiomer_R Unreacted enantiomer_S_ester (S)-Enantiomer (Ester) separation->enantiomer_S_ester Acylated hydrolysis Hydrolysis (e.g., K2CO3, MeOH) enantiomer_S_ester->hydrolysis enantiomer_S_alcohol (S)-Enantiomer (Alcohol) hydrolysis->enantiomer_S_alcohol

Caption: Workflow for lipase-catalyzed kinetic resolution.

An In-depth Technical Guide to the Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the core synthetic pathways and methodologies for the preparation of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, a key intermediate in pharmaceutical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in laboratory-scale production.

I. Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from 2-bromophenol. The overall strategy involves the initial formylation of the phenol, followed by an etherification to introduce an allyl group. The crucial 2,3-dihydrobenzofuran ring system is then constructed via a palladium-catalyzed intramolecular Heck reaction. The final step involves the reduction of the resulting aldehyde to the target primary alcohol.

Synthesis_Overview Start 2-Bromophenol Step1 Formylation Start->Step1 Intermediate1 3-Bromo-2-hydroxybenzaldehyde Step1->Intermediate1 Step2 Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 2-(Allyloxy)-3- bromobenzaldehyde Step2->Intermediate2 Step3 Intramolecular Heck Reaction Intermediate2->Step3 Intermediate3 7-Bromo-2,3-dihydro- benzofuran-2-carbaldehyde Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 FinalProduct (7-Bromo-2,3-dihydro- benzofuran-2-yl)methanol Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

II. Data Presentation: Reaction Parameters and Yields

The following tables summarize the typical reaction conditions and reported yields for each step of the synthesis. The data is compiled from analogous reactions found in the literature and serves as a guideline for reaction optimization.

Table 1: Formylation of 2-Bromophenol

ReagentsSolventTemperature (°C)Time (h)Yield (%)
Paraformaldehyde, MgCl₂, TriethylamineTHFReflux (~66)4~60-70

Table 2: Williamson Ether Synthesis of 3-Bromo-2-hydroxybenzaldehyde

BaseReagentSolventTemperature (°C)Time (h)Yield (%)
Potassium CarbonateAllyl BromideDMFRoom Temperature2-4>95

Table 3: Intramolecular Heck Reaction of 2-(Allyloxy)-3-bromobenzaldehyde

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF10012~85
Pd(OAc)₂ (5)P(o-tol)₃ (10)Ag₂CO₃ (2)Acetonitrile808~92
Pd₂(dba)₃ (2.5)dppf (5)Et₃N (3)Toluene11018~78

Table 4: Reduction of 7-Bromo-2,3-dihydrobenzofuran-2-carbaldehyde

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
Sodium BorohydrideMethanol0 to Room Temp.1-2>90

III. Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Formylation)

This procedure describes the ortho-formylation of 2-bromophenol.

Step1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Bromophenol 2-Bromophenol Mix Mix in THF Bromophenol->Mix Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mix MgCl2 MgCl₂ MgCl2->Mix TEA Triethylamine TEA->Mix Reflux Reflux (4h) Mix->Reflux Quench Acidic Work-up (1N HCl) Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 3-Bromo-2-hydroxy- benzaldehyde Purify->Product

Caption: Experimental workflow for the formylation of 2-bromophenol.

Materials:

  • 2-Bromophenol

  • Paraformaldehyde

  • Magnesium Chloride (anhydrous)

  • Triethylamine

  • Tetrahydrofuran (THF, dry)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon), add anhydrous magnesium chloride and paraformaldehyde.

  • Add dry THF via syringe, followed by the dropwise addition of triethylamine.

  • Stir the mixture for 10 minutes, then add 2-bromophenol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, add diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic phase successively with 1 N HCl and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-hydroxybenzaldehyde.

Step 2: Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde (Williamson Ether Synthesis)

This protocol details the etherification of 3-bromo-2-hydroxybenzaldehyde with allyl bromide.[1][2]

Step2_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification StartMat 3-Bromo-2-hydroxy- benzaldehyde Mix Mix in DMF StartMat->Mix K2CO3 K₂CO₃ K2CO3->Mix AllylBr Allyl Bromide Stir Stir at RT (2-4h) AllylBr->Stir Mix->Stir Quench Quench with NH₄Cl (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 2-(Allyloxy)-3- bromobenzaldehyde Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Allyl Bromide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Sodium Sulfate (Na₂SO₄, anhydrous)

Procedure:

  • To a stirred solution of 3-bromo-2-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.[2]

  • Stir the mixture at room temperature for 15-20 minutes.[2]

  • Add allyl bromide dropwise to the reaction mixture.[2]

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[2]

  • Extract the aqueous layer with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain 2-(allyloxy)-3-bromobenzaldehyde.[2]

Step 3: Synthesis of 7-Bromo-2,3-dihydrobenzofuran-2-carbaldehyde (Intramolecular Heck Reaction)

This procedure describes the palladium-catalyzed intramolecular cyclization to form the dihydrobenzofuran ring.[1]

Step3_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification StartMat 2-(Allyloxy)-3- bromobenzaldehyde Mix Mix in DMF under Inert Atmosphere StartMat->Mix Catalyst Pd(OAc)₂ Catalyst->Mix Ligand PPh₃ Ligand->Mix Base K₂CO₃ Base->Mix Heat Heat at 100°C (12h) Mix->Heat Workup Aqueous Work-up (Water/Ether) Heat->Workup Extract Extract with Diethyl Ether Workup->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 7-Bromo-2,3-dihydro- benzofuran-2-carbaldehyde Purify->Product

Caption: Experimental workflow for the intramolecular Heck reaction.

Materials:

  • 2-(Allyloxy)-3-bromobenzaldehyde

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl Ether

  • Water

  • Brine

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • In a flame-dried round-bottom flask, combine 2-(allyloxy)-3-bromobenzaldehyde, palladium(II) acetate, triphenylphosphine, and anhydrous potassium carbonate.[1]

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.[1]

  • Add anhydrous DMF via syringe.[1]

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring by TLC.[1]

  • After cooling, pour the mixture into a separatory funnel containing diethyl ether and water.[1]

  • Separate the layers and extract the aqueous layer with diethyl ether.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[1]

  • Purify the residue by column chromatography to yield 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde.[1]

Step 4: Synthesis of this compound (Reduction)

This final step involves the reduction of the aldehyde to the corresponding primary alcohol.

Step4_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification StartMat 7-Bromo-2,3-dihydro- benzofuran-2-carbaldehyde Mix Dissolve in Methanol, Cool to 0°C StartMat->Mix Reducer Sodium Borohydride (NaBH₄) AddReducer Add NaBH₄ portion-wise Reducer->AddReducer Mix->AddReducer Stir Stir at RT (1-2h) AddReducer->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography (optional) Dry->Purify Product (7-Bromo-2,3-dihydro- benzofuran-2-yl)methanol Purify->Product

Caption: Experimental workflow for the reduction of the aldehyde.

Materials:

  • 7-Bromo-2,3-dihydrobenzofuran-2-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Dissolve 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the product by column chromatography on silica gel to obtain this compound.

References

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, stands as a cornerstone in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products and synthetically derived therapeutic agents has solidified its status as a "privileged scaffold."[1] This guide provides a comprehensive technical overview of benzofuran derivatives, detailing their synthesis, diverse biological activities, and mechanisms of action, with a focus on their applications in contemporary drug discovery and development.

A Spectrum of Biological Activities

Benzofuran derivatives exhibit a remarkable breadth of pharmacological properties, positioning them as promising candidates for the treatment of a wide range of diseases.[2][3] These activities stem from the versatile chemical nature of the benzofuran nucleus, which allows for extensive structural modifications to fine-tune its biological effects. Key therapeutic areas where benzofuran derivatives have shown significant potential include oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Potential

A substantial body of research highlights the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and inhibition of critical signaling pathways that drive tumor progression.[4][5]

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference(s)
Benzo[b]furan derivative 26MCF-7 (Breast)MTT Assay0.057[4][5]
Benzo[b]furan derivative 36MCF-7 (Breast)MTT Assay0.051[4][5]
Benzofuran-isatin conjugate 5aSW-620 (Colon)Not Specified8.7[4]
Benzofuran-isatin conjugate 5dSW-620 (Colon)Not Specified6.5[4]
Benzofuran-chalcone hybrid 4gHCC1806 (Breast)MTT Assay5.93[6]
Benzofuran-chalcone hybrid 4gHeLa (Cervical)MTT Assay5.61[6]
Benzofuran-based oxadiazole 5a-Tyrosinase Inhibition11[7][8]
Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a spectrum of bacteria and fungi, making them a promising area of investigation.[2][9]

Table 2: In Vitro Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Compound 1Salmonella typhimurium12.5[9]
Compound 1Staphylococcus aureus12.5[9]
Compound 2Staphylococcus aureus25[9]
Compound 5Penicillium italicum12.5[9]
Compound 6Penicillium italicum12.5[9]
Benzofuran ketoxime 38Staphylococcus aureus0.039[2]
Benzofuran ketoxime derivativesCandida albicans0.625-2.5[2]
Benzofuran-5-ol derivatives 20 & 21Various Fungi1.6-12.5[2]

Key Signaling Pathways and Mechanisms of Action

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect at a molecular level. Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in disease pathogenesis.

The PI3K/Akt/mTOR Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5] Several benzofuran derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[4][5]

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Benzofuran Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTORC1->Cell Survival, Proliferation, Growth Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->PI3K inhibits MTT_Assay_Workflow Experimental Workflow for MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with benzofuran derivatives at various concentrations B->C D Incubate for 24-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add solubilization solution to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

References

An In-depth Technical Guide to the Safety and Handling of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a chemical intended for research and development purposes only. This document is a guide and does not replace a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound and adhere to all institutional and governmental safety regulations.

Chemical Identity and Physical Properties

This compound is a brominated heterocyclic organic compound. Its structure, featuring a dihydrobenzofuran core, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. Note that some of this data is predicted and should be used as a guide.

PropertyValueSource
IUPAC Name (7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol-
CAS Number 852110-51-1ChemicalBook[1]
Molecular Formula C₉H₉BrO₂PubChem[2]
Molecular Weight 229.07 g/mol PubChem[2]
Appearance Light yellow to yellow solidChemicalBook[1]
Boiling Point 331.5 ± 35.0 °C (Predicted)ChemicalBook[1]
Density 1.587 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]
pKa 14.15 ± 0.10 (Predicted)ChemicalBook[1]
Storage Temperature 2-8°CChemicalBook[1]

Safety and Hazard Information

GHS Hazard Classification
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral 4GHS07WarningH302: Harmful if swallowed[3]
Acute Toxicity, Dermal 4GHS07WarningH312: Harmful in contact with skin[3]
Acute Toxicity, Inhalation 4GHS07WarningH332: Harmful if inhaled[3]
Precautionary Statements

The following table outlines the key precautionary statements associated with the handling of this compound class.

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301 + P317IF SWALLOWED: Get medical help.[3]
P302 + P352IF ON SKIN: Wash with plenty of water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P317Get medical help.[3]
P330Rinse mouth.[3]
P362 + P364Take off contaminated clothing and wash it before reuse.[3]
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative procedure can be derived from general methods for the synthesis of 2,3-dihydrobenzofurans.

Representative Synthesis Protocol: Cyclization of an Allyl Phenol

This protocol is a generalized example and would require optimization.

Objective: To synthesize this compound via the cyclization of a suitable precursor.

Materials:

  • 2-allyl-6-bromophenol (precursor, may require separate synthesis)

  • An appropriate oxidizing agent (e.g., m-CPBA)

  • A suitable solvent (e.g., Dichloromethane)

  • Reagents for workup and purification (e.g., sodium thiosulfate solution, brine, magnesium sulfate, silica gel)

Methodology:

  • Reaction Setup: In a fume hood, dissolve 2-allyl-6-bromophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Add the oxidizing agent (e.g., m-CPBA) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again and quench by slowly adding a saturated solution of sodium thiosulfate to decompose any excess oxidizing agent.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.

Handling, Storage, and Disposal

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.

  • Keep away from strong oxidizing agents and incompatible materials.

  • Store in a locked cabinet or area with restricted access.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Do not allow the material to enter drains or waterways.

Potential Biological Activity and Signaling Pathways

There is no specific biological activity data available for this compound in the public domain. However, the benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active compounds, suggesting potential areas of interest for this molecule.

Derivatives of benzofuran and dihydrobenzofuran have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory effects: Some benzofuran derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. This is often linked to the modulation of the NF-κB and MAPK signaling pathways.

  • Anticancer properties: Certain compounds containing this scaffold have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms can involve the inhibition of kinases such as PI3K/Akt.

  • Antimicrobial activity: The benzofuran nucleus is a component of some natural and synthetic compounds with antibacterial and antifungal properties.

Representative Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given the known activities of related benzofuran compounds, it is plausible that this compound or its derivatives could be investigated for similar effects.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p p-IκB (Phosphorylated) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases IkB_p->IkB_p Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (e.g., TNF-α, IL-6, COX-2) Compound This compound (Potential Inhibitor) Compound->IKK_complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Mandatory Visualizations

Standard Laboratory Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

Lab_Workflow start Start risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing reaction Perform Experiment weighing->reaction disposal Dispose of Waste in Designated Containers reaction->disposal cleanup Clean Work Area and Remove PPE disposal->cleanup end End cleanup->end

Caption: Standard laboratory workflow for handling the compound.

First Aid and Emergency Response

This diagram illustrates the logical steps to take in the event of an accidental exposure.

First_Aid_Response exposure Accidental Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Remove contaminated clothing. Wash skin with soap and water for 15 mins. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eye->action_eye action_inhalation Move person to fresh air. Keep comfortable for breathing. inhalation->action_inhalation action_ingestion Rinse mouth. Do NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: First aid response flowchart for accidental exposure.

References

Methodological & Application

Application Notes and Protocols for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a heterocyclic organic compound featuring a dihydrobenzofuran scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic molecules. The compound possesses two key functional groups that allow for diverse applications in organic synthesis: a primary alcohol and an aryl bromide. These functionalities serve as versatile handles for introducing molecular complexity and constructing larger, more elaborate chemical entities.

While specific literature detailing the synthetic applications of this compound is limited, its structural components suggest a range of potential transformations. These application notes provide an overview of these potential uses, supported by general protocols for analogous substrates.

Compound Profile

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
IUPAC Name (7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
CAS Number 852110-51-1

Note: The physical and chemical properties are based on available database information.

Potential Synthetic Applications

The reactivity of this compound can be categorized based on its two primary functional groups: the aryl bromide and the primary alcohol.

1. Reactions at the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: For the formation of a biaryl linkage.

  • Sonogashira Coupling: For the introduction of an alkyne substituent.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Heck Coupling: For the formation of a new carbon-carbon bond with an alkene.

  • Stille Coupling: For coupling with organostannanes.

  • Cyanation: For the introduction of a nitrile group.

2. Reactions at the Primary Alcohol Moiety

The primary alcohol can be transformed into a variety of other functional groups.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid.

  • Esterification: To produce various esters.

  • Etherification: To generate ethers.

  • Halogenation: To convert the alcohol to an alkyl halide.

  • Mesylation/Tosylation: To create a good leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocols (Representative Examples)

The following protocols are generalized procedures for reaction types that are applicable to this compound, based on standard organic chemistry methodologies. Researchers should optimize conditions for the specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol describes a typical procedure for the coupling of an aryl bromide with a boronic acid.

Objective: To synthesize a biaryl derivative of the dihydrobenzofuran scaffold.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative)

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100880-90
3Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001675-85

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Protocol 2: Oxidation of the Primary Alcohol to an Aldehyde

This protocol describes a mild oxidation of the primary alcohol to the corresponding aldehyde.

Objective: To synthesize 7-Bromo-2,3-dihydrobenzofuran-2-carbaldehyde.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (for workup with DMP)

Procedure (using Dess-Martin Periodinane):

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (1.1-1.5 equiv) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Quantitative Data (Illustrative)

EntryOxidizing AgentSolventTemp (°C)Time (h)Yield (%)
1Dess-Martin PeriodinaneDCMrt290-98
2PCCDCMrt380-90
3Swern OxidationDCM-78 to rt185-95

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Visualizations

G cluster_0 Reactions at the Aryl Bromide A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B Pd catalyst, Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu catalyst, Base D Buchwald-Hartwig Amination (R₂NH) A->D Pd catalyst, Base E Product 1 (Biaryl derivative) B->E F Product 2 (Alkynyl derivative) C->F G Product 3 (Arylamine derivative) D->G

Caption: Potential cross-coupling reactions at the aryl bromide position.

G cluster_1 Reactions at the Primary Alcohol A This compound H Oxidation A->H [O] I Esterification (R-COOH) A->I Acid catalyst J Tosylation (TsCl) A->J Base K Product 4 (Aldehyde/Carboxylic Acid) H->K L Product 5 (Ester derivative) I->L M Product 6 (Tosyl derivative) J->M

Caption: Potential transformations of the primary alcohol functional group.

G cluster_workflow General Synthetic Workflow start Start with This compound step1 Functional Group Transformation (e.g., Cross-Coupling or Alcohol Modification) start->step1 step2 Purification of Intermediate (e.g., Column Chromatography) step1->step2 step3 Further Synthetic Steps (if required) step2->step3 end Final Product step3->end

Caption: A generalized workflow for the synthetic use of the title compound.

Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on general chemical principles for the respective reaction types. Specific reaction conditions may need to be optimized for this compound. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various palladium-catalyzed methodologies for the synthesis of dihydrobenzofuran derivatives, a crucial scaffold in numerous natural products and pharmaceuticals. This document details experimental protocols for key synthetic strategies, presents quantitative data in a clear tabular format, and includes diagrams of reaction mechanisms and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Dihydrobenzofurans are a privileged heterocyclic motif found in a wide array of biologically active molecules. The development of efficient and versatile synthetic methods to access these structures is of significant interest to the medicinal and organic chemistry communities. Palladium catalysis has emerged as a powerful tool for the construction of the dihydrobenzofuran core, offering a range of strategies with distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol. This document outlines several key palladium-catalyzed approaches, providing detailed protocols and comparative data to aid researchers in selecting and applying the optimal method for their specific synthetic targets.

Key Palladium-Catalyzed Synthetic Strategies

Several palladium-catalyzed methods have been successfully employed for the synthesis of dihydrobenzofuran derivatives. The most prominent among these are:

  • Intramolecular Mizoroki-Heck Reaction: This reaction involves the intramolecular cyclization of an aryl halide or triflate onto a tethered alkene. It is a robust method for forming the dihydrobenzofuran ring system.

  • Palladium-Catalyzed C-H Activation/C-O Cyclization: This approach enables the direct formation of a C-O bond through the activation of a C-H bond, offering an atom-economical and efficient route to dihydrobenzofurans.

  • Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols: This method facilitates the coupling of readily available 2-allylphenol derivatives with aryl triflates to generate a diverse range of functionalized 2,3-dihydrobenzofurans.[1]

  • Palladium-Catalyzed Annulation of 1,3-Dienes: This strategy provides an efficient pathway to dihydrobenzofurans through the annulation of 1,3-dienes with o-iodoaryl acetates.[2]

The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.

Data Presentation

The following tables summarize the quantitative data for selected palladium-catalyzed syntheses of dihydrobenzofuran derivatives, allowing for easy comparison of different methodologies.

Table 1: Intramolecular Mizoroki-Heck Reaction for Dihydrobenzofuran Synthesis
EntryAryl Halide/TriflateAlkene SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-Iodophenol allyl etherTerminalPd(OAc)₂/PPh₃K₂CO₃DMF1001285[3]
22-Bromophenol crotyl etherInternalPdCl₂(PPh₃)₂NaOAcDMA1202478[3]
32-Iodophenol methallyl etherDisubstituted[PdCl(allyl)]₂/dppfCs₂CO₃Toluene1101892[3]
Table 2: Palladium-Catalyzed C-H Activation/C-O Cyclization
EntrySubstrateCatalyst (mol%)OxidantBaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-Phenyl-propan-2-olPd(OAc)₂ (5)PhI(OAc)₂Li₂CO₃C₆F₆1003685[4]
21-(o-tolyl)ethanolPd(OAc)₂ (10)O₂ (1 atm)K₂CO₃Toluene1202475[5][6][7]
32-(p-tolyl)propan-2-olPd(OAc)₂ (5)PhI(OAc)₂Na₂HPO₄C₆F₆1003682[4]
Table 3: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
Entry2-Allylphenol DerivativeAryl TriflatesCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)drRef.
12-AllylphenolPhenyl triflatePd(OAc)₂ (2)CPhos (5)LiOtBuToluene981685>20:1[1]
22-(2-Methylallyl)phenol4-Methoxyphenyl triflatePd(OAc)₂ (2)CPhos (5)LiOtBuToluene981682>20:1[1]
32-CinnamylphenolPhenyl triflatePd(OAc)₂ (2)CPhos (5)LiOtBuToluene98167515:1[1]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Mizoroki-Heck Reaction

This protocol is a general guideline for the intramolecular cyclization of an o-alkenylphenol derivative.

Materials:

  • o-Iodoalkenylphenol (1.0 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodoalkenylphenol, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrobenzofuran derivative.

Protocol 2: General Procedure for Palladium-Catalyzed C-H Activation/C-O Cyclization

This protocol describes a general method for the synthesis of dihydrobenzofurans via a hydroxyl-directed C-H activation/C-O cyclization.[4][8][9]

Materials:

  • Substituted tertiary alcohol (0.2 mmol)

  • Pd(OAc)₂ (0.01 mmol, 5 mol%)

  • PhI(OAc)₂ (0.3 mmol, 1.5 equiv)

  • Li₂CO₃ (0.3 mmol, 1.5 equiv)

  • Hexafluorobenzene (C₆F₆) (2 mL)

Procedure:

  • In a sealed tube, combine the tertiary alcohol substrate, Pd(OAc)₂, PhI(OAc)₂, and Li₂CO₃.

  • Add hexafluorobenzene as the solvent.

  • Seal the tube and heat the reaction mixture to 100 °C for 36 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the dihydrobenzofuran product.

Protocol 3: General Procedure for Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This protocol outlines a method for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives and aryl triflates.[1]

Materials:

  • 2-Allylphenol derivative (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • CPhos (5 mol%)

  • LiOtBu (1.4 equiv)

  • Toluene (to make a 0.125 M solution)

Procedure:

  • In a glovebox, combine Pd(OAc)₂ and CPhos in a vial.

  • Add toluene and stir for 10 minutes.

  • In a separate vial, add the 2-allylphenol derivative, aryl triflate, and LiOtBu.

  • Add the catalyst solution to the substrate mixture.

  • Seal the vial and heat the reaction at 98 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Visualizations

Catalytic Cycles and Workflows

Mizoroki_Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Alkene Coordination Alkene Coordination R-Pd(II)-X(L_n)->Alkene Coordination Alkene Alkene-Pd Complex Alkene-Pd Complex Alkene Coordination->Alkene-Pd Complex Migratory Insertion Migratory Insertion Alkene-Pd Complex->Migratory Insertion Sigma-Alkyl-Pd Complex Sigma-Alkyl-Pd Complex Migratory Insertion->Sigma-Alkyl-Pd Complex Beta-Hydride Elimination Beta-Hydride Elimination Sigma-Alkyl-Pd Complex->Beta-Hydride Elimination Product-Pd Complex Product-Pd Complex Beta-Hydride Elimination->Product-Pd Complex Reductive Elimination Reductive Elimination Product-Pd Complex->Reductive Elimination Product Product Product-Pd Complex->Product Reductive Elimination->Pd(0)L_n -HX, -Base

Caption: Catalytic cycle for the Mizoroki-Heck Reaction.

CH_Activation_Cyclization Pd(II) Pd(II) Coordination Coordination Pd(II)->Coordination Substrate Substrate-Pd Complex Substrate-Pd Complex Coordination->Substrate-Pd Complex C-H Activation C-H Activation Substrate-Pd Complex->C-H Activation Palladacycle Palladacycle C-H Activation->Palladacycle Oxidation Oxidation Palladacycle->Oxidation Oxidant Pd(IV) Intermediate Pd(IV) Intermediate Oxidation->Pd(IV) Intermediate C-O Reductive Elimination C-O Reductive Elimination Pd(IV) Intermediate->C-O Reductive Elimination C-O Reductive Elimination->Pd(II) Product Product C-O Reductive Elimination->Product

Caption: Proposed mechanism for Pd(II)-catalyzed C-H activation/C-O cyclization.

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Reagents, Catalyst, Solvent) Start->Reaction Setup Reaction Heating and Stirring (Controlled Temperature and Time) Reaction Setup->Reaction Work-up Quenching and Extraction Reaction->Work-up Purification Column Chromatography Work-up->Purification Characterization Analysis (NMR, MS, etc.) Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for dihydrobenzofuran synthesis.

References

Introduction: The Significance of Dihydrobenzofurans and the Elegance of C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of Dihydrobenzofurans via Rhodium-Catalyzed C-H Activation

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif, forming the core of numerous natural products and biologically active compounds.[1][2] These molecules exhibit a wide range of therapeutic properties, including anti-inflammatory, anticancer, anti-HIV, and antifungal activities.[1][3] Consequently, the development of efficient and versatile synthetic routes to access this framework is of paramount importance to medicinal chemistry and drug development.[4]

Traditionally, the synthesis of such heterocyclic systems has relied on multi-step sequences involving pre-functionalized starting materials. However, the field of organic synthesis has been revolutionized by the advent of transition-metal-catalyzed C-H activation, a strategy that allows for the direct transformation of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[5][6] This approach offers significant advantages in terms of atom and step economy, minimizing waste and streamlining the construction of complex molecular architectures.[7]

Among the various transition metals, rhodium has emerged as an exceptionally effective catalyst for C-H functionalization reactions.[6][8] Specifically, high-valent cyclopentadienyl (Cp*) rhodium(III) complexes have proven to be powerful catalysts for the synthesis of heterocycles through chelation-assisted C-H activation and subsequent annulation with unsaturated coupling partners like alkenes and alkynes.[1][2] This guide provides a detailed overview of the principles, protocols, and field-proven insights for the synthesis of dihydrobenzofurans using this cutting-edge methodology.

Pillar 1: The Catalytic System - Mechanism and Key Components

The success of rhodium-catalyzed C-H activation hinges on the orchestrated interplay between the rhodium catalyst, a directing group on the substrate, and a suitable coupling partner. Understanding these components is critical to designing and troubleshooting experiments.

The Rhodium(III) Catalyst: A Potent Activator

The most commonly employed catalyst system involves a [CpRhCl₂]₂ precatalyst. The pentamethylcyclopentadienyl (Cp) ligand is a bulky electron-donating group that stabilizes the high-valent rhodium center, preventing catalyst decomposition while promoting the key steps of the catalytic cycle.[8] In the presence of an acetate or carbonate base, the dimeric precatalyst is converted in situ to a monomeric, catalytically active Cp*Rh(III) species.

The Directing Group: Ensuring Regioselectivity

Directing groups are functional moieties covalently attached to the aromatic substrate that chelate to the rhodium center, positioning it in close proximity to a specific C-H bond (typically at the ortho position). This chelation effect overcomes the inherent reactivity differences between various C-H bonds, ensuring high regioselectivity.[7]

For the synthesis of dihydrobenzofurans, N-phenoxyacetamides are exemplary substrates. The amide functionality serves as an effective bidentate directing group, facilitating the activation of the C-H bond on the phenoxy ring.[9][10] This strategy is central to the protocols described herein.

The General Catalytic Cycle: A Step-by-Step Annulation

The catalytic cycle for the Rh(III)-catalyzed [3+2] annulation of a phenoxy-derived substrate with an unsaturated partner is a well-studied, robust process.[5][11] The mechanism, depicted below, generally proceeds through a redox-neutral pathway, meaning no external oxidant is required.[10][12]

  • C-H Activation: The cycle begins with the coordination of the substrate's directing group to the active Cp*Rh(III) catalyst. This is followed by the cleavage of the ortho C-H bond to form a five-membered rhodacycle intermediate. This step is often the turnover-limiting step and typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where a basic ligand (like acetate) assists in removing the proton.[5][11]

  • Coordinative Insertion: The unsaturated coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center of the rhodacycle. This is followed by migratory insertion of the partner into the Rh-C bond, expanding the rhodacycle to a seven-membered ring.

  • Reductive Elimination: The final step is a C-O bond-forming reductive elimination, which releases the dihydrobenzofuran product. This step regenerates the active Cp*Rh(III) catalyst, allowing it to re-enter the catalytic cycle.

Rhodium Catalytic Cycle sub Substrate Coordination + C-H Activation rhodacycle Five-Membered Rhodacycle Intermediate sub->rhodacycle [CMD] insertion Alkyne/Alkene Migratory Insertion rhodacycle->insertion + Coupling Partner seven_membered Seven-Membered Rhodacycle insertion->seven_membered reductive_elim Reductive Elimination seven_membered->reductive_elim catalyst Active Cp*Rh(III) Catalyst reductive_elim->catalyst Catalyst Regeneration product Dihydrobenzofuran Product reductive_elim->product catalyst->sub N-Phenoxyacetamide

Fig. 1: General Catalytic Cycle (Within 100 characters)

Pillar 2: Application Notes and Protocols

This section provides detailed, field-proven protocols for the synthesis of dihydrobenzofurans. The causality behind key experimental choices is explained to empower researchers to adapt these methods.

Protocol 1: Redox-Neutral [3+2] Annulation of N-Phenoxyacetamides with 1,3-Dienes

This protocol, adapted from the work of Yi and colleagues, describes a unique carbooxygenation of 1,3-dienes to construct dihydrobenzofurans.[9] It is a redox-neutral process that demonstrates excellent functional group compatibility.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

    • Scientist's Note: Rh(III) catalysts are generally air-stable, but an inert atmosphere is crucial to prevent potential side reactions with oxygen-sensitive substrates or intermediates, ensuring reproducibility. The silver salt acts as a halide scavenger, facilitating the formation of the active cationic Rh(III) species.

  • Reagent Addition: Add the 1,3-diene (0.4 mmol, 2.0 equiv.) and 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired dihydrobenzofuran product.

Data Presentation: Substrate Scope and Yields

EntryN-Phenoxyacetamide Substituent (R¹)1,3-Diene Substituent (R²)Product Yield (%)
1HH85
24-MeH88
34-FH75
44-ClH72
5HMe82
64-MeMe86

Table 1: Representative yields for the annulation of N-phenoxyacetamides with 1,3-dienes. Data synthesized from literature reports.[9]

Protocol 2: Annulation of N-Phenoxyacetamides with Alkynyloxiranes

This method, developed by Li and coworkers, utilizes alkynyloxiranes as effective coupling partners to synthesize highly functionalized 2,3-dihydrobenzofurans bearing an exocyclic allylic alcohol and a tetrasubstituted carbon center.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), AgOAc (7.0 mg, 0.04 mmol, 20 mol%), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv.).

  • Reagent Addition: Add N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), the alkynyloxirane (0.24 mmol, 1.2 equiv.), and tert-amyl alcohol (1.0 mL).

    • Scientist's Note: In this case, sodium acetate (NaOAc) serves as the essential base for the CMD step, while silver acetate (AgOAc) may act as both a co-catalyst and halide scavenger. tert-Amyl alcohol is a polar, non-coordinating solvent that has been found to be effective for this transformation.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a heating block set to 60 °C and stir for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a short pad of Celite. Concentrate the filtrate and purify the crude product via flash column chromatography (petroleum ether/ethyl acetate) to yield the pure dihydrobenzofuran.

Data Presentation: Substrate Scope and Yields

EntryN-Phenoxyacetamide SubstituentAlkynyloxirane SubstituentProduct Yield (%)
14-MePhenyl85
24-OMePhenyl81
34-ClPhenyl72
43-MePhenyl78
54-Me4-Tolyl88
64-MeCyclohexyl65

Table 2: Representative yields for the annulation of N-phenoxyacetamides with alkynyloxiranes. Data synthesized from literature reports.[10]

Pillar 3: General Experimental Workflow

A standardized workflow is key to achieving consistent and reliable results in catalytic C-H activation reactions. The following diagram outlines the logical progression from reaction setup to product isolation.

Experimental Workflow start Start setup Reaction Setup Weigh Catalyst, Additives, and Substrate into Schlenk Tube start->setup inert Inert Atmosphere Evacuate and Backfill with Argon/Nitrogen (3x) setup->inert addition Reagent Addition Add Solvent and Coupling Partner via Syringe inert->addition reaction Reaction Execution Heat to Desired Temperature with Stirring (12-24h) addition->reaction monitoring Reaction Monitoring Check Progress via TLC / LC-MS reaction->monitoring workup Work-up Cool, Concentrate, and Filter monitoring->workup Upon Completion purification Purification Flash Column Chromatography on Silica Gel workup->purification analysis Characterization Obtain NMR, HRMS for Pure Product purification->analysis end End analysis->end

Fig. 2: Standard Experimental Workflow (Within 100 characters)

Conclusion and Future Outlook

Rhodium-catalyzed C-H activation has unequivocally established itself as a powerful and reliable strategy for the synthesis of dihydrobenzofurans. The methods are characterized by their operational simplicity, broad substrate scope, and high efficiency. By leveraging a chelation-assisted strategy, these reactions proceed with excellent regioselectivity, providing access to complex heterocyclic structures from simple, readily available precursors.

Future research in this area will likely focus on expanding the scope of coupling partners, developing novel directing groups that can be easily removed or further functionalized, and, most notably, achieving high enantioselectivity through the design of new chiral Cp* ligands or co-catalysts. As these methods continue to evolve, they will undoubtedly play an increasingly vital role in accelerating the discovery and development of new pharmaceuticals and functional materials.

References

Application Notes and Protocols: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in modern drug discovery.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[3] These fragments, typically adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), can achieve high ligand efficiency despite often exhibiting weak binding affinities.[1] The 2,3-dihydrobenzofuran scaffold is a rigid heterocyclic structure that serves as a valuable starting point in medicinal chemistry due to its presence in numerous bioactive molecules and its synthetic tractability.[4]

The specific fragment, (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, incorporates several key features for FBDD. The dihydrobenzofuran core provides a well-defined three-dimensional shape. The bromine atom can engage in halogen bonding, a significant interaction in protein-ligand binding, and offers a vector for synthetic elaboration. The primary alcohol provides a hydrogen bond donor/acceptor site and a handle for fragment growing or linking strategies.

These notes provide an overview of the application of this fragment and related structures in FBDD, focusing on a case study involving the bacterial virulence factor DsbA. Detailed protocols for synthesis and screening are also presented.

Physicochemical Properties

The properties of this compound make it an ideal candidate for fragment screening libraries.

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem
Molecular Weight 229.07 g/mol PubChem
IUPAC Name (7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol-
cLogP (Predicted) ~2.0 - 2.5-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 1PubChem

Note: Predicted values are based on standard computational models.

Application in FBDD: A Case Study of DsbA Inhibition

While direct studies on this compound are not extensively published, a fragment-based approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA) utilized a closely related brominated benzofuran scaffold. EcDsbA is a critical enzyme for the correct folding of virulence factors in many pathogenic Gram-negative bacteria, making it a target for novel anti-virulence compounds.[5]

In this study, biophysical screening of a fragment library identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with millimolar affinity.[5][6] Subsequent chemical elaboration of this benzofuran scaffold led to analogues with improved binding affinity, demonstrating the utility of this core structure in generating potent inhibitors.[5][6]

Quantitative Data: Binding Affinity of Elaborated Benzofuran Fragments against EcDsbA

The following table summarizes the binding affinities (dissociation constants, KD) for synthetically elaborated analogues based on the initial bromobenzofuran hit. These values were determined using NMR spectroscopy.

Compound IDStructureKD (µM)
25 2-(6-(phenoxymethyl)benzofuran-3-yl)acetic acid326 ± 25
28 2-(6-(benzyl)benzofuran-3-yl)acetic acid341 ± 57

Data sourced from a study on benzofuran-based DsbA inhibitors and refers to elaborated analogues of an initial fragment hit.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol is a representative synthesis based on established methods for creating dihydrobenzofuran scaffolds.

Step 1: Synthesis of 7-Bromobenzofuran This step is adapted from a patented two-step process.[7]

  • Reaction Setup: In a 2L three-necked flask, add 1,4-dioxane (800 mL), followed by o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).

  • Reflux: Stir the mixture and heat to reflux for 22 hours. Monitor the reaction progress using TLC and GC.

  • Work-up: After completion, remove the majority of the 1,4-dioxane by distillation. To the residue, add water (600 mL) and ethyl acetate (600 mL). Stir vigorously for 40 minutes, then separate the organic phase.

  • Cyclization: The intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, is cyclized under acidic conditions (e.g., polyphosphoric acid or p-toluenesulfonic acid) with heating to yield 7-bromobenzofuran.

Step 2: Reduction to 7-Bromo-2,3-dihydrobenzofuran This step employs a common method for reducing the furan ring.[8]

  • Reaction Setup: Dissolve 7-bromobenzofuran-2-carboxylic acid ethyl ester (1 equivalent) in a 1:1 mixture of THF and methanol. Cool the solution to -15°C under a nitrogen atmosphere.

  • Reduction: Add magnesium turnings (30 equivalents) portion-wise to the cooled solution. Stir until the reaction is complete (monitored by TLC). This reduction predominantly produces the trans-dihydrobenzofuran.

  • Work-up: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify via column chromatography.

Step 3: Reduction of Ester to Alcohol

  • Reaction Setup: Dissolve the 7-bromo-2,3-dihydrobenzofuran-2-carboxylate from the previous step in anhydrous THF under a nitrogen atmosphere and cool to 0°C.

  • Reduction: Slowly add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) to the solution.

  • Quenching and Work-up: Allow the reaction to warm to room temperature. Carefully quench by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate. Purify the crude product by silica gel chromatography to yield this compound.

Fragment Screening by NMR Spectroscopy

NMR is a powerful technique for detecting the weak binding interactions typical of fragments.[3][9] Ligand-observe methods like saturation transfer difference (STD) NMR or WaterLOGSY are commonly used. Protein-observe methods like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are also highly effective.

Protocol: Screening using ¹H-¹⁵N HSQC

  • Protein Preparation: Prepare a 100-200 µM solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆). Add the fragment to the protein solution to a final concentration of 1 mM.

  • HSQC Titration: Acquire a second ¹H-¹⁵N HSQC spectrum after fragment addition.

  • Data Analysis: Overlay the reference and fragment-containing spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein backbone indicate that the fragment is binding to the protein at or near those residues. The magnitude of the CSPs can be used to map the binding site.

Fragment Screening by X-ray Crystallography

Crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[10][11]

Protocol: Crystal Soaking

  • Crystal Preparation: Grow crystals of the target protein to a suitable size (typically >50 µm) for X-ray diffraction.[12]

  • Soaking Solution: Prepare a solution of the fragment in a cryoprotectant-containing buffer that is compatible with the protein crystals. A typical concentration for the fragment is 1-10 mM.

  • Soaking: Transfer a protein crystal into a small drop of the soaking solution. Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Cryo-cooling: Retrieve the crystal using a cryo-loop and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. The resulting electron density map should reveal the presence and binding pose of the fragment in the protein's active or allosteric site.[11]

Visualizations

FBDD Workflow for Inhibitor Development

The following diagram illustrates a typical workflow for fragment-based drug discovery, from initial screening to lead optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization FragLib Fragment Library Screening Biophysical Screening (NMR, X-ray, SPR) FragLib->Screening Hits Identified Hits (mM - µM Affinity) Screening->Hits Structure Structure Determination (X-ray, NMR) Hits->Structure Affinity Affinity Measurement (ITC, SPR) Hits->Affinity SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Affinity->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Leads Potent Leads (nM Affinity) SAR->Leads

Caption: A typical workflow for fragment-based drug discovery.

Role of DsbA in Bacterial Virulence

This diagram shows the role of DsbA in the periplasm of Gram-negative bacteria, facilitating the proper folding of virulence factors.

DsbA_Pathway cluster_periplasm Periplasm DsbA_ox DsbA (Oxidized) [Cys-S-S-Cys] DsbA_red DsbA (Reduced) [Cys-SH HS-Cys] VirulenceFactor_folded Correctly Folded Virulence Factor DsbA_ox->VirulenceFactor_folded DsbB DsbB (Membrane Protein) DsbA_red->DsbB Re-oxidation VirulenceFactor_unfolded Unfolded Virulence Factor (with Reduced Cysteines) VirulenceFactor_unfolded->DsbA_ox Disulfide Bond Formation OuterMembrane Outer Membrane VirulenceFactor_folded->OuterMembrane Assembly into Pathogenic Structures DsbB->DsbA_ox Inhibitor (7-Bromo-2,3-dihydro- benzofuran-2-yl)methanol (Fragment Inhibitor) Inhibitor->DsbA_ox Binding & Inhibition Cytoplasm Cytoplasm Cytoplasm->VirulenceFactor_unfolded Secretion (Sec Pathway)

Caption: The DsbA disulfide bond formation pathway.

References

Application Notes and Protocols for JQ1-Based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to specifically eliminate target proteins rather than just inhibiting them.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs).[1][3][4][5] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][4] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4][5]

This document provides detailed application notes and protocols for the development of PROTACs based on the well-characterized Bromodomain and Extra-Terminal domain (BET) inhibitor, JQ1. These JQ1-based PROTACs are designed to target the BRD4 protein for degradation, a key regulator of oncogene expression implicated in various cancers.

Mechanism of Action: JQ1-Based PROTACs

JQ1-based PROTACs function by recruiting the BRD4 protein to an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). The JQ1 moiety binds to the bromodomain of BRD4, while the E3 ligase ligand (e.g., pomalidomide for CRBN) binds to its respective E3 ligase. The linker facilitates the formation of a stable ternary complex (BRD4-PROTAC-E3 ligase), which positions the E3 ligase in proximity to BRD4. This proximity enables the transfer of ubiquitin from an E2-ubiquitin conjugate to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI BRD4 (Target Protein) TC BRD4-PROTAC-E3 POI->TC PROTAC JQ1-Based PROTAC PROTAC->TC E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->TC Ub_POI Polyubiquitinated BRD4 TC->Ub_POI Ubiquitination Ub Ubiquitin Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Pomalidomide Pomalidomide Step1 Step 1: Alkylation Pomalidomide->Step1 Linker Bromo-Linker Linker->Step1 Intermediate Pomalidomide-Linker Step1->Intermediate Step2 Step 2: Coupling (HATU, DIPEA) Intermediate->Step2 JQ1 JQ1-Amine JQ1->Step2 Final_PROTAC Final JQ1-Based PROTAC Step2->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis WB Western Blot for BRD4 Lysis->WB Data_Analysis Data Analysis (DC50, Dmax) WB->Data_Analysis

References

Application Notes and Protocols: Dihydrobenzofurans as a Scaffold for Neurological Disorder Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of dihydrobenzofuran-based compounds as potent inhibitors for neurological disorders, particularly focusing on targets relevant to Alzheimer's disease and other neurodegenerative conditions. The protocols and data presented are compiled from recent scientific literature to guide researchers in this promising area of medicinal chemistry.

Introduction

Dihydrobenzofurans represent a privileged scaffold in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. Their unique structural and electronic properties make them versatile starting points for the design of inhibitors targeting key enzymes and pathways implicated in neurological disorders. This document focuses on their application as inhibitors of cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE) and Monoamine Oxidases (MAO-A and MAO-B), which are critical targets in the therapeutic strategy for conditions like Alzheimer's and Parkinson's disease.

Data Presentation: Inhibitory Activities of Dihydrobenzofuran Derivatives

The following tables summarize the in vitro inhibitory activities of various dihydrobenzofuran and benzofuran derivatives against key neurological targets. This data is essential for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Benzofuranone Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
5bAChE52 ± 6.38Donepezil-

Data sourced from a study on 5,6-dimethoxybenzofuran-3-one derivatives.[1]

Table 2: Cholinesterase and BACE1 Inhibitory Activity of 2-Arylbenzofuran Derivatives

Compound IDAChE IC50 (µM)BuChE IC50 (µM)BACE1 IC50 (µM)Reference CompoundAChE IC50 (µM)BACE1 IC50 (µM)
200.086 ± 0.01--Donepezil0.085 ± 0.01-
8--< 0.087Baicalein0.404 ± 0.040.087 ± 0.03
19--< 0.087Baicalein0.404 ± 0.040.087 ± 0.03
20--< 0.087Baicalein0.404 ± 0.040.087 ± 0.03

Data highlights compounds with potent dual-target activity.[2][3]

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Benzofuran Derivatives

Compound SeriesTarget EnzymeIC50 (µM)Selectivity
Benzofuran-ThiazolylhydrazoneMAO-A0.073 ± 0.003Selective
((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14)MAO-B0.037Potent
Indole and Benzofuran DerivativesMAO-B0.03 (K_i value)99-fold

These tables showcase the potential of benzofuran scaffolds in developing selective MAO inhibitors.[4][5][6]

Signaling Pathways and Experimental Workflow

Visual representations of the targeted signaling pathways and the general experimental workflow are provided below to offer a clear conceptual framework.

G cluster_0 Cholinergic Pathway in Alzheimer's Disease Cholinergic Neurons Cholinergic Neurons ACh ACh Cholinergic Neurons->ACh Release Acetylcholine (ACh) Acetylcholine (ACh) Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Binds to Receptors AChE/BuChE AChE/BuChE AChE/BuChE->Synaptic Cleft Degrades ACh Dihydrobenzofuran Inhibitor Dihydrobenzofuran Inhibitor Dihydrobenzofuran Inhibitor->AChE/BuChE Inhibits ACh->Synaptic Cleft G cluster_1 Experimental Workflow A Design & Synthesis of Dihydrobenzofuran Library B In Vitro Biological Evaluation (Enzyme Inhibition Assays) A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Optimization C->D D->A Iterative Redesign E In Vivo Studies (Animal Models) D->E

References

Application Notes and Protocols for the Development of Anticancer Agents from (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology

The benzofuran nucleus, a heterocyclic compound formed by the fusion of benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] This scaffold is prevalent in a wide array of natural products and synthetic molecules that exhibit significant biological activities.[3][4] In the field of oncology, benzofuran derivatives have emerged as particularly promising, demonstrating potent cytotoxic effects against various human cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways like mTOR and the induction of apoptosis.[5][6][7]

This document provides a comprehensive guide for researchers and drug development professionals on utilizing (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol as a versatile starting material for the synthesis and evaluation of novel anticancer agents. The strategic placement of a bromine atom and a primary alcohol function offers two distinct and chemically tractable handles for molecular elaboration, allowing for the systematic exploration of the chemical space to optimize potency and selectivity. We will detail the rationale, synthetic protocols, and a cascade of biological assays required to advance a compound from initial synthesis to a preclinical candidate.

Section 1: Strategic Rationale for Derivative Synthesis

The choice of this compound as a starting scaffold is deliberate. Its structure provides two key points for diversification, which is fundamental to establishing a robust Structure-Activity Relationship (SAR).[1][8]

  • The 7-Bromo Position: The bromine atom on the aromatic ring is a prime site for modern cross-coupling reactions.[8] Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of a wide variety of substituents (e.g., aryl, heteroaryl, alkyl, and amino groups). This modification directly influences the molecule's electronics, sterics, and potential to form key interactions with biological targets. The introduction of halogen atoms or hybrid structures has been shown to significantly enhance anticancer activity in related scaffolds.[1][8]

  • The 2-Methanol Group: The primary alcohol is a versatile functional group that can be readily modified through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. These modifications alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, which are critical pharmacokinetic and pharmacodynamic parameters.

This dual-handle approach enables the creation of a diverse chemical library from a single, common intermediate, accelerating the discovery of lead compounds.

Section 2: Synthesis of Novel Derivatives: A Methodological Approach

The following protocols outline the synthesis of a focused library of derivatives to probe the SAR of the dihydrobenzofuran scaffold. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Workflow for Derivative Synthesis

G cluster_0 Modification at 7-Position (Aromatic Ring) cluster_1 Modification at 2-Position (Methanol Sidechain) start This compound (Starting Material) suzuki Suzuki Coupling (Pd Catalyst, Base, Arylboronic Acid) start->suzuki Path 1 ester Esterification (Acid Chloride/Anhydride, Base) start->ester Path 2 ether Williamson Ether Synthesis (NaH, Alkyl Halide) start->ether Path 2 product_A Aryl-Substituted Derivatives (Library A) suzuki->product_A product_B Ester Derivatives (Library B) ester->product_B product_C Ether Derivatives (Library C) ether->product_C

Caption: Synthetic strategy for generating derivative libraries from the starting material.

Protocol 2.1: Palladium-Catalyzed Suzuki Coupling (Library A)

Rationale: This protocol is designed to introduce diverse aromatic and heteroaromatic moieties at the 7-position to explore how changes in steric bulk and electronic properties affect cytotoxicity. The choice of a palladium catalyst and a suitable base is critical for reaction efficiency.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Add the catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add degassed toluene and degassed water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.2: Esterification of the Primary Alcohol (Library B)

Rationale: This protocol introduces an ester linkage, which can act as a biodegradable linker and influence the compound's solubility and cell permeability. Varying the acyl group allows for fine-tuning of lipophilicity.

Materials:

  • This compound

  • Acid chloride or anhydride (e.g., Acetyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Section 3: In Vitro Evaluation of Anticancer Activity

Once synthesized, the novel derivatives must be screened for their biological activity. The primary goal is to determine their cytotoxicity against a panel of relevant human cancer cell lines.

Workflow for In Vitro Screening Cascade

G start Synthesized Derivative Library primary_screen Primary Screen: MTT Cytotoxicity Assay (e.g., MCF-7, HCT-116, A549) start->primary_screen data_analysis Data Analysis: Calculate IC50 Values primary_screen->data_analysis hit_id Hit Identification (Compounds with IC50 < 10 µM) data_analysis->hit_id hit_id:e->start:e Inactive secondary_screen Secondary / Mechanistic Assays (On 'Hit' Compounds) hit_id->secondary_screen Promising apoptosis Apoptosis Assay (Annexin V/PI Staining) secondary_screen->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) secondary_screen->cell_cycle western Target Engagement (Western Blot for Signaling Proteins) secondary_screen->western lead_select Lead Candidate Selection apoptosis->lead_select cell_cycle->lead_select western->lead_select

Caption: A tiered approach for in vitro screening and lead candidate identification.

Protocol 3.1: MTT Assay for General Cytotoxicity Screening

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] It is a high-throughput and cost-effective primary screen to identify compounds that reduce cancer cell proliferation.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized benzofuran derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls (Doxorubicin, vehicle DMSO) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubate the plate for 48 or 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[9]

Data Presentation: Summarizing Cytotoxic Activity

Quantitative data should be organized in a table for clear comparison of compound potency.

Compound IDModification TypeSubstituentCancer Cell LineIC₅₀ (µM) ± SD
Start-Mat -7-BromoMCF-7> 100
A-1 Suzuki Coupling4-MethoxyphenylMCF-78.2 ± 0.7
A-2 Suzuki Coupling3-PyridylMCF-715.4 ± 1.2
B-1 EsterificationAcetylMCF-745.1 ± 3.5
B-2 EsterificationBenzoylMCF-722.8 ± 2.1
Doxorubicin Positive Control-MCF-71.2 ± 0.2

Note: Data are hypothetical and for illustrative purposes only.

Section 4: Mechanistic Elucidation of Lead Compounds

Compounds identified as "hits" (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to investigate their mechanism of action. Benzofuran derivatives have been reported to interfere with critical cancer signaling pathways.[6][11]

Potential Molecular Targets and Pathways

Based on existing literature, benzofurans can act as inhibitors of various protein kinases and signaling pathways critical for cancer cell survival and proliferation.[3][11] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Benzofuran Benzofuran Derivative Benzofuran->mTORC1 potential inhibition

Caption: Simplified PI3K/Akt/mTOR pathway, a potential target for benzofuran derivatives.

Recommended Assays:

  • Western Blot Analysis: To determine if the lead compound inhibits key signaling nodes like mTOR, Akt, or ERK. A decrease in the phosphorylation of these proteins upon treatment would suggest on-target activity.

  • Annexin V/PI Flow Cytometry: To quantify the induction of apoptosis versus necrosis.

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M).

Section 5: In Vivo Preclinical Evaluation

The most promising lead compounds must be tested in a living organism to evaluate their efficacy and potential toxicity. The cell line-derived xenograft (CDX) model is a standard and indispensable tool for this purpose.[12][13][14]

Protocol 5.1: Human Tumor Xenograft Model

Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that closely mimic human cancer biology.[13] It is a crucial step for evaluating a drug's ability to inhibit tumor growth in a complex biological system before considering clinical trials.[12][15]

Materials:

  • 6-8 week old immunodeficient mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line (e.g., HCT-116) that showed sensitivity in vitro

  • Matrigel

  • Lead compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Implantation: Suspend 2-5 million cancer cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 100-200 µL of this suspension into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer the lead compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the therapeutic efficacy.

Conclusion

The scaffold of this compound represents a promising starting point for the development of novel anticancer agents. The synthetic strategies and evaluation protocols outlined in this guide provide a clear, logical, and experimentally validated pathway for progressing from a chemical starting material to a preclinical lead candidate. By systematically exploring the structure-activity relationship and elucidating the mechanism of action, researchers can unlock the full therapeutic potential of this privileged chemical class.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the primary hydroxyl group in (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. The functionalization of this hydroxyl group is a critical step in the synthesis of novel derivatives for potential applications in drug discovery and medicinal chemistry. The protocols described herein cover key transformations including oxidation, esterification, etherification, and conversion to alkyl halides, offering a versatile toolkit for the derivatization of this scaffold.

This compound is a useful building block, and the ability to selectively modify its primary alcohol function opens up a wide range of synthetic possibilities for creating new chemical entities with potentially valuable biological activities.

Data Presentation: Comparison of Functionalization Methods

The following table summarizes various methods for the functionalization of the primary hydroxyl group of this compound, based on established chemical transformations of primary alcohols.

Transformation Method Reagents Solvent Typical Reaction Time Typical Yield (%) Notes
Oxidation to Aldehyde Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane1-2 hours90-95%Mild conditions, avoids heavy metals. Requires low temperatures (-78 °C).
Dess-Martin Periodinane (DMP) OxidationDess-Martin PeriodinaneDichloromethane1-3 hours90-95%Mild and selective, tolerates a wide range of functional groups.[1]
Oxidation to Carboxylic Acid Jones OxidationCrO₃, H₂SO₄, AcetoneAcetone1-4 hours80-90%Strong oxidation. The aldehyde is an intermediate.[2]
Esterification Fischer EsterificationCarboxylic acid, H₂SO₄ (cat.)Toluene or excess alcohol4-24 hours60-80%Reversible reaction; often requires removal of water.[3][4]
Steglich EsterificationCarboxylic acid, DCC, DMAPDichloromethane2-12 hours80-95%Mild conditions, suitable for acid-sensitive substrates.
Acylation with Acyl ChlorideAcyl chloride, PyridineDichloromethane1-3 hours90-98%Vigorous reaction at room temperature.[4]
Etherification Williamson Ether SynthesisNaH, Alkyl halideTHF or DMF2-12 hours70-90%Requires formation of the alkoxide first.[5]
Acid-Catalyzed Dehydration (for symmetrical ethers)H₂SO₄ (cat.)-VariesVariesLimited to symmetrical ethers and requires careful temperature control.[6]
Conversion to Alkyl Halide Alkyl ChlorideThionyl chloride (SOCl₂)Dichloromethane1-3 hours85-95%Proceeds via an Sₙ2 mechanism.[7][8]
Alkyl BromidePhosphorus tribromide (PBr₃)Dichloromethane1-3 hours85-95%Proceeds via an Sₙ2 mechanism.[7][8]

Experimental Protocols

Oxidation to (7-Bromo-2,3-dihydrobenzofuran-2-yl)carbaldehyde using Dess-Martin Periodinane (DMP)

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)[1]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously for 15-20 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford (7-Bromo-2,3-dihydrobenzofuran-2-yl)carbaldehyde.

Esterification via Acylation with Acetyl Chloride

This protocol details the formation of an ester, for example, (7-Bromo-2,3-dihydrobenzofuran-2-yl)methyl acetate.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (7-Bromo-2,3-dihydrobenzofuran-2-yl)methyl acetate.

Williamson Ether Synthesis to form (7-Bromo-2,3-dihydrobenzofuran-2-yl)(methoxymethyl)benzene

This protocol describes the synthesis of an ether, for example, a benzyl ether.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (7-Bromo-2,3-dihydrobenzofuran-2-yl)(methoxymethyl)benzene.

Visualizations

Functionalization_Workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Products start This compound oxidation_aldehyde Oxidation to Aldehyde start->oxidation_aldehyde e.g., DMP oxidation_acid Oxidation to Carboxylic Acid start->oxidation_acid e.g., Jones esterification Esterification start->esterification e.g., Acyl Chloride etherification Etherification start->etherification e.g., Williamson to_halide Conversion to Alkyl Halide start->to_halide e.g., SOCl₂ aldehyde Aldehyde Derivative oxidation_aldehyde->aldehyde acid Carboxylic Acid Derivative oxidation_acid->acid ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether halide Alkyl Halide Derivative to_halide->halide

Caption: Chemical transformations of this compound.

Esterification_Protocol start Dissolve Alcohol in DCM add_base Add Pyridine, cool to 0 °C start->add_base add_acyl_chloride Add Acetyl Chloride dropwise add_base->add_acyl_chloride react Warm to RT, stir 1-3h add_acyl_chloride->react workup Dilute & Wash (HCl, NaHCO₃, Brine) react->workup dry Dry (MgSO₄), Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Ester Product purify->product

Caption: Workflow for the esterification of the hydroxyl group.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-bromo-2,3-dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Suzuki-Miyaura coupling reactions utilizing 7-bromo-2,3-dihydrobenzofuran as a key building block. This versatile reaction enables the synthesis of a diverse array of 7-aryl-2,3-dihydrobenzofuran derivatives, which are of significant interest in medicinal chemistry and materials science. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization at the 7-position via Suzuki coupling opens avenues for the exploration of novel therapeutic agents and functional materials.[1][2]

The protocols detailed below are based on established methodologies for Suzuki-Miyaura couplings and can be adapted and optimized for specific research and development needs.[3][4]

Core Reaction Scheme

The fundamental transformation involves the palladium-catalyzed cross-coupling of 7-bromo-2,3-dihydrobenzofuran with an arylboronic acid or its corresponding ester. This reaction forms a new carbon-carbon bond between the benzofuran scaffold and an aryl group in the presence of a palladium catalyst and a base.[5][6]

General Reaction:

Data Presentation: Comparative Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the Suzuki coupling of related aryl bromides, providing a comparative overview to guide reaction optimization for 7-bromo-2,3-dihydrobenzofuran.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)NotesReference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85Effective for various bromopyridines.
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-Used for amin-chloropyridines.[7]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[7]
Pd(OAc)₂ (3 mol%)K₂CO₃Isopropanol / H₂O (2:1)85-908-12-Applied to bromo-methylpyridin-amine.
Pd[P(tBu)₃]₂ (5 mol%)Cs₂CO₃1,4-Dioxane9012-16-Protocol for 7-Bromo-1-tetralone.[4]

Experimental Protocols

The following is a detailed, generalized procedure for the Suzuki-Miyaura coupling of 7-bromo-2,3-dihydrobenzofuran with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:
  • 7-bromo-2,3-dihydrobenzofuran

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: In a dry reaction flask equipped with a magnetic stir bar and condenser, add 7-bromo-2,3-dihydrobenzofuran (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and any additional ligand.

  • Inert Atmosphere: Add the base (2-3 eq.). Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2,3-dihydrobenzofuran.[8]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)Ln-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₂⁻) PdII_1->Transmetal PdII_2 R¹-Pd(II)Ln-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArylHalide 7-bromo-2,3-dihydrobenzofuran (R¹-X) BoronicAcid Arylboronic Acid (R²-B(OH)₂) Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Suzuki coupling of 7-bromo-2,3-dihydrobenzofuran.

Experimental_Workflow arrow arrow A 1. Reagent Preparation (7-bromo-2,3-dihydrobenzofuran, Arylboronic Acid, Catalyst, Base) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Heating & Stirring (80-110 °C) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Quenching & Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the catalyst is fresh and handled under an inert atmosphere.
Insufficient heatingVerify the reaction temperature.
Ineffective baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid, not a large excess. Ensure proper degassing.
Degradation of starting materialEnsure the reaction is run under a strictly inert atmosphere.

Applications in Drug Discovery

The 2,3-dihydrobenzofuran nucleus is a key structural motif in a variety of biologically active molecules. The ability to introduce diverse aryl groups at the 7-position through Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR). This is particularly relevant in the design of novel ligands for various biological targets, including cannabinoid receptors and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2] The synthesized 7-aryl-2,3-dihydrobenzofuran derivatives can be screened for their potential as anticancer, anti-inflammatory, or neuroprotective agents.[2][10]

References

Application Notes and Protocols for Designing Selective BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the design and application of selective BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitors. It includes detailed experimental protocols for key assays, a summary of quantitative data for representative inhibitors, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails and other proteins through their tandem bromodomains (BD1 and BD2).[3][4] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating genes involved in cell proliferation, inflammation, and cancer.[5][6] Notably, BET proteins are implicated in the expression of oncogenes like c-MYC.[7][8]

Small-molecule inhibitors that target BET bromodomains have emerged as promising therapeutic agents, particularly in oncology.[1][2][9] Early-generation pan-BET inhibitors, such as JQ1, demonstrated potent anti-cancer activity but were often associated with dose-limiting toxicities due to their broad effects on multiple bromodomain-containing proteins.[9][10] This has spurred the development of selective BET inhibitors that target specific bromodomains (e.g., BD1 or BD2 selective) or individual BET family members to improve their therapeutic window.[9][11] Advanced strategies also include the design of bivalent inhibitors and proteolysis-targeting chimeras (PROTACs) to enhance potency and selectivity.[1][2][9]

Quantitative Data Summary

The following tables summarize the biochemical inhibitory activity and anti-proliferative effects of various selective BET bromodomain inhibitors.

Table 1: Biochemical Inhibitory Activity of Selective BET Bromodomain Inhibitors

Compound IDTarget(s)SelectivityAssay TypeIC50 / Kd (nM)Reference(s)
JQ1 Pan-BET (BRD2, BRD3, BRD4)Pan-BETTR-FRETBRD4(1): ~50, BRD4(2): ~90[12]
AlphaScreenBRD4(1): 77, BRD4(2): 33[12]
I-BET151 Pan-BETPan-BETTR-FRETBRD4(1): 36, BRD4(2): 329[13]
ABBV-744 BD2-selective>100-fold for BD2 over BD1Not SpecifiedLow nanomolar range[10]
Compound 1 BRD4-D1 selectiveBRD4-D1 > BRD4-D2, BRD2-D2AlphaScreenBRD4-D1: 59[13][14]
Compound 2 BRD4-D1 selectiveBRD4-D1 > BRD4-D2, BRD2-D2AlphaScreenBRD4-D1: 111[13][14]
Compound 3 Pan-D1 biased + BRD4-D2D1 > D2AlphaScreenLow nanomolar affinity for BRD4-D1/D2[13][14]
iBET-BD2 Pan-D2 selective~1000-fold for BRD4-D2 over BRD4-D1Not SpecifiedNanomolar affinity for BRD4-D2[13]
MT1 Bivalent BRD4 inhibitorBivalentNot Specified>100-fold more potent than JQ1[15]
biBET Bivalent BRD4 inhibitorBivalentNanoBRETLow picomolar EC50[16]

Table 2: Anti-proliferative Activity of Representative Inhibitors

Compound IDCell LineCancer TypeAssay TypeIC50 (µM)Reference(s)
OTX015 Various B-cell lymphoma linesB-cell LymphomaProliferation AssayMedian IC50: 0.24[7]
ABBV-744 AML and Prostate Cancer cell linesLeukemia, Prostate CancerProliferation AssayLow nanomolar range[10]
JQ1 Kasumi-1, SKNO-1Acute Myeloid LeukemiaAlamarBlue AssayMore sensitive than MLL-rearranged lines[17]

Signaling Pathway and Mechanism of Action

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[9][12] This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (p-TEFb), leading to the downregulation of target gene expression.[3][6] A key downstream effect is the suppression of the MYC oncogene.[8]

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Histones Acetylated Histones (on Chromatin) BET BET Proteins (BRD4) Histones->BET Binds to pTEFb p-TEFb Complex BET->pTEFb Recruits RNAPII RNA Polymerase II pTEFb->RNAPII Activates MYC MYC Gene RNAPII->MYC Transcribes Transcription MYC Transcription MYC->Transcription Proliferation Cell Proliferation Transcription->Proliferation Drives Inhibitor Selective BET Inhibitor Inhibitor->BET Competitively Binds TR_FRET_Workflow start Start reagent_prep Prepare Reagent Mix: - BET Bromodomain - Biotinylated Peptide - Test Inhibitor start->reagent_prep plate_add Add Mix to 384-well Plate reagent_prep->plate_add incubation1 Incubate (e.g., 30-60 min) plate_add->incubation1 detection_add Add Detection Reagents: - Tb-labeled Donor Ab - SA-Acceptor incubation1->detection_add incubation2 Incubate in Dark (e.g., 60-120 min) detection_add->incubation2 read_plate Read Plate on TR-FRET Reader incubation2->read_plate data_analysis Analyze Data: - Calculate Emission Ratio - Determine IC50 read_plate->data_analysis end End data_analysis->end AlphaScreen_Workflow start Start reagent_prep Prepare Reagent Mix: - GST-BET Bromodomain - Biotinylated Peptide - Test Inhibitor start->reagent_prep plate_add Add Mix to 384-well Plate reagent_prep->plate_add incubation1 Incubate (30 min) plate_add->incubation1 donor_add Add Glutathione Donor Beads incubation1->donor_add incubation2 Incubate in Dark (60 min) donor_add->incubation2 acceptor_add Add Streptavidin Acceptor Beads incubation2->acceptor_add incubation3 Incubate in Dark (30-60 min) acceptor_add->incubation3 read_plate Read AlphaScreen Signal incubation3->read_plate data_analysis Analyze Data and Determine IC50 read_plate->data_analysis end End data_analysis->end ITC_Workflow start Start sample_prep Sample Preparation: - Dialyze Protein & Inhibitor - Degas Solutions - Measure Concentrations start->sample_prep instrument_setup Instrument Setup: - Load Protein to Cell - Load Inhibitor to Syringe - Set Parameters sample_prep->instrument_setup titration Perform Titration: - Series of Injections - Record Heat Changes instrument_setup->titration data_analysis Data Analysis: - Integrate Heat Signals - Plot Binding Isotherm - Fit to Model titration->data_analysis results Obtain Thermodynamic Parameters (Kd, n, ΔH, ΔS) data_analysis->results end End results->end

References

Application Notes and Protocols for the Synthesis and Evaluation of Selective Cannabinoid Receptor 2 (CB2) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) that has garnered significant therapeutic interest.[1] Primarily expressed in peripheral tissues, particularly within the immune system, the CB2 receptor is an attractive drug target for treating inflammatory diseases, pain, and neurodegenerative conditions.[2][3] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, selective activation of the CB2 receptor is not associated with such effects.[4][5] This makes the development of potent and highly selective CB2 agonists a key strategy in modern drug discovery.[4][6] These application notes provide an overview of common scaffolds, synthesis strategies, and detailed protocols for the characterization of selective CB2 agonists.

CB2 Receptor Signaling Pathways

Upon activation by an agonist, the CB2 receptor primarily couples to inhibitory G proteins of the Gi/o family.[7] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[8][9] The βγ subunits released from the activated G protein can also modulate other effector pathways, including phospholipase C and PI3K/Akt.[7] Furthermore, CB2 activation influences the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2, p38, and JNK, which play crucial roles in regulating immune cell function, inflammation, and cell survival.[7][10]

CB2_Signaling_Pathway cluster_cytosol Cytosol CB2 CB2 Receptor G_protein Gi/o Protein (αβγ) CB2->G_protein AC Adenylyl Cyclase (AC) cAMP [cAMP]↓ AC->cAMP Converts G_protein->AC αi inhibits MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK βγ activates Immune_Response Modulation of Immune Response & Inflammation cAMP->Immune_Response Less Inhibition MAPK->Immune_Response ATP ATP ATP->AC Agonist CB2 Agonist Agonist->CB2 Binds

Figure 1: CB2 Receptor Signaling Pathway.

Classes of Selective CB2 Agonists & Data

The development of selective CB2 agonists has led to a variety of chemical scaffolds. Structure-activity relationship (SAR) studies have been pivotal in optimizing potency and selectivity.[11][12] Common strategies to enhance CB2 selectivity include modifying substituents on core scaffolds and employing bioisosteric replacements.[13][14]

Key Scaffolds:

  • Classical Cannabinoids: Derivatives of Δ⁹-tetrahydrocannabinol (THC), such as JWH-133 and HU-308, have been modified to reduce CB1 affinity while retaining or improving CB2 activity.[15] HU-308 is a well-known example that is highly selective for the CB2 receptor.[9][16][17]

  • Aminoalkylindoles: This class, which includes compounds like AM-1241, features an indole core.[6][18] Modifications to the indole position and amide substituents have been shown to be effective strategies for imparting CB2 selectivity.[14]

  • Naphthyridinones: The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has proven highly suitable for developing potent and selective CB2 ligands.[3][19] Substitutions at specific positions on the naphthyridine core can switch the compound's functional activity from agonist to antagonist.[3][19]

  • Proline and Piperidine Derivatives: Computer-aided drug design has identified proline-based compounds as potent and selective CB2 agonists.[20] These scaffolds can yield compounds with favorable pharmacokinetic properties.[11]

  • Other Scaffolds: A range of other scaffolds, including thienopyrimidines, purines, and benzo[d]imidazoles, have been explored to identify novel CB2 agonists with improved drug-like properties.[1][21]

Table 1: Quantitative Data for Representative Selective CB2 Agonists

CompoundScaffold ClassCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)CB2 EC50 (nM)Reference(s)
HU-308 Classical Cannabinoid22.7>10,000>440-[9][16]
JWH-133 Classical Cannabinoid3.4677~199-[15]
AM-1241 Aminoalkylindole3.4>272>80-[18]
JWH-153 Aminoalkylindole11254~23-[6]
A-796260 Aminoalkylindole0.772100~2727-[6]
Compound 14 Naphthyridinone17.6>10,000>56820.6[3]
Compound 21 Proline Derivative-->750-

Experimental Protocols

The characterization of novel CB2 agonists requires a systematic workflow, from chemical synthesis to in vitro biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials React Multi-Step Synthesis (e.g., Condensation, Alkylation) Start->React Purify Purification & Characterization (Chromatography, NMR, MS) React->Purify Compound Final Compound Purify->Compound Binding Radioligand Binding Assay Compound->Binding Functional cAMP Functional Assay Compound->Functional Ki Binding Affinity (Ki) Selectivity (CB1/CB2) Binding->Ki Determines EC50 Functional Potency (EC50) Efficacy (% Inhibition) Functional->EC50 Determines

Figure 2: General Experimental Workflow.
Protocol 1: General Synthesis of 1,8-Naphthyridin-2(1H)-one-3-carboxamides

This protocol is adapted from synthetic routes for developing naphthyridinone-based CB2 ligands.[19]

Materials:

  • 2-Aminonicotinaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate amine (for amide formation)

  • Coupling agents (e.g., HATU, HOBt)

  • N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (solvents, silica gel)

Procedure:

  • Synthesis of the Naphthyridinone Core:

    • Reflux 2-aminonicotinaldehyde with diethyl malonate in the presence of a catalytic amount of piperidine in ethanol for 24 hours. This condensation reaction forms the ethyl 1,8-naphthyridin-2(1H)-one-3-carboxylate intermediate.[19]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, and collect the precipitated product by filtration.

  • Hydrolysis of the Ester:

    • Suspend the ethyl ester intermediate in an aqueous solution of NaOH and heat to reflux to hydrolyze the ester to the corresponding carboxylic acid.

    • After cooling, acidify the mixture with HCl to precipitate the carboxylic acid product.

    • Collect the solid by filtration and dry under vacuum.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate, the desired amine, and coupling agents (e.g., HATU, HOBt) in an anhydrous solvent like DMF.

    • Add a base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude final product using silica gel column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the pure 1,8-naphthyridin-2(1H)-one-3-carboxamide derivative.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is for determining the binding affinity (Ki) of test compounds by measuring their ability to displace a high-affinity radioligand.[3][22]

Materials:

  • Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.[3]

  • Radioligand: [³H]CP-55,940.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[22]

  • Non-specific binding control: A high concentration of a non-selective agonist (e.g., 10 µM WIN-55,212-2).

  • Test compounds dissolved in DMSO and serially diluted.

  • 96-well plates, FilterMate harvester, GF/C filters (pre-soaked in 0.3% PEI).[22]

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds at various concentrations, vehicle (DMSO) for total binding, and the non-specific binding control.

  • Incubation:

    • Add the cell membrane preparation (e.g., 10-20 µg protein per well) to each well.[22]

    • Add the radioligand [³H]CP-55,940 at a concentration close to its Kd value.

    • The final assay volume is typically 250 µL.[22]

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[22]

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting:

    • Dry the filters completely (e.g., 30 minutes at 50°C).[22]

    • Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay

This protocol measures the ability of a CB2 agonist to inhibit adenylyl cyclase activity, which is typically stimulated by forskolin.[3][23]

Materials:

  • U2OS or HEK-293 cells stably expressing the human CB2 receptor.[3]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[24]

  • Forskolin solution (to stimulate adenylyl cyclase).

  • Test compounds serially diluted in assay buffer.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™).[23][24][25]

  • 384-well or 96-well white opaque plates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the CB2-expressing cells into the assay plates and grow overnight to form a confluent monolayer.

  • Assay Preparation:

    • On the day of the assay, remove the culture medium and replace it with assay buffer.

    • Add the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation.[24]

  • Compound Addition:

    • Add the serially diluted test compounds to the appropriate wells. Include a positive control (a known CB2 agonist like WIN-55,212-2) and a vehicle control.

    • Incubate for 10-15 minutes at room temperature.

  • Stimulation:

    • Add forskolin to all wells (except for basal control wells) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized).[25]

    • Incubate for an additional 15-30 minutes at room temperature.[24]

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding detection reagents that generate a luminescent or fluorescent signal inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (0% inhibition) and basal control (100% inhibition).

    • Plot the percent inhibition of the forskolin response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values for each compound.[3]

References

Use as a pharmaceutical intermediate in drug development

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on 4-Anilinopiperidine as a Pharmaceutical Intermediate in Drug Development

Introduction

The 4-anilinopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile intermediate in the development of a wide range of therapeutic agents. Its rigid piperidine ring, coupled with the modifiable aniline moiety, provides an excellent platform for creating compounds with precise three-dimensional orientations, enabling effective interaction with biological targets. This scaffold is a cornerstone in the synthesis of drugs targeting the central nervous system (CNS) and in the development of small molecule kinase inhibitors for oncology.[1][2][3] While it is a key precursor in the synthesis of potent opioid analgesics like fentanyl and its analogs[4][5][6][7][8][9], its structural utility extends far beyond this class, encompassing treatments for cancer, neuropathic pain, and neurodegenerative diseases.[10][11]

Applications in Drug Development

The 4-anilinopiperidine core is a validated starting point for building libraries of compounds for high-throughput screening and subsequent lead optimization.

  • Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The 4-anilinopiperidine structure serves as a foundational scaffold for designing small molecule kinase inhibitors that target the ATP-binding site of these enzymes.[1][3] The piperidine ring acts as a rigid core to orient functional groups, such as substituted aromatic rings, into the hydrophobic pockets of the kinase domain, while the aniline nitrogen provides a key hydrogen bonding interaction point.

  • Opioid Analgesics: The scaffold is famously the core of the 4-anilidopiperidine class of synthetic opioids.[8] Extensive structure-activity relationship (SAR) studies have demonstrated how modifications to the N-phenethyl group, the propionamide side chain, and the piperidine ring influence analgesic potency and receptor subtype selectivity.[8][9]

  • CNS Agents: Beyond opioids, derivatives have been explored for other CNS targets. For instance, by modifying the substituents on both nitrogen atoms, compounds with potent activity as N-type calcium channel blockers have been developed for the treatment of pain and neuropathic pain.[10]

Signaling Pathway and Drug Discovery Workflow

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many kinase inhibitors derived from 4-anilinopiperidine target Receptor Tyrosine Kinases (RTKs), which play a critical role in cellular growth and proliferation. The diagram below illustrates a simplified RTK signaling cascade, the disruption of which is a common goal for cancer therapeutics.

RTK_Pathway Ligand Ligand RTK Inhibitor RTK Inhibitor Dimerization Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation 3. Signaling Proteins (e.g., Grb2, SOS) Signaling Proteins (e.g., Grb2, SOS) Autophosphorylation->Signaling Proteins (e.g., Grb2, SOS) 4. Recruitment RTK (Monomer) RTK (Monomer) RTK (Monomer)->Dimerization 2. RAS -> RAF -> MEK -> ERK RAS -> RAF -> MEK -> ERK Signaling Proteins (e.g., Grb2, SOS)->RAS -> RAF -> MEK -> ERK 5. Cascade Activation Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) RAS -> RAF -> MEK -> ERK->Gene Transcription\n(Proliferation, Survival) 6. Cellular Response

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Drug Discovery and Development Workflow

The journey from a starting intermediate to a preclinical candidate is a multi-step process. The following workflow illustrates the typical stages involved in developing a novel drug candidate starting from the 4-anilinopiperidine scaffold.

Drug_Discovery_Workflow start 4-Anilinopiperidine Intermediate synthesis Library Synthesis (e.g., Suzuki Coupling) start->synthesis screening Primary Screening (Biochemical Kinase Assay) synthesis->screening hit_val Hit Confirmation & Validation screening->hit_val Identify 'Hits' lead_opt Lead Optimization (SAR Studies) hit_val->lead_opt Validate 'Leads' invitro In Vitro Cellular Assays (Potency, Selectivity, Toxicity) lead_opt->invitro invitro->lead_opt Iterative Design invivo In Vivo Animal Models (Efficacy, PK/PD) invitro->invivo Promising Leads candidate Preclinical Candidate Selection invivo->candidate

General workflow for drug discovery using a core scaffold.

Experimental Protocols

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the derivatization of a 4-anilinopiperidine core via a Suzuki-Miyaura cross-coupling reaction.[12][13][14][15] This reaction is fundamental for creating biaryl structures commonly found in kinase inhibitors.

Objective: To couple tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate with a selected arylboronic acid.

Materials and Reagents:

  • tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (for workup)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add these solids to the reaction flask against a positive flow of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Screening Protocol: Biochemical Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target protein kinase.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The amount of phosphorylated product is quantified, often using a luminescence-based or fluorescence-based detection method. Inhibition is measured as a decrease in signal.

Materials and Reagents:

  • Purified recombinant target kinase

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP), typically at or near its Km value

  • Test compounds (dissolved in DMSO, serially diluted)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates (low-volume, white or black depending on the assay)

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except the negative controls. Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.

  • Reaction Initiation: Add a solution containing the substrate and ATP to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions. This often involves a second incubation period.

  • Data Acquisition: Read the plate on a luminometer or fluorescence plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data from a lead optimization campaign for a series of 4-anilinopiperidine derivatives targeting "Kinase X". This illustrates how systematic structural modifications can impact biological activity.

Compound IDR Group on Aniline RingKinase X IC₅₀ (nM)Cellular Antiproliferation EC₅₀ (µM)
LEAD-01 H25015.2
SAR-02 3-methoxy (-OCH₃)1258.1
SAR-03 3-chloro (-Cl)885.5
SAR-04 3-trifluoromethyl (-CF₃)351.2
SAR-05 3-amino (-NH₂)450> 20
SAR-06 3-cyano (-CN)421.8
SAR-07 4-fluoro (-F)31018.9

Interpretation: The data suggests that small, electron-withdrawing substituents at the meta-position (position 3) of the aniline ring are favorable for potent inhibition of Kinase X. For example, the trifluoromethyl group in SAR-04 resulted in the most potent biochemical and cellular activity. In contrast, a hydrogen-bond donor like the amino group in SAR-05 was detrimental to activity. Substitution at the para-position (SAR-07 ) was poorly tolerated compared to the lead compound. This type of quantitative SAR data is critical for guiding the rational design of more effective drug candidates.

References

Application Notes and Protocols for the Synthesis of Dihydrobenzofurans via Intramolecular Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Heck reaction is a powerful and versatile tool in organic synthesis for the construction of cyclic compounds. This application note provides a detailed overview and experimental protocols for the synthesis of dihydrobenzofurans, a common structural motif in many natural products and pharmaceuticals, using this palladium-catalyzed cyclization.

The intramolecular Mizoroki-Heck (M-H) reaction of aryl and vinyl halides or triflates with tethered alkenes is a robust method for forming carbon-carbon bonds to construct various carbocycles and heterocycles.[1][2][3] The reaction's ability to control the β-hydride elimination step allows for the generation of tertiary and quaternary stereocenters, making it particularly valuable in the synthesis of complex molecules.[1][2]

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed cyclization of an ortho-alkenyl substituted aryl halide or triflate. The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the dihydrobenzofuran product and regenerate the Pd(0) catalyst.

A general representation of the intramolecular Heck reaction for the synthesis of dihydrobenzofurans is shown below:

G cluster_reaction Intramolecular Heck Reaction for Dihydrobenzofurans Aryl_Halide Aryl Halide (X = I, Br, OTf) Dihydrobenzofuran Dihydrobenzofuran Aryl_Halide->Dihydrobenzofuran + Alkene Alkene Tethered Alkene Catalyst Pd(0) catalyst, Base

Caption: General scheme of the intramolecular Heck reaction.

Experimental Data Summary

The efficiency of the intramolecular Heck reaction for dihydrobenzofuran synthesis is influenced by various factors including the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data from the literature, showcasing the impact of these parameters on reaction outcomes.

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Ratio (er)Ref
1o-Iodophenol allyl ether derivativePd(OAc)₂ (5)(R)-BINAP (10)Ag₃PO₄ (2)Toluene100247590:10[1]
2Arenediazonium tetrafluoroboratePd(OAc)₂ (5)Chiral N,N ligand (6)ZnCO₃ (0.5)Acetone2516up to 91up to 99:1[4][5]
3o-Iodoanilide derivativePd₂(dba)₃ (5)P(t-Bu)₃ (10)K₂CO₃ (2)Dioxane801285-[1]
42-Iodophenol allyl etherPd(dppf)Cl₂ (10)-Et₃N (2)MeCN8224--[6]
5Aryl triflatePd(OAc)₂ (5)(S)-t-Bu-PHOX (6)Proton Sponge (1.2)Benzene70488895:5[1]

Detailed Experimental Protocols

Below are generalized protocols for performing the intramolecular Heck reaction to synthesize dihydrobenzofurans, based on common procedures found in the literature.[1][4][6][7]

Protocol 1: General Procedure using an Aryl Halide

This protocol is a general guideline for the cyclization of an ortho-alkenyl substituted aryl halide.

Materials:

  • Ortho-alkenyl substituted aryl halide (e.g., 2-iodophenol allyl ether)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, BINAP)

  • Base (e.g., K₂CO₃, Et₃N, Ag₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, MeCN)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02-0.1 mmol, 2-10 mol%), and ligand (if required, 0.04-0.2 mmol, 4-20 mol%).

  • Add the base (1.5-2.5 mmol, 1.5-2.5 equiv).

  • Add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydrobenzofuran.

Protocol 2: Enantioselective Heck-Matsuda Reaction

This protocol is adapted for the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans from arenediazonium salts.[4][5]

Materials:

  • Arenediazonium tetrafluoroborate substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral N,N-ligand

  • Zinc carbonate (ZnCO₃)

  • Acetone

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the arenediazonium tetrafluoroborate substrate (0.1 mmol) in acetone.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5 mol%) and the chiral N,N-ligand (6 mol%) in acetone.

  • Add the catalyst solution to the substrate solution.

  • Add ZnCO₃ (0.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantioenriched dihydrobenzofuran.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the intramolecular Heck reaction and a general experimental workflow.

G cluster_cycle Catalytic Cycle of the Intramolecular Heck Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Aryl-X) pd0->oxidative_addition pd2_aryl Ar-Pd(II)-X(L₂) oxidative_addition->pd2_aryl migratory_insertion Migratory Insertion (Alkene) pd2_aryl->migratory_insertion alkyl_pd2 Alkyl-Pd(II)-X(L) migratory_insertion->alkyl_pd2 beta_hydride β-Hydride Elimination alkyl_pd2->beta_hydride product_complex Product-Pd(II)-H(L) beta_hydride->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst

Caption: Catalytic cycle of the intramolecular Heck reaction.

G start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Add Reagents start->setup reaction Reaction: - Stirring - Heating setup->reaction monitoring Monitoring: - TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quenching - Extraction - Drying monitoring->workup Complete purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End Product analysis->end

Caption: General experimental workflow for synthesis.

Conclusion

The intramolecular Heck reaction is a highly effective method for the synthesis of dihydrobenzofurans, offering access to a wide range of substituted and chiral derivatives.[8] By carefully selecting the starting materials, catalyst system, and reaction conditions, researchers can achieve high yields and selectivities. The protocols provided herein serve as a valuable starting point for the development of synthetic routes to novel dihydrobenzofuran-containing molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: Organocatalyzed Synthesis of Asymmetric Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of dihydrobenzofurans is a critical pursuit in medicinal chemistry and drug development, as this structural motif is a cornerstone of numerous biologically active compounds. Organocatalysis has emerged as a powerful and sustainable strategy for accessing these chiral heterocycles, offering mild reaction conditions and avoiding the use of toxic heavy metals. This document provides a detailed overview of prominent organocatalytic methods for the asymmetric synthesis of dihydrobenzofurans, complete with experimental protocols and comparative data.

Introduction to Organocatalytic Strategies

The construction of asymmetric dihydrobenzofurans via organocatalysis primarily relies on a few key activation modes. Chiral Brønsted acids, such as phosphoric acids, and hydrogen-bond donors like thioureas and squaramides, activate electrophiles. In contrast, chiral amines can activate substrates through the formation of nucleophilic enamines or dienamines. N-Heterocyclic carbenes (NHCs) offer a unique umpolung reactivity to generate acyl anion equivalents. These strategies have been successfully applied in various cascade and cycloaddition reactions to afford dihydrobenzofurans with high stereocontrol.

Key Organocatalytic Approaches and Performance Data

Several classes of organocatalysts have proven effective in the asymmetric synthesis of dihydrobenzofurans. Below is a summary of representative systems and their reported efficiencies.

Thiourea-Amine and Squaramide-Cinchona Alkaloid Catalysis

Bifunctional catalysts combining a hydrogen-bond donor (thiourea or squaramide) and a Brønsted base (amine or cinchona alkaloid) are highly effective in promoting cascade reactions. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high enantioselectivity.

Table 1: Thiourea-Amine and Squaramide Catalyzed Synthesis of Dihydrobenzofurans

Catalyst TypeReaction TypeSubstrate ScopeYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Primary Amine-ThioureaIntramolecular Michael Addition2-(2-nitrovinyl)phenolsHigh94 to >9984:16 to 96:4 (trans/cis)[1][2]
Quinine-Derived SquaramideFriedel-Crafts/SN2 DominoPhenols and (Z)-α-bromonitroalkenesHighup to >99-[3][4]
Thiourea Catalyst[4+1] Cascade AnnulationPyridinium ylide and ortho-hydroxy chalcones-Excellent Stereocontroltrans-selective[5]
Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids are powerful Brønsted acid catalysts that can effectively control the stereochemical outcome of various reactions, including cycloadditions, by protonating and activating electrophiles within a well-defined chiral environment.

Table 2: Chiral Phosphoric Acid Catalyzed Synthesis of Dihydrobenzofurans

Catalyst TypeReaction TypeSubstrate ScopeYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
SPINOL Phosphoric Acid[3+2] CycloadditionQuinones and ene-/thioenecarbamatesExcellentup to 99up to 95:5 (trans)[6]
BINOL/SPINOL-Derived PA[3+2] Formal CycloadditionQuinone diimides and enecarbamatesup to 98up to 99Moderate to complete[7]
Chiral Phosphoric Acid[4+1] Cycloannulationortho-Quinone methides and diazoketones--cis-selective[8]
N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes are versatile organocatalysts that can induce polarity reversal (umpolung) in aldehydes and other substrates. This reactivity has been exploited in annulation reactions to construct dihydrobenzofuran scaffolds.

Table 3: N-Heterocyclic Carbene Catalyzed Synthesis of Dihydrobenzofurans

Catalyst TypeReaction TypeSubstrate ScopeYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Chiral NHC[3+3] Annulationβ-oxodithioester with modified enals---[9]
Achiral NHC/BaseHydroacylation-Stetter-RearrangementUnactivated alkynes and aldehydesModerate to good--[10][11]
Dienamine Catalysis

Chiral secondary amines can react with α,β-unsaturated aldehydes or ketones to form dienamines, which can then participate in cycloaddition reactions to furnish chiral products.

Table 4: Dienamine Catalyzed Synthesis of Dihydrobenzofurans

Catalyst TypeReaction TypeSubstrate ScopeYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Chiral Secondary AmineDienamine ProcessBroadGoodup to 91cis-only[12][13][14]

Experimental Protocols

This section provides detailed experimental procedures for key organocatalytic reactions for the synthesis of asymmetric dihydrobenzofurans.

Protocol 1: Primary Amine-Thiourea Catalyzed Intramolecular Michael Addition

This protocol is adapted from the synthesis of trans-dihydrobenzofurans.[1][2]

Materials:

  • (R,R)-1,2-diphenylethylamine derived primary amine-thiourea catalyst with a glucosyl scaffold

  • Substituted 2-(2-nitrovinyl)phenol

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 2-(2-nitrovinyl)phenol substrate (0.1 mmol, 1.0 equiv) and the primary amine-thiourea catalyst (0.01 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) to the tube.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired trans-dihydrobenzofuran product.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chiral Phosphoric Acid Catalyzed [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of 3-aminodihydrobenzofurans.[6]

Materials:

  • Chiral SPINOL-derived phosphoric acid catalyst

  • Substituted quinone (0.2 mmol, 1.0 equiv)

  • Ene- or thioenecarbamate (0.24 mmol, 1.2 equiv)

  • Dichloromethane (CH2Cl2, anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

  • Add the substituted quinone and the ene- or thioenecarbamate to the vial.

  • Add anhydrous dichloromethane (1.0 mL).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24-48 hours), monitoring by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the 3-aminodihydrobenzofuran product.

  • Analyze the enantiomeric excess using chiral HPLC.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for optimizing and troubleshooting these synthetic methods. The following diagrams, generated using Graphviz, illustrate key concepts.

G cluster_0 General Experimental Workflow A Reactant & Catalyst Preparation B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Workup & Purification (Chromatography) C->D E Product Characterization (NMR, MS) D->E F Stereoselectivity Analysis (Chiral HPLC) E->F

Caption: A typical experimental workflow for organocatalyzed synthesis.

G cluster_1 Thiourea-Amine Catalyzed Cascade Reaction S1 ortho-Hydroxy Chalcone I1 Activated Chalcone (H-bonding) S1->I1 Activation S2 Pyridinium Ylide Precursor I2 Pyridinium Ylide (in situ) S2->I2 Base Cat Chiral Thiourea-Amine Catalyst Cat->I1 Cat->I2 I3 Michael Adduct Intermediate I1->I3 Michael Addition I2->I3 P trans-2,3-Dihydrobenzofuran I3->P Intramolecular Oxa-Substitution

Caption: Mechanism of thiourea-amine catalyzed cascade reaction.[5]

G cluster_2 Chiral Phosphoric Acid (CPA) Catalyzed [3+2] Cycloaddition R1 Quinone TS Chiral Transition State (H-Bonding) R1->TS Activation R2 Enecarbamate R2->TS CPA Chiral Phosphoric Acid (CPA) CPA->TS Prod 3-Amino-2,3-dihydrobenzofuran TS->Prod Cyclization

Caption: CPA-catalyzed activation in [3+2] cycloaddition.[6]

Conclusion

Organocatalysis provides a versatile and powerful platform for the asymmetric synthesis of dihydrobenzofurans. The choice of catalyst and reaction conditions allows for the selective synthesis of various substituted derivatives with high levels of stereocontrol. The protocols and data presented herein serve as a valuable resource for researchers in the field of synthetic organic chemistry and drug discovery, facilitating the development of novel synthetic methodologies and the construction of complex molecular architectures. Further exploration into catalyst design and substrate scope will undoubtedly continue to expand the utility of this important class of reactions.

References

Troubleshooting & Optimization

Dihydrobenzofuran Synthesis: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges in dihydrobenzofuran synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of dihydrobenzofuran and its derivatives, offering potential causes and solutions.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in dihydrobenzofuran synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters. For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, both low temperatures (0 °C) and excessively long reaction times at reflux can decrease selectivity and yield.[2]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, especially for moisture-sensitive transition metal-catalyzed reactions.[1]

  • Catalyst Activity and Choice: The choice of catalyst and its active state are paramount. For transition-metal catalyzed syntheses (e.g., using Pd, Rh, Ni, Cu), the catalyst's oxidation state, ligands, and any necessary activators or additives can dramatically impact yield.[3][4] For example, in some palladium-catalyzed reactions, the addition of a specific ligand, like a novel urea ligand, has been shown to enhance product yield.[3]

  • Atmospheric Conditions: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.

  • Inefficient Mixing: In heterogeneous reactions, such as those using a solid-supported catalyst or base, inefficient stirring can lead to poor reaction rates and lower yields.[1]

  • Product Decomposition: The desired dihydrobenzofuran product may be unstable under the reaction or workup conditions.[1] Monitoring the reaction by TLC or LC-MS can help detect product degradation over time.

Question 2: I am observing poor regio- or stereoselectivity in my reaction. What can I do to improve it?

Answer: Achieving high selectivity is a common challenge. The following factors are crucial:

  • Catalyst and Ligand System: In transition metal-catalyzed reactions, the choice of metal and, critically, the ligand, can control selectivity. Chiral ligands are often employed to achieve high enantioselectivity.[3][4] For example, a rhodium and asymmetric phosphoric acid co-catalyzed synthesis has been used for the stereoselective synthesis of 2,3-dihydrobenzofurans.[3]

  • Directing Groups: In C-H activation strategies, a directing group on the substrate can guide the catalyst to a specific site, ensuring regioselectivity. N-phenoxy amides, for instance, are often used as substrates where the amide acts as a directing group in rhodium-catalyzed reactions.[3][5]

  • Reaction Temperature and Time: Temperature can influence which reaction pathway is favored. In a palladium-catalyzed synthesis of 1,3-dihydroisobenzofurans, it was found that the Z-isomer formed at 80 °C, while the more stable E-isomer was obtained at 100 °C with longer reaction times.[4]

  • Solvent Effects: The polarity of the solvent can impact the transition state of the reaction and thus influence selectivity. For instance, the use of a polar solvent like hexafluoroisopropanol (HFIP) induced a [3 + 2] annulation to achieve desired products in a rhodium-catalyzed synthesis.[3][4]

Question 3: My starting material is decomposing or forming significant side products. How can I mitigate this?

Answer: Starting material decomposition or the formation of side products often points to issues with reaction conditions or substrate stability.

  • Lowering Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can sometimes suppress these unwanted pathways. However, this may also decrease the overall reaction rate, requiring longer reaction times.[2]

  • Choice of Base and Oxidant: The strength and nature of the base or oxidant can be critical. In some syntheses, a milder base like cesium carbonate or sodium acetate is used to prevent substrate decomposition.[3][4] In oxidative coupling reactions, the stoichiometry of the oxidant (e.g., Ag₂O) must be optimized; too much can lead to over-oxidation and side product formation.[2][6]

  • Protecting Groups: If your starting material has sensitive functional groups, consider using protecting groups to prevent them from reacting under the desired conditions.

  • Mechanism-Specific Inhibitors: In reactions that proceed via radical mechanisms, such as some oxidative couplings, unwanted side reactions can occur. While adding radical inhibitors can sometimes increase selectivity, their effect can be complex and may also decrease the overall conversion rate.[2][7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key variables in dihydrobenzofuran synthesis.

Table 1: Effect of Oxidant on Silver(I)-Promoted Oxidative Coupling of Methyl Ferulate

Oxidant (1 equiv.)Conversion (%)Selectivity (%)
Ag₂O75.885.8
AgOAc45.270.1
Ag₂CO₃55.465.2
AgNO₃30.150.3
Conditions: Methyl ferulate (1 equiv.), oxidant (1 equiv.), benzene/acetone (6:4 v/v), room temperature, 20 h. Data adapted from reference[2].

Table 2: Effect of Solvent on Silver(I) Oxide-Promoted Oxidative Coupling

SolventSubstrateConversion (%)Selectivity (%)
AcetonitrileMethyl p-coumarate80.588.2
AcetonitrileMethyl ferulate75.885.8
DichloromethaneMethyl p-coumarate70.380.1
DichloromethaneMethyl ferulate68.978.5
Benzene/AcetoneMethyl p-coumarate65.275.4
Benzene/AcetoneMethyl ferulate62.172.3
MethanolMethyl p-coumarate50.160.7
MethanolMethyl ferulate48.758.9
Conditions: Substrate (1 equiv.), Ag₂O (0.5 equiv.), room temperature, 20 h. Data adapted from reference[2].

Table 3: Overview of Selected Transition Metal-Catalyzed Syntheses

Catalyst SystemSubstratesSolventBase/AdditiveYield RangeRef.
[Cp*RhCl₂]₂N-phenoxy amides, propargylic monofluoroalkynesDioxaneNaOAc35-78%[3]
Pd(OAc)₂ / CuCl₂Alkenyl ethers, alkynyl oxime ethersToluene-41-86%[3]
[Pd(cinnamyl)Cl]₂2-hydroxyphenyl-substituted enones, diazo compounds-MeSO₃H51-91%[4]
Ni catalystAryl iodides, cyclic vinyl ethylene carbonates--46-67%[4]
Cu catalystAryl pinacol boronic esters---[4]
This table presents a selection of recently developed methods to illustrate the diversity of catalytic systems.

Experimental Protocols

Protocol 1: Optimized Silver(I) Oxide-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis [2][6]

This protocol describes the optimized conditions for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester from methyl ferulate.

Materials:

  • Methyl ferulate

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (reagent grade)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of methyl ferulate (1 equiv.) in acetonitrile, add silver(I) oxide (0.5 equiv.).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Under these optimized conditions, the reaction should reach optimal conversion and selectivity within approximately 4 hours.[2]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydrobenzofuran neolignan.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Assess_Purity Assess Reagent and Solvent Purity Check_Conditions->Assess_Purity Conditions OK Adjust_Conditions Adjust Temp/Time/ Concentration Check_Conditions->Adjust_Conditions Incorrect Check_Atmosphere Ensure Inert Atmosphere (if needed) Assess_Purity->Check_Atmosphere Purity OK Purify_Reagents Purify Reagents/ Use Dry Solvents Assess_Purity->Purify_Reagents Impure Review_Workup Review Workup and Purification Procedure Check_Atmosphere->Review_Workup Atmosphere OK Improve_Technique Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Technique Inadequate Optimize Systematically Optimize Reaction Parameters Review_Workup->Optimize Workup OK Modify_Workup Modify Extraction/ Purification Method Review_Workup->Modify_Workup Losses Detected Adjust_Conditions->Optimize Purify_Reagents->Optimize Improve_Technique->Optimize Modify_Workup->Optimize

Caption: A logical workflow for diagnosing and resolving issues of low product yield.

Diagram 2: Simplified Catalytic Cycle for Rh(III)-Catalyzed C-H Activation/[3+2] Annulation

Catalytic_Cycle Rh_Catalyst [Rh(III)] Catalyst Rhodacycle Rhodacycle Intermediate Rh_Catalyst->Rhodacycle C-H Activation Substrate N-Phenoxy Amide (Substrate) Substrate->Rhodacycle Insertion_Complex Migratory Insertion Complex Rhodacycle->Insertion_Complex Alkene Alkene/Alkyne Alkene->Insertion_Complex Coordination & Insertion Insertion_Complex->Rh_Catalyst Reductive Elimination Product Dihydrobenzofuran (Product) Insertion_Complex->Product

Caption: General mechanism for dihydrobenzofuran synthesis via C-H activation.

References

Technical Support Center: Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of (7-bromo-2,3-dihydrobenzofuran-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproducts encountered during this multi-step synthesis. We will delve into the mechanistic origins of these impurities and provide actionable, field-tested solutions to optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing a root cause analysis and validated corrective actions.

Issue 1: Incomplete Cyclization and Presence of an Olefinic Byproduct

Symptom: Your crude reaction mixture shows a significant peak in the 1H NMR spectrum in the olefinic region (δ 5.0-6.5 ppm) and your final yield of the desired dihydrobenzofuran is low.

Potential Cause: The primary synthetic route often involves the O-allylation of 2-bromophenol followed by a Claisen rearrangement and subsequent cyclization. Incomplete thermal Claisen rearrangement can leave unreacted allyl ether, which can undergo elimination under certain conditions. More commonly, the intramolecular cyclization step, often acid-catalyzed, may be incomplete or compete with side reactions. The primary byproduct observed is often 2-allyl-6-bromophenol, resulting from the Claisen rearrangement without subsequent cyclization.

Proposed Solutions:

  • Optimize Cyclization Conditions:

    • Acid Catalysis: If using an acid catalyst (e.g., H2SO4, PTSA), ensure it is fresh and used in the correct stoichiometric amount. The reaction temperature is also critical; ensure it is maintained consistently as per the literature protocol, as insufficient heat can lead to incomplete reaction.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure it has gone to completion before workup.

  • Purification Strategy:

    • The key physicochemical difference between the desired product and the 2-allyl-6-bromophenol byproduct is the presence of a phenolic hydroxyl group in the latter. This can be exploited for purification.

    • Acid-Base Extraction:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with an aqueous base solution (e.g., 1M NaOH or K2CO3). The phenolic byproduct will be deprotonated and move to the aqueous layer as its corresponding phenoxide salt.

      • Separate the layers. The organic layer should now be enriched with the desired cyclized product.

      • Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

Experimental Protocol: Base Wash for Phenolic Byproduct Removal

StepActionPurpose
1Dissolve crude product in ethyl acetate (10 mL/g).Prepare for liquid-liquid extraction.
2Transfer to a separatory funnel.
3Add an equal volume of 1M NaOH(aq).Deprotonate the phenolic byproduct.
4Shake vigorously for 1-2 minutes, venting frequently.Ensure complete mixing and partitioning.
5Allow layers to separate and drain the aqueous layer.Separate the byproduct from the desired product.
6Repeat the base wash (Step 3-5) one more time.Ensure complete removal of the phenolic impurity.
7Wash the organic layer with brine.Remove residual base and reduce water content.
8Dry the organic layer over anhydrous Na2SO4.Remove dissolved water.
9Filter and concentrate in vacuo.Isolate the purified product.
Issue 2: Over-reduction or Ring-Opening Byproducts

Symptom: Mass spectrometry analysis of your final product shows masses corresponding to debromination (M-Br+H) or ring-opening (M+H2O).

Potential Cause: The final step in the synthesis is typically the reduction of a carboxylic acid or ester intermediate (e.g., 7-bromo-2,3-dihydrobenzofuran-2-carboxylic acid) to the primary alcohol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can sometimes lead to side reactions.

  • Over-reduction/Debromination: While less common for aryl bromides with LiAlH4, aggressive reaction conditions (prolonged heating) can sometimes lead to hydrodebromination, yielding (2,3-dihydrobenzofuran-2-yl)methanol.

  • Ring Opening: The ether linkage in the dihydrobenzofuran ring is generally stable, but under harsh acidic or basic conditions during workup, or in the presence of certain Lewis acidic impurities, it can be cleaved. This is particularly a risk if the workup procedure is not carefully controlled.

Proposed Solutions:

  • Control the Reduction Step:

    • Temperature: Perform the LiAlH4 reduction at a low temperature (e.g., starting at 0 °C) and allow the reaction to slowly warm to room temperature. Avoid excessive heating.

    • Stoichiometry: Use the minimum required equivalents of the reducing agent. An excess of LiAlH4 increases the risk of side reactions.

    • Alternative Reagents: Consider using a milder reducing agent like Sodium Borohydride (NaBH4) if your starting material is an aldehyde, or Borane-THF complex (BH3·THF) for a carboxylic acid, which can offer greater selectivity.

  • Careful Workup (Fieser Workup for LiAlH4):

    • A carefully controlled quench and workup procedure is crucial to prevent degradation of the product. The Fieser workup is a reliable method.

    • For a reaction with 'x' g of LiAlH4, sequentially and slowly add:

      • 'x' mL of water

      • 'x' mL of 15% (w/v) aqueous NaOH

      • '3x' mL of water

    • This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, minimizing harsh pH conditions that could lead to product degradation.

Troubleshooting Workflow for Impurity Identification

G start Crude Product Analysis (LCMS, NMR) impurity_detected Impurity Detected? start->impurity_detected olefin_peak Olefinic Protons in NMR (δ 5.0-6.5 ppm)? impurity_detected->olefin_peak Yes end Purified Product impurity_detected->end No mass_change Unexpected Mass (M-Br or M+H2O)? olefin_peak->mass_change No phenolic_byproduct Likely Cause: Incomplete Cyclization (e.g., 2-allyl-6-bromophenol) olefin_peak->phenolic_byproduct Yes reduction_byproduct Likely Cause: Over-reduction or Ring Opening mass_change->reduction_byproduct Yes mass_change->end No solution1 Action: Perform Base Wash (e.g., 1M NaOH) phenolic_byproduct->solution1 solution2 Action: Re-optimize Reduction (Temp, Reagent) & Control Workup reduction_byproduct->solution2 solution1->end solution2->end

Caption: Troubleshooting decision tree for identifying and resolving common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis and how can I identify them?

A1: The most prevalent byproducts are typically related to incomplete reactions in the key bond-forming steps.

Table of Common Byproducts and Identification Methods

Byproduct NameStructureFormation StageIdentification Method
2-Allyl-6-bromophenolClaisen Rearrangement / CyclizationNMR: Olefinic protons (δ 5.0-6.5), broad phenolic -OH. Extraction: Soluble in aqueous base.
2-Bromoallyl phenyl etherO-allylationNMR: Distinct allyl group signals different from the rearranged product. TLC: Different Rf value.
(2,3-Dihydrobenzofuran-2-yl)methanolReductionMS: Mass peak at M-79/M-81 (loss of Br).

Q2: My final product has a slight yellow tint after purification. Is this normal?

A2: A pure sample of this compound should be a white to off-white solid. A yellow tint often indicates the presence of minor, highly conjugated impurities, potentially arising from oxidation or thermal degradation. If the impurity level is low as determined by NMR and LC-MS, it may not impact subsequent steps. However, for high purity requirements, consider recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or a plug of silica gel chromatography.

Q3: Can I use a different reducing agent instead of LiAlH4?

A3: Yes, the choice of reducing agent depends on your starting material.

  • For a carboxylic acid intermediate: Borane-THF complex (BH3·THF) is an excellent, often cleaner alternative to LiAlH4. It is highly selective for carboxylic acids and typically results in easier workups.

  • For an ester intermediate: You can use LiAlH4, or in some cases, a twofold excess of NaBH4 in a protic solvent, although this is often slower.

  • For an aldehyde intermediate: NaBH4 in methanol or ethanol is the standard, mild, and highly effective choice.

Reaction Pathway and Byproduct Formation

G cluster_0 Main Synthetic Pathway cluster_1 Byproduct Formation A 2-Bromophenol B 2-Bromoallyl phenyl ether A->B O-Allylation C 2-Allyl-6-bromophenol B->C Claisen Rearrangement BP1 Incomplete Rearrangement B->BP1 D 7-Bromo-2,3-dihydro- benzofuran-2-carboxylate C->D Cyclization & Esterification BP2 Incomplete Cyclization C->BP2 E (7-Bromo-2,3-dihydro- benzofuran-2-yl)methanol D->E Reduction (e.g., LiAlH4) BP3 Over-reduction (Debromination) E->BP3

Caption: Overview of the synthetic pathway and key stages where byproducts can form.

Technical Support Center: Purification of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

As Senior Application Scientists, we understand that robust and reproducible purification is critical to the success of drug discovery and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol by column chromatography. Our goal is to empower you with the technical expertise to overcome common challenges and optimize your separation protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For the purification of this moderately polar aromatic alcohol, standard silica gel (SiO₂) with a 60 Å pore size and a 230-400 mesh particle size is the most common and effective choice.[1] Silica gel is a polar adsorbent, making it well-suited for separating compounds with polar functional groups like the hydroxyl group in your target molecule.[1][2] Its slightly acidic nature is generally not problematic for this type of stable alcohol, but stability should always be verified if you suspect degradation.[3]

Q2: How do I select the optimal mobile phase (eluent) for my separation?

The key is to use Thin-Layer Chromatography (TLC) to screen various solvent systems before committing to a large-scale column. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound.[3][4] This Rƒ range typically ensures that the compound interacts sufficiently with the stationary phase for good separation without requiring excessive solvent volumes for elution.

  • Starting Solvent Systems: Begin with binary mixtures of a non-polar and a polar solvent. Good starting points for this compound include:

    • Hexane / Ethyl Acetate

    • Petroleum Ether / Ethyl Acetate[5]

    • Dichloromethane / Methanol[6]

  • Polarity Adjustment: If the Rƒ is too low (compound doesn't move), increase the proportion of the polar solvent (e.g., ethyl acetate, methanol). If the Rƒ is too high (compound moves with the solvent front), increase the proportion of the non-polar solvent (e.g., hexane).[1][7]

Q3: Should I perform a "wet load" or a "dry load" of my sample onto the column?

While wet loading (dissolving the sample in the mobile phase) can be faster, dry loading is highly recommended for achieving the best resolution, especially if your crude material has poor solubility in the starting eluent.[8] Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel, which is then carefully added to the top of the column.[8][9] This technique prevents band broadening caused by using a stronger, more polar solvent to dissolve the sample, leading to sharper peaks and better separation.[8]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to guide you through logical problem-solving.

Q4: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What's happening?

This indicates your compound is highly polar and adsorbs very strongly to the silica gel.[3] Ethyl acetate is not a sufficiently polar mobile phase to elute it.

  • Causality: The hydroxyl group on your molecule is likely engaging in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface.

  • Solution: You need a more aggressive, polar solvent system. Try adding methanol (MeOH) to your eluent. Start with a 1-5% mixture of methanol in dichloromethane (DCM). For very polar compounds, systems containing 10% or even 20% methanol may be necessary.[3][10] In some cases, adding a small amount of a modifier like ammonium hydroxide in methanol can help disrupt strong interactions, especially if basic impurities are involved.[10]

Q5: My TLC shows good separation, but on the column, all my fractions are mixed. Why is there a discrepancy?

Several factors can cause a good TLC separation to fail on a column.

  • Probable Cause 1: Overloading. You may have loaded too much crude material onto the column. A general rule is to use a silica-to-sample weight ratio of 30:1 to 100:1 for difficult separations.[1] Overloading saturates the stationary phase, leading to broad, overlapping bands.

  • Probable Cause 2: Sample Band Broadening. If you used a large volume of a strong solvent to wet-load your sample, it can cause the initial band to be very wide, ruining the separation before it even begins. This is a common issue that can be solved by switching to dry loading.[8]

  • Probable Cause 3: Compound Instability. Your compound might be degrading on the acidic silica gel during the longer residence time of a column run.[3] You can test for this by running a "2D TLC": spot your compound, run the plate in one solvent system, then turn it 90 degrees and run it again in the same system. If new spots appear off the diagonal, your compound is unstable on silica.[3][8]

    • Solution for Instability: Consider deactivating the silica gel with a base like triethylamine or switching to a more inert stationary phase like neutral alumina.[3][6]

Q6: My product is eluting very slowly and exhibiting significant "tailing." How can I get sharper peaks?

Tailing occurs when a portion of the compound is retained more strongly than the bulk, leading to a long, trailing edge on the elution peak.

  • Causality: This is often due to strong, non-ideal interactions with the stationary phase, such as hydrogen bonding with acidic silanol sites. It can also be exacerbated by running the column too slowly or using a mobile phase in which the compound has low solubility.

  • Solution: Once your compound begins to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[3] For example, if your compound starts eluting in 30% Ethyl Acetate/Hexane, you can increase the polarity to 40% or 50% to push the remainder of the compound off the column more quickly, which sharpens the tail end of the peak.[3] Ensure your compound is fully dissolved in the mobile phase to avoid on-column precipitation and subsequent slow re-dissolution.

Table 1: Troubleshooting Summary

Problem Probable Cause(s) Recommended Solution(s)
Compound Stuck at Origin Eluent is not polar enough. Add a stronger polar solvent like methanol to the mobile phase (e.g., DCM/MeOH).[3][10]
Poor Separation on Column Column overloading; Band broadening from wet loading; Compound instability. Reduce sample load; Use dry loading method; Check for stability with 2D TLC and consider using alumina.[3][8]
Significant Peak Tailing Strong interaction with silica; Low sample solubility in eluent. Apply a solvent gradient to increase polarity after the compound starts eluting.[3]
Column Running Dry Insufficient solvent in the reservoir. Never let the solvent level drop below the top of the stationary phase. Replenish solvent regularly.[8]

| Cracks/Channels in Silica Bed | Improper column packing; Heat from exothermic adsorption. | Pack the column carefully as a uniform slurry. For large columns, pre-wetting the silica can dissipate heat. |

Experimental Protocols & Workflows

Protocol 1: TLC Analysis for Solvent System Selection
  • Preparation: Dissolve a small amount of your crude this compound in a solvent like DCM or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.[11]

  • Development: Place the plate in a sealed chamber containing a prepared solvent system (e.g., 20% Ethyl Acetate/Hexane). Ensure the chamber is saturated with solvent vapor.[11]

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • Analysis: Calculate the Rƒ value (distance spot traveled / distance solvent traveled). Adjust the solvent polarity and repeat until the Rƒ of the target compound is ~0.3.

Protocol 2: Column Chromatography Purification (Dry Loading)
  • Column Preparation: Secure a glass column vertically. Add a small plug of glass wool and a thin layer of sand. Prepare a slurry of silica gel in your starting non-polar solvent (e.g., hexane).[12] Pour the slurry into the column and allow it to pack evenly, draining excess solvent.[9] Add another layer of sand on top of the packed silica.

  • Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., DCM). Add 2-3 times the weight of silica gel (2-3g) and mix to form a slurry.[8] Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.[8][9]

  • Loading: Carefully add the dry-loaded sample powder to the top of the packed column, ensuring a flat, even layer.

  • Elution: Carefully add your pre-determined mobile phase. Use pressure (flash chromatography) to achieve a steady flow rate.[8] Begin collecting fractions immediately.

  • Monitoring: Systematically collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[9]

Visualization of Workflows

Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification TLC Run TLC with multiple solvent systems Rf_Check Analyze Rf value TLC->Rf_Check Rf_Check->TLC Rf too high/low (Adjust Polarity) Pack Pack silica gel column Rf_Check->Pack Rf ≈ 0.3 DryLoad Dry load crude sample Pack->DryLoad Elute Elute with optimized solvent system DryLoad->Elute Collect Collect & analyze fractions via TLC Elute->Collect Combine Combine pure fractions & evaporate solvent Collect->Combine Purified_Product Purified_Product Combine->Purified_Product Purified Product

Caption: Workflow for chromatographic purification.

Troubleshooting_Logic Start Problem: Poor Separation Check_TLC Was TLC separation clear? Start->Check_TLC Check_Load How was the column loaded? Check_TLC->Check_Load Yes Re_optimize Re-optimize solvent system (try different solvents like Toluene/DCM) Check_TLC->Re_optimize No Check_Stability Is the compound stable on silica? Check_Load->Check_Stability Dry Loaded Switch_Dry Switch to Dry Loading Method Check_Load->Switch_Dry Wet Loaded Overload Check silica:sample ratio. Reduce sample amount. Check_Stability->Overload Yes Use_Alumina Use neutral alumina or deactivated silica Check_Stability->Use_Alumina No (Decomposition)

Caption: Troubleshooting logic for poor separation.

References

Technical Support Center: Optimizing Transition Metal-Catalyzed Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydrobenzofurans using transition metal catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction is resulting in a low yield. What are the common causes?

A1: Low yields in palladium-catalyzed dihydrobenzofuran synthesis can stem from several factors. A primary issue is often catalyst deactivation, which can be caused by the presence of water or other impurities. For instance, using a base like sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which interferes with the palladium catalytic cycle. Switching to an anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can mitigate this. Another common issue is the choice of ligand, which is critical for stabilizing the palladium complex and influencing its reactivity. For certain reactions, bulky, electron-rich phosphine ligands can be more effective. Finally, ensure your reagents and solvents are pure and anhydrous, as impurities can act as catalyst poisons.[1]

Q2: I am observing the formation of side products in my rhodium-catalyzed C-H activation/annulation reaction. How can I improve the selectivity for the desired dihydrobenzofuran?

A2: The formation of side products in rhodium-catalyzed reactions is often influenced by the solvent and additives. For example, in the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, the use of a polar solvent like hexafluoroisopropanol (HFIP) can promote the desired [3+2] annulation to yield dihydrobenzofurans. The choice of base is also crucial; for instance, NaOAc is commonly used in Rh-catalyzed C-H activation with N-phenoxy amides and propargylic monofluoroalkynes.[2][3] Careful optimization of these parameters is key to improving selectivity.

Q3: My copper-catalyzed intramolecular cyclization is sluggish and gives a poor yield. What parameters should I investigate?

A3: For copper-catalyzed cyclizations, the choice of ligand, solvent, and temperature are critical. The ligand stabilizes the copper catalyst and can significantly impact its reactivity. For instance, in some hydroamination reactions, bulky bidentate phosphine ligands have been shown to accelerate the reaction. The solvent can also play a major role; for example, in the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, acetonitrile was found to provide a good balance between conversion and selectivity.[4][5] Additionally, optimizing the reaction temperature is important, as some copper-catalyzed reactions benefit from heating while others proceed efficiently at room temperature.[4]

Q4: I am struggling with the enantioselectivity of my asymmetric synthesis of dihydrobenzofurans. What are the key factors to consider?

A4: Achieving high enantioselectivity depends heavily on the chiral ligand used. The ligand's structure creates a chiral environment around the metal center, directing the stereochemical outcome of the reaction. For palladium-catalyzed reactions, ligands like TY-Phos have been used successfully in Heck/Tsuji-Trost reactions to produce chiral dihydrobenzofurans with high enantiomeric excess.[6] In rhodium-catalyzed asymmetric syntheses, chiral rhodium-promoted carboamidation has been shown to yield dihydrobenzofurans with high enantiomeric ratios.[3] Screening a variety of chiral ligands is often necessary to find the optimal one for a specific substrate and reaction type.

Troubleshooting Guide

Issue Potential Cause Suggested Solution Relevant Catalyst System
Low or No Product Yield Catalyst deactivation by water or impurities.Use anhydrous solvents and reagents. Switch to a non-hygroscopic base (e.g., K₂CO₃, Cs₂CO₃).[1]Palladium, Copper
Suboptimal ligand.Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes). Consider using bulky, electron-rich ligands.[1]Palladium, Rhodium, Copper, Nickel
Incorrect reaction temperature.Optimize the temperature. Some reactions require heating to overcome activation barriers, while others are sensitive to high temperatures.[4]All
Poor substrate reactivity.Modify the electronic or steric properties of the starting materials if possible.All
Formation of Side Products Incorrect solvent polarity.Screen solvents with different polarities. For example, polar solvents can favor specific annulation pathways.[2][3]Rhodium
Competing reaction pathways (e.g., β-hydride elimination).Adjust the ligand and additives to favor the desired pathway.Palladium, Rhodium
Incomplete Conversion Insufficient catalyst loading.Increase the catalyst loading incrementally.All
Short reaction time.Extend the reaction time and monitor the progress by TLC or GC/LC-MS.All
Inefficient oxidant or reductant.If the catalytic cycle requires an oxidant or reductant, ensure it is active and used in the correct stoichiometry. For silver-promoted oxidative coupling, Ag₂O has been shown to be efficient.[4][5]Palladium, Silver
Poor Diastereoselectivity or Enantioselectivity Inappropriate chiral ligand.Screen a library of chiral ligands to find one that provides the desired stereocontrol.[3][6]Palladium, Rhodium, Copper, Nickel
Non-optimal reaction temperature.Lowering the reaction temperature can sometimes improve stereoselectivity.All

Quantitative Data Summary

The following tables summarize reported yields for various transition metal-catalyzed dihydrobenzofuran syntheses, highlighting the impact of different reaction parameters.

Table 1: Palladium-Catalyzed Syntheses

PrecursorsCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
o-bromophenols and 1,3-dienesPd(OAc)₂ / Urea ligandNaOtBuPhMe/anisole1102450-72[7]
Aryl iodide-joined alkenes and o-alkynylanilinesPd₂(dba)₃·CHCl₃ / N-Me–Xu₃----84-97[3]
Substituted dienes and halo-substituted phenolsPd₂(dba)₃·CHCl₃ / TY-PhosNaOPhCH₂Cl₂--35-99[3]
2-allylphenols and aryl triflatesPd(0)/CPhos----up to >20:1 dr[8]

Table 2: Rhodium-Catalyzed Syntheses

PrecursorsCatalystAdditive/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenoxyacetamides and diazooxindolesRhCpCl₂Cs₂CO₃Dioxane--49-76[3]
Aryl-joined alkenes and dioxazoloneChiral RhodiumCu(OAc)₂ / AgSbF₆DCE--44-83[3]
2-alkenylphenols and N-phenoxyacetamidesRh catalystZn(OAc)₂Methanol--90[3]
N-phenoxy amides and propargylic monofluoroalkynes[CpRhCl₂]₂NaOAc---35-78[3]

Table 3: Copper and Nickel-Catalyzed Syntheses

PrecursorsCatalyst/LigandAdditive/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenols and Alkenes (C-H/OH cyclization)Cu(hfacac)₂Et₃NCF₃CH₂OH230.17-16>90[5]
Aryl iodides and cyclic vinyl ethylene carbonatesNi catalyst----46-67[2]
o-substituted aryl iodides and alkyl halidesNi(acac)₂ / dtbbpyMn---38-87[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Heteroannulation of 2-Bromophenols with 1,3-Dienes [7]

  • To an oven-dried vial equipped with a stir bar, add 2-bromophenol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (2.5 mol %), and the urea ligand (5 mol %).

  • Add NaOtBu (0.55 mmol, 1.1 equiv).

  • The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add a 9:1 mixture of toluene and anisole (0.25 M) followed by the 1,3-diene (0.75 mmol, 1.5 equiv).

  • Place the reaction vial in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed [3+2] Annulation of 2-Alkenylphenols and N-Phenoxyacetamides [3]

  • In a sealed tube, combine the 2-alkenylphenol (1.0 equiv), N-phenoxyacetamide (1.2 equiv), the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol %), and Zn(OAc)₂ (20 mol %).

  • Add methanol as the solvent.

  • The tube is sealed and heated at the optimized temperature (e.g., 80-100 °C) for the specified time, with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation start Start: Assemble Reaction Components reagents Substrates (e.g., o-halophenol, alkene/alkyne) catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂, [Cp*RhCl₂]₂) ligand Ligand (e.g., Phosphine, Urea) additives Base / Additive (e.g., K₂CO₃, Ag₂O) solvent Anhydrous Solvent reaction_setup Set up Reaction (Inert atmosphere, heating) reagents->reaction_setup catalyst->reaction_setup ligand->reaction_setup additives->reaction_setup solvent->reaction_setup monitoring Monitor Reaction Progress (TLC, GC/LC-MS) reaction_setup->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Pure Product purification->product

Caption: A general experimental workflow for transition metal-catalyzed dihydrobenzofuran synthesis.

troubleshooting_flowchart start Low Yield Observed check_reagents Check Reagent & Solvent Purity (Anhydrous? Impurities?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) start->check_catalyst impure Purify Reagents / Use Anhydrous Solvents check_reagents->impure Problem Found optimize_conditions Optimize Temperature & Time check_conditions->optimize_conditions Problem Found screen_catalyst Screen Different Catalysts, Ligands, & Bases check_catalyst->screen_catalyst Problem Found success Improved Yield impure->success optimize_conditions->success screen_catalyst->success

Caption: A troubleshooting flowchart for addressing low yields in dihydrobenzofuran synthesis.

pd_catalytic_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_ii Ar-Pd(II)-X Lₙ oxidative_addition->aryl_pd_ii migratory_insertion Migratory Insertion aryl_pd_ii->migratory_insertion Alkene alkyl_pd_ii (Alkyl)-Pd(II)-X Lₙ migratory_insertion->alkyl_pd_ii intramolecular_cyclization Intramolecular Cyclization alkyl_pd_ii->intramolecular_cyclization cyclic_pd_ii Cyclic-Pd(II) Lₙ intramolecular_cyclization->cyclic_pd_ii reductive_elimination Reductive Elimination cyclic_pd_ii->reductive_elimination reductive_elimination->pd0 product Dihydro- benzofuran reductive_elimination->product

Caption: A simplified catalytic cycle for palladium-catalyzed dihydrobenzofuran synthesis.

References

Technical Support Center: Enantioselective Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of dihydrobenzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their synthetic endeavors. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the enantioselective synthesis of 2,3-dihydrobenzofurans?

A1: Researchers often face several key challenges, including:

  • Low Enantioselectivity (ee): Achieving high levels of stereocontrol is a primary obstacle. This can be influenced by the choice of catalyst, ligand, solvent, temperature, and substrate.

  • Poor Yields: Low product yields can result from inefficient catalysis, side reactions, or decomposition of starting materials or products.

  • Substrate Scope Limitations: A developed method may work well for a narrow range of substrates but fail or provide poor results with more complex or sterically hindered starting materials.[1][2]

  • Catalyst Deactivation: The chiral catalyst may lose its activity during the reaction, leading to incomplete conversion and reduced efficiency.[3]

  • Formation of Byproducts: Undesired side reactions can compete with the main reaction, complicating purification and reducing the yield of the desired dihydrobenzofuran.

Q2: How do I select the appropriate chiral catalyst for my reaction?

A2: The choice of catalyst is critical and depends heavily on the reaction type and substrate.

  • Transition Metal Catalysts: Palladium, rhodium, copper, and ruthenium complexes with chiral ligands are widely used.[4][5] For example, Pd-catalyzed Heck reactions and Cu-catalyzed cycloadditions have shown excellent results.[4][6]

  • Organocatalysts: Chiral phosphoric acids and bifunctional squaramides are effective for reactions like [3+2] cycloadditions and Michael additions.[7][8]

  • Screening: It is often necessary to screen a variety of catalysts and ligands to find the optimal system for a specific transformation.

Q3: Can the solvent significantly impact the enantioselectivity of the reaction?

A3: Yes, the solvent can have a profound effect on both the yield and enantioselectivity. The polarity, coordinating ability, and viscosity of the solvent can influence the catalyst's conformation and the stability of the transition state. For instance, in some reactions, non-polar solvents like toluene may be optimal, while in others, more polar solvents like THF or dichloromethane are preferred.[9] A solvent screen is a crucial part of reaction optimization.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a frequent hurdle. The following steps can help diagnose and resolve this issue.

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Catalyst/Ligand Screen a diverse range of chiral catalysts or ligands. For transition metal catalysis, vary the chiral ligand.Identification of a catalyst/ligand system that provides a better-defined chiral environment, leading to higher ee.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lower temperatures often enhance enantioselectivity by favoring the transition state leading to the major enantiomer.Increased enantiomeric excess. Be aware that lowering the temperature may decrease the reaction rate.[10]
Inappropriate Solvent Perform a solvent screen covering a range of polarities (e.g., toluene, THF, CH₂Cl₂, dioxane).Discovery of a solvent that optimizes the catalyst-substrate interaction and stabilizes the desired transition state.
Substrate Steric/Electronic Effects If possible, modify the substrate's steric or electronic properties. Bulky protecting groups or electron-donating/withdrawing groups can influence stereochemical outcomes.Improved catalyst-substrate recognition and enhanced enantiocontrol.
Presence of Impurities Ensure all reagents, solvents, and starting materials are pure and dry. Water and other impurities can interfere with the catalyst.Elimination of catalyst deactivation or side reactions caused by impurities, leading to improved and more reproducible enantioselectivity.[9]
Issue 2: Poor Yield and/or Incomplete Conversion

Low yields can be attributed to several factors, from catalyst inefficiency to competing side reactions.

Potential CauseTroubleshooting StepExpected Outcome
Catalyst Deactivation Increase catalyst loading. Ensure the reaction is performed under an inert atmosphere if the catalyst is air- or moisture-sensitive.Improved conversion and yield. If deactivation is suspected, consider a more robust catalyst.[3]
Suboptimal Reaction Time/Temperature Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine the optimal reaction duration. A higher temperature might be needed to achieve full conversion.Maximization of product formation while minimizing potential byproduct formation or product degradation over time.
Poor Substrate Solubility Select a solvent in which all reactants are fully soluble at the reaction temperature.A homogeneous reaction mixture ensures consistent and efficient catalysis, leading to higher yields.
Competing Side Reactions Analyze the crude reaction mixture to identify major byproducts. Adjusting reaction conditions (e.g., temperature, concentration, order of addition) may suppress side reactions.Increased selectivity for the desired dihydrobenzofuran product.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the enantioselective synthesis of 2,3-dihydrobenzofurans, providing a comparative overview of their effectiveness.

Catalyst/LigandReaction TypeSubstrate ScopeYield Range (%)ee Range (%)Reference
Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃Heck/Cacchi ReactionAryl iodide-joined alkenes84-9784-97[4]
Cu(OTf)₂ / SPDO[3+2] CycloadditionQuinone esters and styrenes86-9686-99[4][6]
RhCp*Cl₂Asymmetric C-H FunctionalizationPhenoxyacetamides and diazooxindoles49-76N/A[4][5]
Chiral Phosphoric Acid[3+2] AnnulationQuinone imines and 4-aminoisoxazolesGoodHigh[7]
Bifunctional SquaramideMichael Addition/HemiketalizationQuinones and hydroxymaleimides68-9763:37-95:5 er[7]

Experimental Protocols

General Procedure for Cu/SPDO-Catalyzed [3+2] Cycloaddition

This protocol is adapted from the work of Jing et al. for the synthesis of 2-aryl-2,3-dihydrobenzofuran scaffolds.[4][6]

  • Preparation of the Catalyst: To a dry Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.1 equiv) and the SPDO ligand (0.11 equiv).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, 1.0 mL).

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Addition of Reactants: Add the quinone ester (1.0 equiv) and the substituted styrene (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., 25 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed catalyst Screen Catalyst/ Ligand start->catalyst temp Vary Temperature (Often Lower) catalyst->temp solvent Screen Solvents temp->solvent check_purity Check Reagent Purity solvent->check_purity result Improved ee? check_purity->result success Optimization Successful result->success Yes reassess Reassess Approach/ Change Substrate result->reassess No

Caption: A logical workflow for troubleshooting low enantioselectivity.

Catalytic_Cycle cluster_0 Simplified Catalytic Cycle for [3+2] Cycloaddition A Chiral Catalyst (e.g., Cu-SPDO) B Catalyst-Substrate Complex A->B + Substrates C Cycloaddition (Stereodetermining Step) B->C D Product Release C->D - Product D->A Catalyst Regeneration

References

Preventing side reactions in the synthesis of 2,3-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofurans. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and preventing side reactions in your experiments. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure you have the expert guidance needed for successful synthesis.

The 2,3-dihydrobenzofuran core is a significant structural motif in a wide array of bioactive natural products and pharmaceuticals.[1][2] Its synthesis, while achievable through various methods, is often accompanied by challenges such as low yields and the formation of unwanted side products. This guide aims to address these issues directly, providing you with the knowledge to optimize your reaction conditions and achieve your desired products with high purity and efficiency.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of 2,3-dihydrobenzofurans.

Q1: My intramolecular cyclization of a 2-allylphenol derivative is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the intramolecular cyclization of 2-allylphenols are a frequent issue. The primary culprits are often suboptimal reaction conditions and competing side reactions.

  • Base-Mediated Isomerization: A significant side reaction is the base-mediated isomerization of the allyl group to a vinyl group, which is less reactive or may lead to different products.[3] To mitigate this, carefully select the base and reaction temperature. A weaker base or lower temperatures can often minimize this isomerization.

  • Catalyst Deactivation: In transition metal-catalyzed reactions, particularly with palladium, catalyst deactivation can be a problem. Ensure your reagents and solvents are pure and free of catalyst poisons. The choice of ligand is also critical; for instance, CPhos has been shown to be effective in some palladium-catalyzed carboalkoxylation reactions.[3]

  • Reaction Conditions: The choice of solvent and temperature can dramatically impact the reaction outcome. For instance, in some palladium-catalyzed syntheses, a switch to conditions favoring an anti-oxypalladation pathway can improve yields for electron-poor nucleophiles.[3] It is advisable to screen different solvents and temperatures to find the optimal conditions for your specific substrate.

  • Acid-Catalyzed Side Reactions: In acid-catalyzed cyclizations, polymerization of the starting material or product can occur, especially with multi-olefinic substrates.[4] Using a milder acid or controlling the stoichiometry carefully can help prevent this.

Q2: I am observing the formation of benzofuran instead of the desired 2,3-dihydrobenzofuran. How can I prevent this oxidation?

A2: The formation of the fully aromatic benzofuran is a common oxidative side reaction. This can be particularly prevalent in transition metal-catalyzed reactions that proceed through an oxidative addition-reductive elimination cycle.

  • Choice of Oxidant: In palladium-catalyzed oxidative annulations, the choice and amount of the oxidant are crucial. Depending on the substitution pattern of the phenol precursor, either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans can be selectively synthesized.[5][6][7] Careful optimization of the oxidant and reaction conditions is necessary to favor the desired dihydrobenzofuran product.

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation, especially if the reaction is sensitive to air.

  • Hydrogenation of Benzofuran: If the formation of benzofuran is unavoidable, a subsequent hydrogenation step can be employed to convert it to the desired 2,3-dihydrobenzofuran.[4]

Q3: My reaction to form a 3-substituted-2,3-dihydrobenzofuran is resulting in poor regioselectivity. What factors control this and how can I improve it?

A3: Regioselectivity in the formation of substituted 2,3-dihydrobenzofurans is highly dependent on the synthetic route and the nature of the substituents.

  • Steric and Electronic Effects: In reactions such as the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, the regioselectivity of the subsequent Michael addition is influenced by the steric and electronic properties of the nucleophile.[8]

  • Catalyst Control: In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. For example, in the enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, excellent regiocontrol is achieved.[8]

  • Reaction Mechanism: Understanding the reaction mechanism is key. For instance, in palladium-catalyzed oxidative annulations of phenols with alkenylcarboxylic acids, the substitution on the phenol can direct the reaction towards either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity.[5][6][7]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2,3-dihydrobenzofurans.

Observed Problem Potential Causes Recommended Solutions
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of reagents or solvents. 4. Unsuitable base or acid catalyst.1. Use a fresh batch of catalyst or pre-activate it if necessary. 2. Optimize the reaction temperature by running small-scale experiments at different temperatures. 3. Purify reagents and ensure solvents are anhydrous. 4. Screen a variety of bases or acids of different strengths.
Formation of Multiple Products (Poor Selectivity) 1. Competing side reactions (e.g., isomerization, oxidation). 2. Lack of regiocontrol in addition or cyclization step. 3. Non-optimal solvent or catalyst system.1. Adjust reaction conditions (temperature, base/acid) to disfavor side reactions. For palladium-catalyzed reactions, consider alternative ligands.[3][8] 2. Modify the substrate to favor the desired regiochemistry through steric or electronic directing groups. 3. Screen different solvents and catalyst/ligand combinations.
Product Decomposition 1. Product instability under reaction conditions (e.g., high temperature, strong acid/base). 2. Air or moisture sensitivity of the product.1. Attempt the reaction at a lower temperature or use milder reagents. 2. Work up the reaction under an inert atmosphere and use anhydrous solvents.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Formation of an inhibitory byproduct. 3. Reversible reaction reaching equilibrium.1. Add a fresh portion of the catalyst. 2. Analyze the reaction mixture to identify potential inhibitors and consider strategies to remove them. 3. If the reaction is reversible, consider using Le Chatelier's principle to drive it to completion (e.g., by removing a byproduct).
Visualizing Reaction Pathways

To better understand the potential for side reactions, it is helpful to visualize the key reaction pathways.

Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This pathway can be complicated by base-mediated isomerization of the starting material.

G 2-Allylphenol 2-Allylphenol Desired Dihydrobenzofuran Desired Dihydrobenzofuran 2-Allylphenol->Desired Dihydrobenzofuran Pd-Catalyzed Carboalkoxylation Isomerized Phenol Isomerized Phenol 2-Allylphenol->Isomerized Phenol Base-Mediated Isomerization Side Products Side Products Isomerized Phenol->Side Products G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_yield->optimize_conditions Yes identify_byproducts Identify Side Products (NMR, MS) check_purity->identify_byproducts Yes success Successful Synthesis check_purity->success No check_reagents Check Reagent Purity optimize_conditions->check_reagents check_reagents->start modify_strategy Modify Synthetic Strategy identify_byproducts->modify_strategy modify_strategy->start

References

Troubleshooting low conversion rates in phenylpropanoid oxidative coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenylpropanoid oxidative coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to these reactions.

Troubleshooting Guide

This guide addresses specific issues that can lead to low conversion rates in a question-and-answer format.

Enzyme and Catalyst Issues

Q1: My reaction has a very low or no conversion. How do I know if my enzyme (laccase/peroxidase) is active?

A: Enzyme inactivity is a primary cause of reaction failure.

  • Confirm Activity: First, perform a standard activity assay using a known chromogenic substrate before starting your main experiment. For laccases, common substrates include ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or syringaldazine.[1] For peroxidases, guaiacol can be used in the presence of hydrogen peroxide.[2]

  • Check Storage: Ensure the enzyme has been stored at the correct temperature and in a recommended buffer to prevent degradation. Laccases are often stored at low temperatures (e.g., 4°C or -20°C).

  • Consider Inhibitors: Your substrate or buffer components may be inhibiting the enzyme. Heavy metals or high concentrations of certain salts can inhibit laccase activity.[3]

Q2: The reaction starts well but stops before completion. What could be causing enzyme inactivation during the reaction?

A: Mid-reaction inactivation is common and can be caused by several factors:

  • Product Inhibition/Adsorption: The polymeric products formed during the reaction can sometimes precipitate and adsorb or entrap the enzyme, reducing its availability to the remaining substrate.[4]

  • pH Shift: The reaction itself might cause a shift in the pH of the medium to a range where the enzyme is less stable or active. Monitor the pH throughout the reaction. Fungal laccases typically prefer a weakly acidic pH (4.5-7.0).[5]

  • Solvent Effects: If using organic co-solvents to dissolve substrates, they may denature the enzyme over time. Ensure the solvent concentration is below the tolerance limit for your specific enzyme.[6]

  • Radical-Induced Damage: The reactive radical intermediates generated can sometimes damage the enzyme itself.

Reaction Condition and Substrate Issues

Q3: I am seeing a low yield despite confirming my enzyme is active. Could the reaction conditions be the problem?

A: Yes, reaction conditions are critical for successful oxidative coupling.

  • pH Optimization: The optimal pH for laccase activity is highly dependent on the substrate and enzyme source. What is optimal for an ABTS assay may not be optimal for your specific phenylpropanoid. Perform small-scale reactions across a pH range (e.g., 4.0 to 7.0) to find the ideal condition.[5]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate enzyme denaturation. Most laccase-mediated reactions are performed at room temperature or slightly above (e.g., 22-37°C).[7]

  • Oxygen Availability: Laccases use molecular oxygen as the final electron acceptor.[3] If the reaction is performed in a sealed vessel or with insufficient agitation, oxygen can become the limiting reagent. Ensure good aeration by gentle stirring in an open or loosely capped vessel, or by bubbling air or oxygen through the mixture.

  • Substrate Purity: Impurities in your phenylpropanoid starting material could act as inhibitors. Verify the purity of your substrate using techniques like NMR or LC-MS.

Q4: My product is a complex mixture of oligomers, or I am observing undesired side products. How can I improve selectivity?

A: Poor selectivity is often related to the high reactivity of the phenoxy radicals formed.

  • Control Substrate Concentration: High substrate concentrations can favor polymerization over dimerization. Try running the reaction at a lower substrate concentration.

  • Enzyme Choice: Different laccase isoenzymes can exhibit different product selectivities.[5] If possible, screen laccases from different sources (e.g., Trametes versicolor, Myceliophthora thermophila).

  • Use of Mediators: For substrates with high redox potential that are difficult to oxidize directly, a laccase-mediator system (LMS) can be effective.[6] Mediators like TEMPO can also sometimes help control the reaction pathway, though they primarily serve to expand the substrate scope.[5][8]

  • Overoxidation: The desired dimeric product can often be more easily oxidized than the starting monomer, leading to further reactions.[9][10] Try to stop the reaction at a lower conversion rate to maximize the yield of the initial product.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of laccase-mediated phenylpropanoid oxidative coupling?

A: Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a phenolic substrate to a phenoxy radical, with the concomitant four-electron reduction of molecular oxygen to water.[4][11] These highly reactive radicals can then delocalize the unpaired electron across the aromatic ring and side chain.[12] Two of these radicals can then couple spontaneously to form new C-C or C-O bonds, resulting in dimers, oligomers, or polymers.[3][5]

Q2: How do I monitor the progress of my reaction?

A: The most common methods are chromatographic.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively observe the disappearance of the starting material and the appearance of new, typically less polar, products.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. Using a reversed-phase column (e.g., C18) with a UV detector set to the λmax of your substrate, you can accurately measure the decrease in substrate concentration over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the products being formed, confirming their molecular weights, and helping to elucidate the structures of dimers and side products.[13][14]

Q3: When should I consider using a mediator in my reaction?

A: A laccase-mediator system (LMS) is beneficial in two main scenarios:

  • High Redox Potential Substrates: When your substrate is a poor one for laccase (i.e., its redox potential is too high for direct oxidation), a small mediator molecule can act as an electron shuttle. The laccase oxidizes the mediator, and the oxidized mediator then oxidizes the target substrate.[1][8]

  • Steric Hindrance: If the substrate's reactive site is sterically inaccessible to the enzyme's active site, a small mediator can access it more easily.

Q4: Can I use organic solvents in my reaction?

A: Yes, but with caution. Many phenylpropanoids have limited aqueous solubility, requiring the use of organic co-solvents like DMSO, methanol, or acetone.[6] However, high concentrations of these solvents can denature the enzyme. It is crucial to determine the enzyme's tolerance for the chosen solvent, typically by running activity assays with increasing solvent concentrations. The final concentration should be a compromise between substrate solubility and enzyme stability.

Data Presentation

Table 1: Influence of Reaction Parameters on Laccase Performance
ParameterTypical RangeEffect on Conversion RateTroubleshooting Considerations
pH 4.0 - 7.0Highly influential; optimal pH depends on both enzyme source and substrate.[5]Perform a pH screen to find the optimum for your specific reaction.
Temperature 20°C - 50°CRate increases with temperature, but so does enzyme inactivation.[6]Start at room temperature (22-25°C). Cautiously increase if the reaction is slow.
Enzyme Conc. 1 - 10 U/mLHigher concentration generally increases the initial rate.If the reaction is slow, try increasing the enzyme loading.
Oxygen AtmosphericEssential co-substrate; can be rate-limiting.[15]Ensure good agitation/aeration. Avoid tightly sealed vessels.
Co-Solvent 5% - 30% (v/v)Improves substrate solubility but can decrease enzyme stability.[6]Use the minimum amount required to dissolve the substrate. Screen different solvents.
Table 2: Common Laccase Mediators and Their Applications
MediatorAbbreviationTypical ApplicationNotes
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)ABTSWidely used for oxidizing non-phenolic substrates and those with high redox potential.[1][6]Forms a stable, long-lived radical cation.
1-HydroxybenzotriazoleHBTEffective for lignin degradation and oxidation of various organic compounds.[5]Can be toxic and its use may complicate product purification.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPOPrimarily used for the selective oxidation of primary alcohols to aldehydes.[5][8]Functions via a different (non-radical) mechanism on the substrate.
Syringaldehyde-A natural mediator, considered a "green" alternative.Can be effective for dye decolorization and PAH oxidation.[1]

Experimental Protocols

Protocol 1: General Procedure for Laccase-Mediated Oxidative Coupling
  • Substrate Preparation: Dissolve the phenylpropanoid substrate in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0). If solubility is low, add a minimal amount of a co-solvent (e.g., DMSO) dropwise until the substrate dissolves completely.

  • Reaction Setup: Place the substrate solution in a glass vessel with a magnetic stir bar. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Initiation: Add the laccase solution (e.g., from Trametes versicolor, to a final concentration of 5 U/mL) to the stirring substrate solution to start the reaction. Leave the vessel loosely capped to ensure adequate air supply.

  • Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the enzymatic reaction by adding it to an equal volume of a stop solution (e.g., methanol or acetonitrile) and vortex.

  • Workup: Once the reaction has reached the desired conversion (as determined by monitoring), stop the reaction by denaturing the enzyme (e.g., by adding a large volume of organic solvent like ethyl acetate or by boiling). The product can then be extracted using a suitable solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Protocol 2: Monitoring Conversion Rate using RP-HPLC
  • Sample Preparation: Centrifuge the quenched aliquots (from Protocol 1, Step 4) at high speed (e.g., 13,000 x g) for 10 minutes to pellet the denatured protein.

  • Injection: Transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 10 µL) onto the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the λmax of the starting material.

  • Data Analysis:

    • Generate a calibration curve for the starting material by injecting known concentrations.

    • Integrate the peak area of the substrate at each time point.

    • Calculate the concentration of the remaining substrate at each time point using the calibration curve.

    • Determine the percent conversion as: [(Initial Conc. - Conc. at time t) / Initial Conc.] * 100.

Visualizations

Laccase_Catalytic_Cycle T1 T1 Cu(II) TNC TNC [T2/T3 Cu(II)]n T1->TNC e- transfer T1_reduced T1 Cu(I) T1->T1_reduced 1e- per substrate Product 4x Phenoxy Radical (Ar-O•) TNC_reduced TNC [Cu(I)]n TNC->TNC_reduced e- accumulation O2 O2 TNC->O2 4e- TNC_reduced->TNC Re-oxidation Substrate 4x Phenolic Substrate (Ar-OH) Substrate->T1 H2O 2 H2O O2->H2O

Caption: Catalytic cycle of laccase showing substrate oxidation and O2 reduction.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Loop cluster_analysis Product Analysis Outcomes start Low Conversion Rate Observed check_enzyme 1. Perform Enzyme Activity Assay (e.g., with ABTS) start->check_enzyme check_reagents 2. Verify Substrate Purity and Concentration check_enzyme->check_reagents check_setup 3. Confirm Reaction Setup (Temp, Stirring, Aeration) check_reagents->check_setup q1 Enzyme Active? check_setup->q1 opt_ph A. Screen Reaction pH q1->opt_ph Yes solution Problem Solved q1->solution No (Replace Enzyme) opt_solvent B. Vary Co-Solvent Type and Concentration opt_ph->opt_solvent opt_enzyme_conc C. Adjust Enzyme/Substrate Ratio opt_solvent->opt_enzyme_conc q2 Improvement Seen? opt_enzyme_conc->q2 analyze Analyze Products by LC-MS q2->analyze No q2->solution Yes polymerization Mainly Polymer/Oligomer analyze->polymerization side_products Side Products Detected analyze->side_products no_product No Desired Product analyze->no_product polymerization->opt_enzyme_conc  Reduce Substrate Conc. side_products->opt_ph  Change Conditions no_product->check_reagents Consider Mediator or Different Enzyme

Caption: A logical workflow for troubleshooting low conversion rates in coupling reactions.

Phenylpropanoid_Coupling_Pathway cluster_resonance Resonance Structures cluster_products Dimer Products substrate Phenylpropanoid (e.g., Ferulic Acid) radical Phenoxy Radical Intermediate substrate->radical -1e-, -1H+ enzyme Laccase + O2 enzyme->radical H2O res1 Radical on Oxygen radical->res1 Delocalization res2 Radical on Carbon (C5) res1->res2 coupling Radical-Radical Coupling res1->coupling res3 Radical on Carbon (β) res2->res3 res2->coupling res3->coupling cc_dimer C-C Coupled Dimer (e.g., 5-5') coupling->cc_dimer co_dimer C-O Coupled Dimer (e.g., 4-O-5') coupling->co_dimer cb_dimer C-β Coupled Dimer (e.g., 8-5') coupling->cb_dimer

Caption: General pathway of phenylpropanoid oxidative coupling via phenoxy radicals.

References

Technical Support Center: Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis. We provide troubleshooting advice and frequently asked questions (FAQs) in a detailed Q&A format, grounded in established chemical principles and practical, field-proven insights.

Section 1: Navigating the Synthetic Route and Starting Materials

The synthesis of this compound on a larger scale requires careful planning and execution. This section addresses common questions and issues related to the overall synthetic strategy and the preparation of key starting materials.

Q1: What is a recommended scalable and stereoselective synthetic route for this compound?

A1: A robust and scalable synthesis necessitates a convergent approach that allows for the introduction of chirality early on and purification of intermediates without relying solely on column chromatography. We propose a multi-step synthesis beginning from commercially available 2-bromophenol.

Proposed Enantioselective Synthetic Pathway

Synthetic_Pathway A 2-Bromophenol B 2-Bromo-6-allylphenol A->B Allylation C Racemic Epoxide B->C Epoxidation D Enantioenriched Epoxide C->D Kinetic Resolution E (R)-(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol D->E Intramolecular Cyclization F Allyl Bromide, K2CO3, Acetone G Claisen Rearrangement, 200 °C H m-CPBA, DCM I Jacobsen Hydrolytic Kinetic Resolution J Base (e.g., NaH), THF, Heat Jacobsen_HKR Racemic Racemic Epoxide Catalyst (S,S)-Jacobsen Catalyst, H2O Racemic->Catalyst Enriched Enantioenriched (R)-Epoxide Catalyst->Enriched Diol (S)-Diol Catalyst->Diol Separation Purification (e.g., Chromatography or Distillation) Enriched->Separation Diol->Separation

Stability of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find a question-and-answer format addressing potential stability issues under both acidic and basic conditions, rooted in established chemical principles of the 2,3-dihydrobenzofuran scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concerns for this compound revolve around the integrity of the dihydrobenzofuran ring system and the reactivity of its substituents—the bromo and hydroxymethyl groups—under different pH conditions. The dihydrofuran ring is susceptible to ring-opening reactions, particularly under harsh acidic or basic conditions.

Q2: How stable is the 2,3-dihydrobenzofuran ring under acidic conditions?

A2: The 2,3-dihydrobenzofuran skeleton is generally stable under mildly acidic conditions. In fact, Brønsted acids such as polyphosphoric acid (PPA) and triflic acid (TfOH) are sometimes employed in the synthesis of related dihydrobenzofuran derivatives, suggesting a degree of stability during these specific reactions.[1] However, strong, non-nucleophilic acids in protic solvents could potentially lead to side reactions. The ether linkage in the dihydrofuran ring is the most likely site of acid-catalyzed cleavage.

Q3: What potential degradation pathways should I be aware of under acidic conditions?

A3: Under strongly acidic conditions, the primary degradation pathway to consider is the acid-catalyzed ring-opening of the dihydrofuran moiety. This can proceed via protonation of the ether oxygen, followed by nucleophilic attack from the solvent or another nucleophile present in the reaction mixture. This could lead to the formation of a substituted 2-allylphenol derivative.

Q4: Is this compound stable in the presence of bases?

A4: The stability of this compound under basic conditions is a significant concern. The presence of the hydroxymethyl group introduces the possibility of alkoxide formation, which could potentially initiate intramolecular reactions. More importantly, the dihydrobenzofuran ring system can be susceptible to base-mediated elimination or rearrangement reactions. For instance, hydrolysis of ester groups on similar scaffolds is often carried out under aqueous alkaline conditions, which indicates the potential for reactions involving the core structure under basic conditions.[2][3]

Q5: What are the likely degradation products under basic conditions?

A5: Under basic conditions, potential degradation could involve elimination reactions, especially if there is a suitable leaving group, or rearrangement of the dihydrofuran ring. While specific degradation products for this exact molecule are not extensively documented, analogous structures can undergo base-catalyzed rearrangements.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield or recovery of starting material after a reaction under acidic conditions. Acid-catalyzed degradation: The dihydrofuran ring may have undergone acid-catalyzed ring-opening, especially with strong acids or prolonged reaction times at elevated temperatures.- Use milder acidic conditions (e.g., p-toluenesulfonic acid in a non-polar solvent).- Reduce reaction temperature and time.- Employ a non-nucleophilic acid if possible.- Monitor the reaction closely using TLC or LC-MS to check for the appearance of degradation products.
Formation of unexpected polar byproducts during workup with aqueous base. Base-catalyzed degradation: The compound may be unstable to the basic conditions used during workup, leading to ring-opening or other rearrangements.- Use a milder base for neutralization (e.g., saturated sodium bicarbonate solution instead of sodium hydroxide).- Minimize the contact time with the basic solution.- Consider an alternative workup procedure that avoids strongly basic conditions, such as a direct extraction followed by silica gel chromatography.
Discoloration of the compound upon storage in solution. Oxidation or slow degradation: The compound, particularly the hydroxymethyl group or the electron-rich aromatic ring, may be susceptible to oxidation over time, especially when exposed to air and light.- Store solutions of the compound under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials.- Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation processes.
Broad peaks or multiple signals in NMR analysis of a purified sample. Presence of diastereomers or slow conformational exchange: If the synthesis is not stereospecific, the product may exist as a mixture of diastereomers. Alternatively, restricted bond rotation could lead to broadened NMR signals.- Confirm the stereochemistry of your product if possible.- Acquire NMR spectra at different temperatures to check for coalescence of signals, which would indicate conformational exchange.
Difficulty in achieving a sharp melting point for the solid compound. Presence of impurities: Even small amounts of impurities can lead to a broad melting point range. Common impurities could be residual solvents or byproducts from the synthesis.- Recrystallize the compound from a suitable solvent system.- Perform column chromatography to remove impurities.- Analyze the sample using techniques like GC-MS to identify potential volatile impurities.[4]

Stability Summary Table

Condition Expected Stability Potential Degradation Products Recommended Buffer Systems/Solvents
Strong Acid (e.g., HCl, H₂SO₄) Low to ModerateRing-opened products (e.g., substituted 2-allylphenols)Aprotic solvents (e.g., Dichloromethane, Toluene) with careful monitoring.
Mild Acid (e.g., Acetic Acid, p-TsOH) Moderate to HighMinimal degradation expected under controlled conditions.Acetic acid, buffered solutions (pH 4-6), aprotic solvents with a catalytic amount of acid.
Neutral (pH ~7) HighGenerally stable.Standard aqueous buffers (e.g., PBS), common organic solvents (e.g., Ethanol, THF, Ethyl Acetate).
Mild Base (e.g., NaHCO₃, Et₃N) Moderate to HighMinimal degradation expected for short durations.Bicarbonate buffers, triethylamine in organic solvents.
Strong Base (e.g., NaOH, KOH) LowRing-opened products, elimination products, or rearranged structures.Avoid prolonged exposure. If necessary, use at low temperatures with rapid workup.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Treatment: In separate vials, dilute the stock solution with acidic solutions of varying strengths (e.g., 0.1 M HCl, 0.01 M HCl, and a pH 4 buffer).

  • Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Analysis: Analyze the quenched samples by HPLC-UV or LC-MS to quantify the remaining amount of the parent compound and identify any degradation products.

Protocol 2: General Procedure for Assessing Stability under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Basic Treatment: In separate vials, dilute the stock solution with basic solutions of varying strengths (e.g., 0.1 M NaOH, 0.01 M NaOH, and a pH 10 buffer).

  • Incubation: Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., 0.1 M HCl).

  • Analysis: Analyze the quenched samples by HPLC-UV or LC-MS to quantify the remaining amount of the parent compound and identify any degradation products.

Visualizations

Acid_Degradation_Pathway compound This compound protonated_ether Protonated Ether Intermediate compound->protonated_ether + H+ ring_opened Ring-Opened Carbocation protonated_ether->ring_opened Ring Opening product Substituted 2-Allylphenol Derivative ring_opened->product + Nu- nucleophile Nu-H (e.g., H2O) nucleophile->ring_opened caption Potential Acid-Catalyzed Degradation Pathway

Caption: Potential Acid-Catalyzed Degradation Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution acid_vials Dilute in Acidic Solutions stock->acid_vials base_vials Dilute in Basic Solutions stock->base_vials incubate Incubate at Controlled Temperature acid_vials->incubate base_vials->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Neutralize Aliquots aliquot->quench analyze Analyze by HPLC/LC-MS quench->analyze caption Workflow for Stability Assessment

Caption: Workflow for Stability Assessment

References

Identifying and removing impurities from (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter during the synthesis of this compound?

A1: Potential impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as 2-bromo-6-allylphenol or other precursors depending on the synthetic route.

  • Over-oxidized product: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

  • Isomeric byproducts: Depending on the cyclization strategy, other isomers of the dihydrobenzofuran ring may form.

  • Solvent residues: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes, dichloromethane).

  • Catalyst residues: If a catalyst was used in the synthesis.

Q2: How can I perform a quick purity check of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is an effective method for a rapid purity assessment.[1] A single spot on the TLC plate under different solvent systems suggests a high degree of purity. The presence of multiple spots indicates impurities. A common mobile phase for benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[2][3]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in an NMR spectrum can arise from various sources:

  • Solvent Impurities: Check for residual solvent peaks (e.g., CHCl₃ in CDCl₃ at 7.26 ppm, H₂O around 1.56 ppm).

  • Starting Materials: Compare the spectrum with the NMR of your starting materials to see if any are unreacted.

  • Side Products: Aldehyde protons (around 9-10 ppm) or carboxylic acid protons (broad peak >10 ppm) could indicate oxidation.

  • Grease: Broad, rolling peaks in the aliphatic region can be from vacuum grease.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most effective and commonly cited purification techniques for benzofuran derivatives are column chromatography and recrystallization.[4]

  • Column Chromatography: Silica gel is a common stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in hexanes or petroleum ether.[2][3][5]

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system like aqueous methanol or a methanol-acetone mixture can be very effective.[4]

Troubleshooting Guides

Problem 1: Multiple spots observed on the TLC plate after synthesis.
  • Possible Cause: The reaction may be incomplete, or side reactions may have occurred, leading to the formation of byproducts.

  • Solution:

    • Optimize Reaction Conditions: Consider adjusting the reaction time, temperature, or stoichiometry of reagents to favor the formation of the desired product.

    • Purification: Employ column chromatography to separate the desired product from the impurities. Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

Problem 2: The purified compound's yield is low.
  • Possible Cause: Product loss can occur during extraction, washing, or purification steps.

  • Solution:

    • Extraction: Ensure the pH of the aqueous layer is optimized to keep your compound in the organic phase. Minimize the number of extraction and washing steps.

    • Column Chromatography: Avoid using a column with an excessively large diameter. Ensure the silica gel is packed properly to prevent channeling. Collect smaller fractions to better separate the product from impurities.

    • Recrystallization: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to maximize crystal formation.

Problem 3: Impurities are co-eluting with the product during column chromatography.
  • Possible Cause: The chosen solvent system may not have sufficient resolving power for the impurities present.

  • Solution:

    • Adjust Solvent System: Change the solvent ratio or use a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount of a more polar solvent like methanol might improve separation.

    • Change Adsorbent: If silica gel is not effective, consider using a different stationary phase like alumina.

    • Recrystallization: If the product is a solid, recrystallization may be a more effective method to remove closely eluting impurities.

Experimental Protocols

Protocol 1: Purity Analysis by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with potassium permanganate solution can be used.[1]

  • Analysis: A single spot indicates a likely pure compound. Multiple spots signify the presence of impurities.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a glass column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes or petroleum ether). Gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate.[2][3]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Typical Value Reference
Stationary Phase Silica Gel (200-300 mesh)[2][3]
Mobile Phase Petroleum Ether / Ethyl Acetate[2][3]
Gradient 5:1 to 1:1 (Petroleum Ether:Ethyl Acetate)[2][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Impurity Removal cluster_final Final Product synthesis Crude Product (this compound) tlc TLC Analysis synthesis->tlc Quick Purity Check hplc HPLC Analysis tlc->hplc Quantitative Analysis column_chrom Column Chromatography tlc->column_chrom recrystallization Recrystallization tlc->recrystallization nmr NMR Spectroscopy hplc->nmr Structural Confirmation ms Mass Spectrometry nmr->ms Molecular Weight Verification ms->column_chrom If Impure ms->recrystallization If Solid & Impure pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: Workflow for identifying and removing impurities.

purification_decision_tree start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_after_recryst Is it pure after recrystallization? try_recrystallization->is_pure_after_recryst is_pure_after_recryst->column_chromatography No pure_product Pure Product is_pure_after_recryst->pure_product Yes column_chromatography->pure_product

References

Validation & Comparative

Navigating Purity Analysis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Chiral HPLC for the comprehensive purity assessment of this critical building block.

This compound is a chiral molecule, necessitating both the determination of chemical purity (related substances) and enantiomeric purity. The selection of an appropriate analytical technique is crucial for accurate characterization and quality control.

Comparative Analysis of Analytical Methods

The choice of analytical methodology depends on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.

ParameterHPLC-UVUPLC-MSChiral HPLC
Primary Application Routine purity assessment and quantification of the main component and known impurities.Rapid, high-sensitivity purity analysis, impurity identification, and quantification.Determination of enantiomeric purity and quantification of the undesired enantiomer.
Principle Separation based on polarity with detection by UV absorbance.High-efficiency separation based on polarity, with detection by mass-to-charge ratio, providing molecular weight information.Separation of enantiomers using a chiral stationary phase with detection typically by UV absorbance.
Sensitivity ModerateHigh to Very HighModerate
Specificity Moderate (relies on retention time and UV spectrum)Very High (provides molecular weight and fragmentation data for impurity identification)Very High (for differentiating enantiomers)
Analysis Time Standard (15-30 minutes)Fast (2-10 minutes)Typically longer (20-40 minutes)
Development Complexity Low to ModerateHighModerate to High
Cost (Instrument) Low to ModerateHighModerate
Cost (Operational) LowHighModerate

Experimental Protocols

Detailed methodologies for each technique are provided below. These serve as robust starting points for method development and validation.

Achiral Purity by HPLC-UV

This method is suitable for determining the presence of process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).

Potential Impurities to Monitor:

  • Starting materials from the synthesis of 2,3-dihydrobenzofurans.[1][2][3]

  • Over-brominated or under-brominated species.

  • Oxidation or degradation products.

High-Performance Purity Analysis by UPLC-MS

For rapid and highly sensitive analysis, with the added benefit of impurity identification, UPLC-MS is the preferred method.[4][5][6]

Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-4 min: 20% to 95% B

    • 4-4.5 min: 95% B

    • 4.5-4.6 min: 95% to 20% B

    • 4.6-5 min: 20% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve 0.1 mg of the sample in 1 mL of acetonitrile/water (1:1).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Enantiomeric Purity by Chiral HPLC

As this compound is a chiral alcohol, determining its enantiomeric excess is crucial. This can be achieved using a chiral stationary phase.[7][8][9] The following method is adapted from the separation of a structurally similar compound.[10]

Instrumentation:

  • HPLC system with a binary or isocratic pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase column suitable for alcohols, for example, a polysaccharide-based column like Daicel Chiralcel OJ-3 (or similar).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Analytical Workflow

A comprehensive purity analysis of this compound involves a multi-step approach to assess both chemical and stereochemical purity.

Analytical Workflow for Purity of this compound cluster_0 Purity Analysis Workflow cluster_1 Chemical Purity Assessment cluster_2 Stereochemical Purity Assessment Sample Sample of this compound HPLC_UV HPLC-UV Analysis (Routine QC) Sample->HPLC_UV UPLC_MS UPLC-MS Analysis (Impurity ID & High Throughput) Sample->UPLC_MS Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Excess) Sample->Chiral_HPLC Data_Analysis Data Analysis and Reporting HPLC_UV->Data_Analysis UPLC_MS->Data_Analysis Chiral_HPLC->Data_Analysis

References

Comparative Analysis of Mass Spectrometry Techniques for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The analysis of novel chemical entities is a cornerstone of drug discovery and development. (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, a compound featuring a brominated dihydrobenzofuran core, presents a unique analytical challenge. This guide provides a comparative overview of mass spectrometry (MS) techniques applicable to its characterization, offering insights into expected outcomes and optimal methodologies. While specific experimental data for this exact molecule is not extensively published, this guide draws upon established principles of mass spectrometry and data from structurally related compounds to provide a robust analytical framework.

Introduction to the Analyte

This compound possesses several key structural features that influence its mass spectrometric behavior: a heterocyclic dihydrobenzofuran ring system, a bromine atom, and a primary alcohol functional group. The presence of bromine is particularly noteworthy, as its distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum.[1][2]

Comparison of Ionization Techniques

The choice of ionization method is critical for successful mass spectrometric analysis, dictating the extent of fragmentation and the intensity of the molecular ion peak.

Ionization TechniquePrincipleExpected Outcome for this compoundAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing extensive fragmentation.[3][4]Rich fragmentation spectrum, providing detailed structural information. The molecular ion peak may be weak or absent.Excellent for structural elucidation and library matching.May not be suitable for definitive molecular weight determination due to the absence of a clear molecular ion.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[5][6]Strong protonated molecule peak ([M+H]^+), with minimal fragmentation.Ideal for accurate molecular weight determination. Compatible with liquid chromatography (LC).[7]May require optimization of solvent conditions to promote efficient ionization.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[4][6]Good for less polar compounds that are thermally stable.[6] Provides a strong molecular ion signal.Suitable for compounds not amenable to ESI. Tolerant of higher buffer concentrations.[4][6]Requires the analyte to be thermally stable.

Recommendation: For initial characterization, a dual approach is recommended. EI, likely coupled with Gas Chromatography (GC-MS), would provide valuable fragmentation data for structural confirmation.[8] Concurrently, LC-MS with ESI would yield the accurate molecular weight, a critical piece of information for any new chemical entity.[7]

Predicted Mass Spectral Data and Fragmentation

The bromine atom provides a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing bromine.[1][2]

IonPredicted m/z (79Br/81Br)Description
([M]^+)228/230Molecular Ion
([M-H_2O]^+)210/212Loss of water from the alcohol
([M-CH_2OH]^+)197/199Cleavage of the hydroxymethyl group
([M-Br]^+)149Loss of the bromine atom
([C_8H_7O]^+)119Benzofuran fragment

The fragmentation of dihydrobenzofuran structures under mass spectrometry has been studied, and key fragmentation pathways often involve losses from substituents on the ring.[9][10]

Comparison of Mass Analyzers

The choice of mass analyzer impacts the resolution, mass accuracy, and sensitivity of the analysis.[11][12]

Mass AnalyzerKey Performance CharacteristicsApplication Suitability for this compound
Quadrupole Low resolution, high sensitivity, good for quantitative analysis.[12][13]Suitable for routine screening and quantification in targeted assays.
Time-of-Flight (TOF) High resolution, excellent mass accuracy, fast scan speed.[11][12]Ideal for accurate mass determination to confirm elemental composition.
Orbitrap Very high resolution and mass accuracy.[11][13]Provides the highest level of confidence in structural elucidation and is valuable for complex mixture analysis.[14]

Recommendation: For definitive characterization of a novel compound like this compound, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is highly recommended.[11][13] This will provide accurate mass data for both the parent ion and its fragments, enabling confident elemental composition determination and structural assignment.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) and an EI source.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve the compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Mass Range: m/z 50-500

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution LC_GC Chromatographic Separation (LC or GC) Dilution->LC_GC Ionization Ionization (ESI or EI) LC_GC->Ionization Mass_Analyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Experimental workflow for mass spectrometry analysis.

fragmentation M Molecular Ion (m/z 228/230) F1 Loss of H₂O (m/z 210/212) M->F1 - H₂O F2 Loss of CH₂OH (m/z 197/199) M->F2 - CH₂OH F3 Loss of Br (m/z 149) M->F3 - Br F4 Benzofuran Fragment (m/z 119) F2->F4 - C₂H₂Br

Caption: Predicted fragmentation pathway of this compound.

References

Confirming the Three-Dimensional Architecture of Dihydrobenzofuran Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates a compound's biological activity, interactions with targets, and overall efficacy. Dihydrobenzofuran derivatives, a class of heterocyclic compounds prevalent in medicinally active agents and natural products, are no exception.[1][2] While various analytical techniques contribute to structure elucidation, single-crystal X-ray crystallography remains the definitive method for unambiguous structural confirmation.[3][4]

This guide provides an objective comparison between X-ray crystallography and other common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of dihydrobenzofuran derivatives. It includes supporting data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most appropriate methods for their work.

X-ray Crystallography: The Gold Standard for Structure Determination

X-ray crystallography is a powerful analytical technique that provides a high-resolution, three-dimensional map of electron density within a crystal.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise coordinates of each atom in the molecule, offering unparalleled detail on bond lengths, bond angles, and stereochemistry.[4][6] This method is considered the "gold standard" because it provides direct, unambiguous evidence of the molecular structure.[4]

The workflow for small molecule X-ray crystallography involves several key stages, from sample preparation to final structure validation.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of Dihydrobenzofuran Derivative crystallization Growth of High-Quality Single Crystal (>0.1 mm) synthesis->crystallization Supersaturated Solution mounting Crystal Mounting on Goniometer crystallization->mounting xray Exposure to Monochromatic X-ray Beam mounting->xray diffraction Measurement of Diffraction Pattern (Intensities & Angles) xray->diffraction phasing Solving the Phase Problem (Direct Methods) diffraction->phasing model Initial Electron Density Map & Model Building phasing->model refinement Computational Refinement of Atomic Positions model->refinement validation Final Structure Validation & Deposition (e.g., CCDC) refinement->validation

Figure 1. General experimental workflow for X-ray crystallography.

Comparison of Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is often used in conjunction with other spectroscopic methods that offer complementary information and are applicable in different sample states. The table below summarizes the key differences between X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[7]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Ionization of molecules and separation based on mass-to-charge ratio.
Information Obtained Unambiguous 3D molecular structure, bond lengths/angles, absolute configuration, crystal packing.[4]Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment, relative stereochemistry (e.g., cis/trans).[8][9]Molecular weight, elemental composition (High-Res MS), fragmentation patterns for substructure identification.[10]
Sample Requirement High-quality single crystal (typically >0.1 mm).[6][11]Soluble compound in a suitable deuterated solvent (mg scale).Small amount of sample (µg to ng), can be solid or liquid.[10]
Strengths - Definitive & unambiguous structure proof.[4]- Provides precise geometric data.- Analysis in solution state, closer to biological conditions.- Elucidates dynamic processes.- Determines diastereomers.[8]- High sensitivity.- Confirms molecular formula.- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[3][10]
Limitations - Crystal growth can be a major bottleneck.- Structure represents the solid state, which may differ from solution.- Not suitable for non-crystalline materials.- Can be difficult to interpret for complex molecules.- May not resolve absolute stereochemistry without chiral auxiliaries.- Less sensitive than MS.- Provides no information on 3D structure or stereochemistry.- Isomers often produce similar fragmentation patterns.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each key technique discussed.

  • Crystallization: The purified dihydrobenzofuran derivative is dissolved in a suitable solvent or solvent mixture to create a supersaturated solution. High-quality single crystals are typically grown via slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling.[5][7] The goal is to obtain a crystal with dimensions greater than 0.1 mm, free of cracks and other imperfections.[6][11]

  • Data Collection: A suitable crystal is selected and mounted on a goniometer. The crystal is then placed in a stream of monochromatic X-rays.[11] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[5][6]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. For small molecules like dihydrobenzofurans, "direct methods" are typically used to solve the phase problem and generate an initial electron density map.[6]

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using computational least-squares methods, which adjust atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[6] The final structure is validated and can be deposited in a crystallographic database.

  • Sample Preparation: Approximately 1-10 mg of the purified dihydrobenzofuran derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR Data Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra are acquired. The ¹H spectrum provides information on the chemical shift, integration (proton count), and multiplicity (coupling between neighboring protons), which helps identify the spin systems. The ¹³C spectrum reveals the number of unique carbon environments.

  • 2D NMR Data Acquisition: To establish connectivity and stereochemistry, a suite of 2D NMR experiments is performed.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, revealing which protons are adjacent to each other.

    • HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms separated by two or three bonds, crucial for connecting different fragments of the molecule.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (through-space interaction), which is essential for determining relative stereochemistry, such as differentiating between cis and trans isomers in the dihydrofuran ring.[9]

  • Data Analysis: The combination of 1D and 2D spectra allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's covalent structure and relative stereochemistry.[9]

  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) often with a trace of formic acid to promote ionization.[10]

  • Data Acquisition (ESI-MS): The solution is infused into an electrospray ionization (ESI) source, where the molecules are aerosolized and ionized, typically forming protonated molecules [M+H]⁺.

  • High-Resolution Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF, Orbitrap). The analyzer measures the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition and molecular formula.

  • Tandem MS (MS/MS): To gain structural insights, the [M+H]⁺ ion can be selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's substructures, which can help differentiate between isomers.[10][12]

References

A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to a variety of synthetic strategies. This guide provides a comparative overview of four prominent methods for the synthesis of 2,3-dihydrobenzofurans: Palladium-Catalyzed Intramolecular Heck Reaction, Rhodium-Catalyzed Intramolecular C-H Annulation, Visible-Light-Mediated Radical Cyclization, and Organocatalyzed Michael Addition/Hemiketalization.

Comparison of Synthetic Routes

The choice of synthetic route to 2,3-dihydrobenzofurans depends on several factors including substrate scope, desired substitution pattern, and tolerance of functional groups. Below is a summary of key quantitative data for representative examples of each methodology.

Synthetic Route Catalyst/Reagent Substrate Product Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Key Disadvantages
Palladium-Catalyzed Heck ReactionPd(OAc)2 / P(o-tol)32-Bromoallyl phenyl ether2-Methylene-2,3-dihydrobenzofuran8524100High functional group tolerance, good yields.Requires pre-functionalized starting material (aryl halide), high temperature.
Rhodium-Catalyzed C-H Annulation[Cp*RhCl2]2 / AgSbF6N-Phenoxyacetamide and 1,3-diene2,3-Disubstituted-2,3-dihydrobenzofuranup to 791280Direct C-H functionalization, high atom economy.[1]Requires a directing group, catalyst can be expensive.
Visible-Light-Mediated Radical CyclizationTris(trimethylsilyl)silaneN-Allyl-2-haloaniline or O-allyl-2-halophenolSubstituted indoline or 2,3-dihydrobenzofuranup to 9524Room TempMild reaction conditions, metal-free, good for complex molecules.[2]Can have issues with stereoselectivity, may require specific chromophores.
Organocatalyzed AnnulationChiral Thiourea Catalysto-Hydroxy chalcone and Pyridinium ylidetrans-2,3-Dihydrobenzofuranup to 8424Room TempMetal-free, enantioselective, mild conditions.[3]Substrate scope can be limited, catalyst loading may be high.

Experimental Protocols

Detailed experimental procedures for each of the compared synthetic routes are provided below.

Palladium-Catalyzed Intramolecular Heck Reaction

This method involves the intramolecular cyclization of an aryl halide with a tethered alkene, catalyzed by a palladium complex.

General Procedure: A mixture of the 2-bromoallyl phenyl ether (1.0 mmol), Pd(OAc)2 (0.05 mmol), P(o-tol)3 (0.1 mmol), and a base such as triethylamine (1.5 mmol) in a suitable solvent like acetonitrile (5 mL) is degassed and heated at 100 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-methylene-2,3-dihydrobenzofuran.

Rhodium-Catalyzed Intramolecular C-H Annulation

This approach utilizes a rhodium catalyst to achieve a [3+2] annulation via C-H activation of a phenoxyacetamide with a diene.[1]

General Procedure: In a glovebox, a screw-capped vial is charged with N-phenoxyacetamide (0.2 mmol), [Cp*RhCl2]2 (0.005 mmol), AgSbF6 (0.02 mmol), and a solvent such as 1,2-dichloroethane (1.0 mL). The 1,3-diene (0.4 mmol) is then added. The vial is sealed and the reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure and the residue is purified by preparative thin-layer chromatography to give the 2,3-disubstituted-2,3-dihydrobenzofuran.

Visible-Light-Mediated Radical Cyclization

This protocol employs visible light to initiate a radical cyclization in the absence of a transition metal photocatalyst.[2]

General Procedure: A solution of the N-allyl-2-haloaniline or O-allyl-2-halophenol (0.1 mmol) and tris(trimethylsilyl)silane (0.15 mmol) in a solvent like acetonitrile (1.0 mL) is placed in a vial. The vial is sealed and the mixture is stirred under irradiation from a blue LED lamp at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the substituted indoline or 2,3-dihydrobenzofuran.

Organocatalyzed Asymmetric [4+1] Annulation

This enantioselective method utilizes a chiral organocatalyst to construct trans-2,3-dihydrobenzofurans from ortho-hydroxy chalcones and pyridinium ylides.[3]

General Procedure: To a solution of the ortho-hydroxy chalcone derivative (0.1 mmol) and the pyridinium salt (0.12 mmol) in a solvent like dichloromethane (1.0 mL) at room temperature, is added the chiral thiourea catalyst (0.01 mmol) and a base such as triethylamine (0.12 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched trans-2,3-dihydrobenzofuran.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

G Palladium-Catalyzed Intramolecular Heck Reaction Start 2-Bromoallyl phenyl ether Reagents Pd(OAc)2, P(o-tol)3, Base, Heat Start->Reagents Reaction Conditions Product 2-Methylene-2,3- dihydrobenzofuran Reagents->Product Cyclization

Caption: Palladium-Catalyzed Intramolecular Heck Reaction Workflow.

G Rhodium-Catalyzed Intramolecular C-H Annulation Start1 N-Phenoxyacetamide Reagents [Cp*RhCl2]2, AgSbF6, Heat Start1->Reagents Reactants Start2 1,3-Diene Start2->Reagents Reactants Product 2,3-Disubstituted-2,3- dihydrobenzofuran Reagents->Product [3+2] Annulation G Visible-Light-Mediated Radical Cyclization Start O-Allyl-2-halophenol Reagents Tris(trimethylsilyl)silane, Visible Light (Blue LED) Start->Reagents Reaction Conditions Product Substituted 2,3- dihydrobenzofuran Reagents->Product Radical Cyclization G Organocatalyzed Asymmetric Annulation Start1 o-Hydroxy chalcone Reagents Chiral Thiourea Catalyst, Base Start1->Reagents Reactants Start2 Pyridinium ylide Start2->Reagents Reactants Product trans-2,3-Dihydrobenzofuran Reagents->Product [4+1] Annulation

References

Brominated vs. Non-Brominated Benzofurans: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of brominated and non-brominated benzofuran derivatives. The inclusion of bromine atoms in the benzofuran scaffold has been shown to significantly modulate its pharmacological properties, often leading to enhanced potency. This guide summarizes key findings from experimental data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Anticancer Activity: Bromination Enhances Cytotoxicity

The introduction of bromine atoms to the benzofuran core is a frequently employed strategy in the development of novel anticancer agents. Studies have consistently demonstrated that bromination can lead to a significant increase in cytotoxic activity against various cancer cell lines.[1] This enhanced potency is often attributed to the ability of the halogen to form halogen bonds, which can improve the binding affinity of the compound to its biological target.[1]

Comparative Anticancer Activity Data (IC50 Values in µM)
CompoundCancer Cell LineBrominated IC50 (µM)Non-Brominated IC50 (µM)Reference
3-(Bromomethyl)-benzofuran derivativeK562 (Leukemia)5Not Reported[1]
3-(Bromomethyl)-benzofuran derivativeHL60 (Leukemia)0.1Not Reported[1]
5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamideNot SpecifiedPotentLess Potent
Benzofuran-based oxadiazole conjugate (bromo derivative 14c)HCT116 (Colon)3.27>11.27

Antimicrobial Activity: A Complex Relationship

The effect of bromination on the antimicrobial properties of benzofurans is more complex and appears to be dependent on the position and number of bromine substitutions, as well as the overall structure of the molecule. In some cases, bromination leads to a significant enhancement of antibacterial and antifungal activity, while in others, it can diminish or have a negligible effect. For instance, compounds with two bromo substituents on both the benzofuran and phenyl rings have shown excellent antibacterial activity.[2]

Comparative Antimicrobial Activity Data (MIC Values in µg/mL)
CompoundMicroorganismBrominated MIC (µg/mL)Non-Brominated MIC (µg/mL)Reference
3-Methanone-6-substituted-benzofuranS. aureusNo Activity0.78 - 3.12[3]
3-Methanone-6-substituted-benzofuranMRSANo Activity0.78 - 3.12[3]
Benzofuran ketoxime derivativeS. aureus0.039Not Reported[3]
Benzofuran barbitone/thiobarbitoneBacterial strains29.76-31.96 (mmol/L)Less Active[2]
5-bromo-3-aminobenzofuran-2-acetateNot SpecifiedActiveNot Reported
5-bromo-3-aminobenzofuran-2-benzoateNot SpecifiedActiveNot Reported

Anti-inflammatory Activity: Bromine as a Key Contributor

Several studies have highlighted the importance of bromine substitution for the anti-inflammatory effects of benzofuran derivatives. The presence of bromine, often in combination with other functional groups like fluorine and carboxyl groups, has been shown to enhance the inhibition of key inflammatory mediators such as cyclooxygenases (COX) and nitric oxide (NO).[4]

Comparative Anti-inflammatory Activity Data (IC50 Values in µM)
CompoundTarget/MediatorBrominated IC50 (µM)Non-Brominated IC50 (µM)Reference
Difluorinated benzofuran with BrominePGE21.92No Effect[4]
Difluorinated benzofuran with BromineIL-61.23 - 9.04No Effect[4]
Aza-benzofuran derivativeNO production17.342.8[5]

Experimental Protocols

Synthesis of Brominated Benzofurans (General Procedure)

A common method for the synthesis of brominated benzofurans involves the electrophilic substitution of a benzofuran precursor with a brominating agent.

Example: Bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide [3]

  • Dissolve the starting benzofuran derivative (1 equivalent) in a suitable solvent such as acetic acid.

  • Add a solution of bromine (1 equivalent) in the same solvent dropwise to the reaction mixture with stirring.

  • Continue stirring at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and filtering the resulting precipitate.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired brominated benzofuran.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated benzofurans) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

The biological activities of benzofuran derivatives are often mediated through their interaction with key cellular signaling pathways. Bromination can enhance the inhibitory effects on these pathways, contributing to the observed increase in anticancer and anti-inflammatory activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers and inflammatory diseases. Some benzofuran derivatives exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (Active) NFkB_IkB->NFkB Release DNA DNA (κB sites) NFkB->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding

Caption: The NF-κB signaling pathway and points of potential inhibition.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers, making it a key target for anticancer drug development.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival

Caption: The PI3K/Akt signaling pathway, a key regulator of cell fate.

References

A Comparative Guide to the Structure-Activity Relationship of Dihydrobenzofuran Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and synthetic tractability have made it a focal point in the quest for novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dihydrobenzofuran derivatives, with a specific focus on their anticancer activities. We will explore how subtle modifications to this versatile scaffold can profoundly impact biological outcomes, offering insights for the rational design of next-generation oncology drugs.

The Dihydrobenzofuran Scaffold: A Platform for Anticancer Drug Discovery

The dihydrobenzofuran moiety is a heterocyclic compound composed of a fused benzene and dihydrofuran ring. This core structure is prevalent in a wide range of natural products and synthetic molecules that exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] In the context of oncology, dihydrobenzofuran derivatives have demonstrated efficacy against a variety of cancer cell lines, often through mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction.[3][4]

The versatility of the dihydrobenzofuran scaffold allows for chemical modifications at several key positions, enabling the fine-tuning of its pharmacological profile. Understanding the SAR at these positions is paramount for optimizing potency, selectivity, and drug-like properties.

Key Structural Modifications and Their Impact on Anticancer Activity

The anticancer activity of dihydrobenzofuran derivatives is intricately linked to the nature and position of substituents on both the benzofuran core and its appended moieties. Below, we dissect the SAR at critical positions, supported by experimental data from various studies.

The substituents at the C2 and C3 positions of the dihydrofuran ring play a pivotal role in determining the anticancer potency.

  • Aryl and Heteroaryl Groups at C2: The presence of an aryl or heteroaryl group at the 2-position is a common feature in many active dihydrobenzofuran derivatives. The nature of this aromatic ring and its substitution pattern can significantly influence activity. For instance, in a series of dihydrobenzofuran lignans, a 3',4'-dihydroxyphenyl moiety at the C2 position was found to be crucial for potent cytotoxic activity.[4]

  • Functional Groups at C3: The C3 position often bears a functional group that can interact with biological targets. For example, a methoxycarbonyl group at this position has been shown to be important for the tubulin polymerization inhibitory activity of certain dihydrobenzofuran lignans.[4] Reduction of this methoxycarbonyl to a primary alcohol led to a decrease or loss of cytotoxic activity.[4][5]

Substituents on the benzene portion of the dihydrobenzofuran scaffold can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the benzene ring can significantly impact activity. In a study of dihydrobenzofuran lignans, a hydroxyl group at the 7-position of the dihydrobenzofuran ring was associated with promising anticancer activity.[4] Furthermore, SAR studies have indicated that the presence of a 6-methoxy group is essential for high antiproliferative activity in some series of benzofuran derivatives.[6]

  • Halogenation: The introduction of halogen atoms, such as fluorine and bromine, can enhance the biological effects of dihydrobenzofuran derivatives.[1] Fluorine, in particular, is known to improve metabolic stability and bioavailability.[1] Studies have shown that fluorinated dihydrobenzofuran derivatives can be potent anti-inflammatory and anticancer agents.[1][7]

A promising strategy in drug design is the creation of hybrid molecules that combine the dihydrobenzofuran scaffold with other pharmacologically active moieties. This approach can lead to compounds with enhanced potency and novel mechanisms of action.

  • Piperazine Hybrids: The incorporation of a piperazine ring has been shown to improve the water solubility and anticancer activity of benzofuran derivatives.[8][9] Derivatives bearing a keto-substituent on the piperazine ring exhibited significant cytotoxic activity against various cancer cell lines.[9]

  • Chalcone Hybrids: Benzofuran-chalcone hybrids have demonstrated good to moderate activity against several cancer cell lines, with some compounds showing higher inhibitory activity than the standard drug cisplatin.[3]

  • Neolignan Hybrids: Naturally occurring dihydrobenzofuran neolignans have shown considerable activity against a variety of cancer cell lines.[9] SAR studies of these hybrids revealed that a double bond at C-7'/C-8' adjacent to the aromatic ring is vital for cytotoxicity.[9]

Comparative Analysis of Anticancer Activity

The following table summarizes the anticancer activity of selected dihydrobenzofuran derivatives, highlighting the impact of structural modifications on their potency against various cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell Line(s)IC50/GI50 (µM)Reference
55a Naturally isolated dihydrobenzofuranNCI-H460 (Lung), CAL-27 (Oral)53.24, 48.52[3]
Compound 1 Dihydrobenzofuran with dimethoxyphenyl and ethoxy-oxoprop-en-yl groupsCAL-27 (Oral)48.52[10]
Compound 11a Benzofuran-piperazine hybrid with keto-substituentA549 (Lung), SGC7901 (Colonic)0.12, 2.75[9]
Compound 22f Oxindole-based benzofuran hybridMCF-7 (Breast)2.27[3][6]
Compound 2b Dihydrobenzofuran lignan with 3',4'-dihydroxyphenyl and 7-hydroxyl groupsAverage of 60 cell lines0.3[4]
Compound 33d Benzofuran-chalcone derivativeA-375, MCF-7, A-549, HT-29, H-4604.15, 3.22, 2.74, 7.29, 3.81[3]
Compound 37e Piperazine-based benzofuranA549, HeLa, SGC7901, HCT116, MCF-7<10[3]
Compound 17i Benzofuran derivative as LSD1 inhibitorH460 (Lung)2.06[11]
Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of dihydrobenzofuran derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dihydrobenzofuran derivatives) and a positive control (e.g., doxorubicin, cisplatin, or 5-fluorouracil) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Tubulin Polymerization Assay

For compounds believed to target the cytoskeleton, a tubulin polymerization assay is crucial to confirm their mechanism of action.[4]

Step-by-Step Methodology:

  • Tubulin Preparation: Purified tubulin is prepared from a suitable source (e.g., bovine brain).

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer), GTP, and the test compound or a control (e.g., colchicine) is prepared.

  • Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) over time at 340 nm using a spectrophotometer.

  • Inhibition Calculation: The percentage of inhibition of tubulin polymerization is calculated by comparing the absorbance of the compound-treated samples to that of the control.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for dihydrobenzofuran derivatives as anticancer agents.

SAR_Dihydrobenzofuran cluster_core Dihydrobenzofuran Core cluster_modifications Structural Modifications cluster_activity Anticancer Activity Core Dihydrobenzofuran Scaffold C2_Sub C2-Position - Aryl/Heteroaryl groups - 3',4'-dihydroxyphenyl enhances activity Core->C2_Sub Modification at C3_Sub C3-Position - Methoxycarbonyl group important - Reduction to alcohol decreases activity Core->C3_Sub Modification at Benzene_Sub Benzene Ring - 7-OH group enhances activity - 6-OCH3 group essential - Halogenation improves properties Core->Benzene_Sub Modification at Hybridization Hybridization - Piperazine (solubility, activity) - Chalcone (potency) - Neolignan (cytotoxicity) Core->Hybridization Modification at Activity Enhanced Anticancer Potency - Tubulin Polymerization Inhibition - Apoptosis Induction - Cell Cycle Arrest C2_Sub->Activity Leads to C3_Sub->Activity Leads to Benzene_Sub->Activity Leads to Hybridization->Activity Leads to

Caption: Key SAR of Dihydrobenzofuran Derivatives.

Conclusion

The dihydrobenzofuran scaffold represents a highly versatile platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant enhancements in potency and selectivity. In particular, substitutions at the C2 and C3 positions, modifications on the benzene ring, and the creation of hybrid molecules are all viable strategies for optimizing the anticancer profile of these compounds. The presented experimental data and protocols provide a solid foundation for researchers and drug development professionals to design and evaluate the next generation of dihydrobenzofuran-based oncology drugs.

References

In Vitro Assay Validation for Kinase Inhibitors: A Comparative Guide Featuring a Benzofuran-Indole Hybrid EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the rigorous in vitro validation of small molecule inhibitors is a critical step. This guide provides a comparative overview of in vitro assays used to characterize kinase inhibitors, with a focus on a novel benzofuran-indole hybrid compound, 8aa , a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Due to the limited publicly available data on inhibitors derived from (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, this guide will use the well-documented compound 8aa as a primary example to illustrate the validation process. The performance of 8aa will be compared with established EGFR inhibitors, Erlotinib and Gefitinib.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its dysregulation is a key driver in the progression of several cancers, most notably non-small-cell lung cancer (NSCLC), making it a prime therapeutic target.[1][3] The validation of novel EGFR inhibitors involves a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and target engagement.

Comparative Inhibitor Profiles

This guide focuses on the following inhibitors:

  • Compound 8aa : A novel benzofuran-indole hybrid identified as a potent and selective EGFR inhibitor. It has shown significant inhibitory effects against wild-type EGFR and the double mutant L858R/T790M, which is a common resistance mutation in NSCLC.[1][3]

  • Erlotinib : A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of NSCLC.[1]

  • Gefitinib : Another first-generation EGFR-TKI used in the treatment of NSCLC, particularly in patients with activating EGFR mutations.[2]

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of compound 8aa and its established alternatives against EGFR and NSCLC cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency, representing the concentration of the drug required to inhibit a biological process by 50%.[4]

Table 1: Biochemical EGFR Kinase Inhibition

CompoundTargetIC50 (µM)
Compound 8aa EGFR0.44 ± 0.02
Gefitinib EGFR0.90

Data for compound 8aa and Gefitinib from[1][2].

Table 2: Antiproliferative Activity in NSCLC Cell Lines

CompoundCell LineEGFR StatusIC50 (µM)
Compound 8aa PC9Exon 19 deletion0.32 ± 0.05
A549Wild-type0.89 ± 0.10
Erlotinib H1975L858R/T790M>10
Gefitinib H1975L858R/T790M>10

Data for compound 8aa from[1]. Data for Erlotinib and Gefitinib is generally reported to be high for the T790M mutant.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro data. Below are protocols for key experiments typically employed in the validation of kinase inhibitors.

1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5][6]

  • Objective : To determine the direct inhibitory effect of a compound on the kinase enzyme.

  • Materials :

    • Recombinant human EGFR kinase

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP

    • Test compounds (e.g., Compound 8aa, Gefitinib)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase buffer.

    • Kinase Reaction : In a 384-well plate, add the diluted compounds, the EGFR enzyme, and the substrate.

    • Initiation : Start the reaction by adding ATP.

    • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • ATP Depletion : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • ADP to ATP Conversion : Add the Kinase Detection Reagent to convert the produced ADP into ATP. Incubate for 30-60 minutes at room temperature.[7]

    • Luminescence Reading : Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Data Analysis : Normalize the data against controls (0% inhibition with DMSO and 100% inhibition with no enzyme) and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.[5]

2. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Objective : To determine the cytotoxic or antiproliferative effects of an inhibitor on cancer cell lines.

  • Materials :

    • NSCLC cell lines (e.g., PC9, A549)

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure :

    • Cell Seeding : Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • MTT Addition : Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

    • Solubilization : Add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

3. Western Blot for Target Engagement (EGFR Phosphorylation)

This technique is used to detect the phosphorylation status of the target kinase and downstream signaling proteins, providing evidence of target engagement within the cell.[1]

  • Objective : To confirm that the inhibitor is hitting its intended target in a cellular context.

  • Materials :

    • NSCLC cell lines

    • Test compounds

    • Lysis buffer

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure :

    • Cell Treatment : Treat cells with the test compounds for a specified time.

    • Cell Lysis : Lyse the cells to extract proteins.

    • Protein Quantification : Determine the protein concentration in the lysates.

    • SDS-PAGE : Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

    • Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF).

    • Immunoblotting : Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.

    • Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis : Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Compound_8aa Compound 8aa (Inhibitor) Compound_8aa->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Simplified EGFR Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents plate_setup Add Reagents and Inhibitor to 384-well Plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction adp_conversion Convert ADP to ATP (Kinase Detection Reagent) stop_reaction->adp_conversion read_luminescence Measure Luminescence adp_conversion->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for an In Vitro Kinase Inhibition Assay.

Cell_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Inhibitor (e.g., 72 hours) seed_cells->treat_cells assay_choice Select Assay treat_cells->assay_choice mtt_assay MTT Assay (Cell Viability) assay_choice->mtt_assay Viability western_blot Western Blot (Target Engagement) assay_choice->western_blot Target read_absorbance Read Absorbance mtt_assay->read_absorbance detect_bands Detect Protein Bands western_blot->detect_bands analyze_data Analyze Data and Determine IC50 / Target Inhibition read_absorbance->analyze_data detect_bands->analyze_data end End analyze_data->end

References

A Comparative Guide to the Synthesis of Dihydrobenzofurans: Transition Metal-Catalyzed vs. Metal-Free Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research, leading to the development of numerous synthetic strategies. These methodologies can be broadly categorized into two main streams: those that rely on transition metal catalysis and those that proceed without the need for such metals. This guide provides a comparative overview of these two fundamental approaches, offering researchers objective data to inform their synthetic planning.

Section 1: Transition Metal-Catalyzed Synthesis

Transition metal catalysis is a powerful and widely adopted strategy for constructing the dihydrobenzofuran core. Catalysts based on palladium, rhodium, copper, and iridium have been extensively developed, often enabling high efficiency and control over stereochemistry.[1][2][3][4] A representative and highly utilized method is the palladium-catalyzed intramolecular cyclization, such as the Heck reaction or Tsuji-Trost reaction of ortho-substituted phenols.[2]

A common approach involves the palladium-catalyzed carboalkoxylation of 2-allylphenols.[5] This method allows for the coupling of readily available phenol derivatives with aryl triflates, generating a diverse range of functionalized 2,3-dihydrobenzofurans.[5]

Illustrative Pathway: Palladium-Catalyzed Carboalkoxylation

The catalytic cycle for the palladium-catalyzed synthesis of dihydrobenzofurans from 2-allylphenols typically proceeds through several key steps. It begins with the oxidative addition of an aryl triflate to a Pd(0) complex. The resulting cationic Pd(II) complex then coordinates with the alkene of the 2-allylphenol substrate. Following deprotonation of the phenol, an anti-oxypalladation of the alkene occurs, which is a crucial step. The cycle concludes with reductive elimination to yield the dihydrobenzofuran product and regenerate the Pd(0) catalyst.[5]

G cluster_cycle Catalytic Cycle cluster_reactants pd0 Pd(0)L (Catalyst) pd_aryl L-Pd(II)-Ar (Oxidative Addition Intermediate) pd0->pd_aryl + Ar-OTf pd_alkene [L-Pd(II)-Ar(Alkene)]+ (Alkene Complex) pd_aryl->pd_alkene + 2-Allylphenol oxypalladation Oxypalladation Intermediate pd_alkene->oxypalladation Deprotonation & anti-Oxypalladation oxypalladation->pd0 Regeneration product Dihydrobenzofuran (Product) oxypalladation->product Reductive Elimination reactant1 2-Allylphenol reactant1->pd_alkene reactant2 Aryl Triflates reactant2->pd_aryl caption Pd-Catalyzed Carboalkoxylation Pathway

Caption: Pd-Catalyzed Carboalkoxylation Pathway

Performance Data: Palladium-Catalyzed Synthesis

The following table summarizes typical performance data for the palladium-catalyzed carboalkoxylation of 2-allylphenols with various aryl triflates.[5]

EntryAryl Triflates (Ar-OTf)Yield (%)Diastereomeric Ratio (dr)
14-MeO-Ph-OTf85>20:1
2Ph-OTf82>20:1
34-CF3-Ph-OTf7515:1
42-Naphthyl-OTf78>20:1
Experimental Protocol: General Procedure for Pd-Catalyzed Carboalkoxylation[5]
  • To an oven-dried vial equipped with a stir bar, add Pd₂(dba)₃ (0.01 mmol, 2 mol%), and the phosphine ligand (0.024 mmol, 4.8 mol%).

  • The vial is sealed, evacuated, and backfilled with argon.

  • Add the 2-allylphenol substrate (0.5 mmol, 1.0 equiv), the aryl triflate (0.6 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 0.75 mmol, 1.5 equiv).

  • Add the anhydrous solvent (e.g., Toluene, 2.5 mL).

  • The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Section 2: Transition Metal-Free Synthesis

Growing interest in green and sustainable chemistry has spurred the development of transition metal-free methods for dihydrobenzofuran synthesis.[6][7] These approaches often utilize readily available, inexpensive reagents such as iodine, strong bases, or employ organocatalysis or photocatalysis.[8][9][10][11] Metal-free methods can offer advantages in terms of cost, reduced toxicity of reagents, and simpler product purification.

A prominent metal-free strategy is the base-mediated intramolecular cyclization. For instance, the use of a strong base like potassium tert-butoxide (t-BuOK) can promote the intramolecular arylation of phenols with tethered aryl halides via a benzyne intermediate.[12][13] Another common approach is the organocatalytic oxidation-cyclization of o-allylphenols, which uses a ketone catalyst and an oxidant like hydrogen peroxide.[14][15]

Illustrative Pathway: Organocatalytic Oxidation-Cyclization

This green protocol involves the oxidation of o-allylphenols catalyzed by an organic molecule, such as 2,2,2-trifluoroacetophenone, in the presence of hydrogen peroxide (H₂O₂). The ketone catalyst reacts with H₂O₂ to form a more reactive dioxirane intermediate. This intermediate then epoxidizes the alkene of the o-allylphenol. The resulting epoxide is unstable and undergoes a spontaneous intramolecular ring-opening cyclization, driven by the nucleophilic attack of the adjacent phenol, to form the dihydrobenzofuran product.

G cluster_workflow Organocatalytic Workflow start o-Allylphenol + Ketone Catalyst + H₂O₂ epoxidation In situ Epoxidation of Alkene start->epoxidation Formation of Dioxirane cyclization Intramolecular Nucleophilic Attack epoxidation->cyclization Spontaneous Ring-Opening finish Dihydrobenzofuran Product cyclization->finish caption Organocatalytic Oxidation-Cyclization Workflow

Caption: Organocatalytic Oxidation-Cyclization Workflow

Performance Data: Organocatalytic Synthesis

The table below presents data for the organocatalytic synthesis of various (2,3-dihydrobenzofuran-2-yl)methanol derivatives from substituted o-allylphenols.[15]

EntrySubstrate (Substituent on Phenol)Catalyst Loading (mol%)Yield (%)Reaction Time (h)
1Unsubstituted206418
24-Methyl206118
34-Methoxy205518
44-Chloro204718
56-Methyl207018
Experimental Protocol: General Procedure for Organocatalytic Synthesis[15]
  • In a round-bottom flask, the substituted o-allylphenol (0.5 mmol, 1.0 equiv) is dissolved in a solvent mixture (e.g., CH₃CN/H₂O).

  • The organocatalyst, 2,2,2-trifluoroacetophenone (0.1 mmol, 20 mol%), is added to the solution.

  • The mixture is cooled in an ice bath, and hydrogen peroxide (H₂O₂, 35% w/v in H₂O, 2.5 mmol, 5.0 equiv) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 18 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃.

  • The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography to yield the final dihydrobenzofuran.

Comparative Summary

FeatureTransition Metal-Catalyzed Synthesis (e.g., Palladium)Transition Metal-Free Synthesis (e.g., Organocatalysis)
Reagents Requires precious metal catalysts (Pd, Rh, etc.), specific ligands, and bases.[1][5]Utilizes inexpensive, readily available reagents like H₂O₂, iodine, or simple bases.[9][14]
Reaction Conditions Often requires elevated temperatures and inert atmosphere.[5]Can often be performed under milder conditions, sometimes at room temperature.[15][16]
Efficiency & Yield Generally provides high yields and excellent diastereoselectivity or enantioselectivity.[2][5]Yields can be more variable and substrate-dependent.[15]
Substrate Scope Typically demonstrates a broad substrate scope and high functional group tolerance.[1][3]Substrate scope may be more limited in some cases.
Cost & Sustainability Higher cost due to precious metals. Potential for metal contamination in the final product.Lower cost and considered a "greener" alternative with less toxic waste.[14][15]
Purification May require additional steps to remove residual metal catalyst.Generally simpler workup and purification procedures.

Conclusion

Both transition metal-catalyzed and metal-free strategies offer effective routes to the dihydrobenzofuran core, each with a distinct set of advantages and disadvantages. Transition-metal catalysis, particularly with palladium, remains a highly reliable and versatile method for achieving high yields and stereocontrol, making it a preferred choice for complex target synthesis.[1][5] However, the push for more sustainable and cost-effective chemistry has made transition metal-free alternatives increasingly attractive.[6][7] Organocatalytic and base-mediated methods provide greener and cheaper options, although they may sometimes come with trade-offs in yield or substrate scope.[15] The choice of synthetic approach will ultimately depend on the specific requirements of the target molecule, including desired purity, scale, cost constraints, and the available chemical toolbox.

References

Comparative Pharmacokinetic Profile of Dihydrobenzofuran Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various dihydrobenzofuran analogs, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data and aims to facilitate the selection and development of dihydrobenzofuran-based compounds with desirable drug-like properties.

Executive Summary

Dihydrobenzofuran is a privileged scaffold in medicinal chemistry, with analogs demonstrating a wide range of biological activities. Understanding the pharmacokinetic (PK) properties of these analogs is crucial for translating their in vitro potency into in vivo efficacy. This guide summarizes key PK parameters, details the experimental methodologies used for their determination, and visualizes a relevant signaling pathway potentially influenced by this class of compounds.

Comparative Pharmacokinetic Data

A direct comparative study with a comprehensive set of pharmacokinetic parameters for a series of dihydrobenzofuran analogs is not extensively available in the public domain. However, to illustrate a comparative analysis, this guide presents data for a lipophilic N-substituted dihydrobenzofuran-7-carboxamide analog and the structurally related, though not a dihydrobenzofuran, antipsychotic drug sulpiride, based on a study in rats.

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Bioavailability (%)Brain/Plasma Ratio
Dihydrobenzofuran Analog2002552 ± 5582.0 ± 0.017857 ± 320160.9 ± 10.9~2x Sulpiride
Sulpiride2001341 ± 4232.0 ± 0.05333 ± 187618.2 ± 6.4-

Data presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.

The data indicates that the exemplified dihydrobenzofuran analog exhibits significantly higher oral bioavailability and brain penetration compared to sulpiride in rats, suggesting improved absorption and central nervous system distribution.

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic evaluation of dihydrobenzofuran analogs.

In Vivo Pharmacokinetic Study in Rodents

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are typically cannulated in the jugular vein for serial blood sampling to reduce stress and animal usage.

Drug Administration:

  • Oral (p.o.): Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

  • Intravenous (i.v.): For bioavailability studies, a solution of the compound is administered via the tail vein.

Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Bioanalytical Method for Quantification in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying dihydrobenzofuran analogs in plasma.

Sample Preparation:

  • Plasma samples are thawed and subjected to protein precipitation by adding a solvent like acetonitrile.

  • After vortexing and centrifugation, the supernatant is collected for analysis.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for separation and peak shape.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Signaling Pathway and Metabolism

The metabolism of dihydrobenzofuran analogs can be influenced by various enzymes, and their mechanism of action may involve modulation of specific signaling pathways. For instance, many psychoactive dihydrobenzofuran derivatives interact with serotonin receptors, which can trigger downstream signaling cascades.

Serotonin 2A (5-HT2A) Receptor Signaling

Several psychoactive dihydrobenzofuran analogs are known to be agonists or partial agonists of the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) can initiate a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor (GPCR) G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream Ligand Dihydrobenzofuran Analog Ligand->Receptor binds Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Oral Gavage (Rat Model) Sampling Serial Blood Sampling (Jugular Vein) Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction Analysis UPLC-MS/MS Quantification Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Comparison Comparative Profile Generation PK_Calc->Comparison

A Comparative Analysis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Derivatives and Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds, celebrated for its therapeutic versatility.[1][2] This guide provides a comparative overview of the potential efficacy of novel (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol derivatives against established drugs in the fields of anticonvulsant, antimicrobial, and anti-inflammatory therapies. While direct experimental data on this specific class of derivatives is emerging, this analysis is built upon established structure-activity relationships (SAR) of the broader benzofuran family and quantitative data from analogous compounds and standard therapeutics.

Anticonvulsant Potential: A New Frontier in Seizure Management

The management of epilepsy continues to demand novel therapeutic agents with improved efficacy and fewer side effects. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents are the gold-standard preclinical models for identifying potential treatments for generalized tonic-clonic and absence seizures, respectively.[3]

Mechanism of Action of Standard Anticonvulsants

Established antiepileptic drugs (AEDs) like phenytoin and valproic acid have well-characterized mechanisms of action. Phenytoin primarily works by blocking voltage-gated sodium channels, thereby preventing the spread of seizure activity.[4][5] Valproic acid exhibits a broader mechanism, including sodium channel blockade, modulation of calcium channels, and enhancement of GABAergic neurotransmission.[4][5]

Comparative Efficacy Data
DrugTestAnimal ModelEfficacy (ED50)Reference
PhenytoinMESMice~33.46 mg/kg[6]
Valproic AcidscPTZMice177.83 mg/kg - 190 mg/kg[7][8]
Benzofuran Derivative (6h)MESMice30 mg/kg[9]
Benzofuran Derivative (6h)scMETMice100 mg/kg[9]
Benzofuran Derivative (3o)scPTZMice41.8 mg/kg[10]

ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. scMET is synonymous with scPTZ.

The Promise of this compound Derivatives

While specific ED50 data for this compound derivatives are not yet available in published literature, SAR studies on related benzofuran compounds are highly informative. The data presented for compounds 6h (N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide) and 3o (N-1'-p-nitrophenyl, N-3'-ethyl derivative of a spiro-benzofuran-imidazolidine-trione) demonstrate that the benzofuran scaffold can yield highly potent anticonvulsant activity, in some cases exceeding that of established drugs in the MES test.[9][10]

The presence of a bromine atom, a halogen, on the benzofuran ring is often associated with increased biological activity.[7] This is attributed to the halogen's ability to form halogen bonds, which can enhance binding affinity to biological targets.[7] Therefore, it is hypothesized that the 7-bromo substitution on the dihydrobenzofuran ring of the title compounds could confer potent anticonvulsant properties.

Antimicrobial Efficacy: A New Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with activity against resilient pathogens. The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's in vitro efficacy.[11]

Mechanism of Action of Ciprofloxacin

Ciprofloxacin, a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription.[4]

Comparative Efficacy Data
CompoundBacterial StrainEfficacy (MIC in µg/mL)Reference
CiprofloxacinStaphylococcus aureus0.25 - 0.5[3][12]
CiprofloxacinEscherichia coli≤0.06 - 0.25[11][13]
Benzofuran Derivative (1)Staphylococcus aureus12.5[14]
Benzofuran Derivative (1)Escherichia coli25[14]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

The Potential of this compound Derivatives in Antimicrobial Therapy

The antimicrobial data for the aza-benzofuran derivative 1 shows moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[14] Although less potent than ciprofloxacin in this instance, it establishes the benzofuran core as a viable scaffold for antimicrobial drug design.[14] SAR studies have indicated that the presence of bromo substituents on the benzofuran ring can lead to excellent antibacterial activity.[15] Specifically, compounds with bromo substituents on both the benzofuran and an associated phenyl ring have shown MIC values in the range of 29.76-31.96 mmol/L.[15] This suggests that this compound derivatives are promising candidates for further investigation as antimicrobial agents.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of new anti-inflammatory agents remains a key research focus. The carrageenan-induced paw edema model in rats is a classic in vivo assay for screening anti-inflammatory drugs.[16]

Mechanism of Action of Indomethacin

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.[17]

Comparative Efficacy Data
Drug/CompoundAssayAnimal ModelEfficacyReference
IndomethacinCarrageenan-induced paw edemaRatEffective dose of 10 mg/kg significantly inhibits edema[16]
Fluorinated Dihydrobenzofuran Derivative (2)LPS-stimulated macrophagesIn vitroIC50 for PGE2 inhibition: 1.92 µM[18]
Fluorinated Dihydrobenzofuran Derivative (3)LPS-stimulated macrophagesIn vitroIC50 for PGE2 inhibition: 1.48 µM[18]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Prospects for this compound Derivatives as Anti-inflammatory Agents

Research into fluorinated benzofuran and dihydrobenzofuran derivatives has demonstrated their potent anti-inflammatory effects.[18] Compounds 2 and 3 , which contain both fluorine and bromine atoms, were highly effective at inhibiting the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18] The study concluded that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[18] This strongly supports the hypothesis that this compound derivatives, possessing both a bromine atom and a hydroxyl group, would exhibit significant anti-inflammatory activity.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[12]

  • Animal Preparation: Acclimate male CF-1 mice to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally.

  • Electrode Placement: At the time of peak effect of the drug, apply a drop of anesthetic ophthalmic solution to the animal's corneas, followed by a drop of saline. Place corneal electrodes.

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[1]

  • Endpoint: Observe for the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[12]

  • Data Analysis: The ED50 is calculated from the percentage of animals protected at various doses.[6]

MES_Workflow cluster_pre_test Pre-Test cluster_test Test Procedure cluster_post_test Data Analysis Acclimation Animal Acclimation DrugAdmin Drug/Vehicle Administration (i.p.) Acclimation->DrugAdmin Anesthesia Corneal Anesthesia DrugAdmin->Anesthesia At Time of Peak Effect Stimulation Electrical Stimulation (50mA, 60Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Observation->Endpoint ED50 Calculate ED50 Endpoint->ED50

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for absence and myoclonic seizures.[3]

  • Animal Preparation: Acclimate male CF-1 mice and place them in isolation cages.

  • Drug Administration: Administer the test compound or vehicle control.

  • Convulsant Injection: At the time of peak effect of the test drug, inject a dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.[16]

  • Observation: Observe the animals for 30 minutes for the presence or absence of a clonic seizure lasting for at least 3-5 seconds.[16]

  • Endpoint: An animal is considered protected if it does not exhibit the characteristic clonic seizure.[16]

  • Data Analysis: The ED50 is calculated from the percentage of animals protected at various doses.

scPTZ_Workflow Animal Prep Animal Acclimation Isolate in Cages Drug Admin Administer Test Compound/Vehicle Animal Prep->Drug Admin PTZ Injection Subcutaneous PTZ Injection (85 mg/kg) Drug Admin->PTZ Injection At Time of Peak Effect Observation Observe for 30 min Endpoint: Absence of Clonic Seizure PTZ Injection->Observation Data Analysis Calculate ED50 Observation->Data Analysis MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate at 37°C for 18-24h C->D E Read turbidity to determine MIC D->E

References

Docking Prowess of Dihydrobenzofuran Ligands: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of dihydrobenzofuran ligands against various protein targets, supported by experimental data. Dihydrobenzofurans are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.

This guide summarizes key quantitative data, details the experimental methodologies for cited studies, and visualizes critical workflows and signaling pathways to offer a comprehensive overview of the application of in-silico docking studies for this important class of molecules.

Comparative Docking Performance of Dihydrobenzofuran and Analogs

The following table summarizes the computational docking scores and corresponding experimental validation data for a selection of dihydrobenzofuran and related benzofuran ligands against their respective protein targets. This allows for a direct comparison of their predicted binding affinities and observed biological activities.

Ligand ClassTarget ProteinLigand/CompoundDocking Score (Binding Energy, kcal/mol)Experimental DataReference
DihydrobenzofuranMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)Compound 19Not explicitly stated, but led to identificationIC50 = ~2 µM[1]
DihydrobenzofuranMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)Compound 20Not explicitly stated, but led to identificationIC50 = ~2 µM[1]
Benzofuran-TriazineDihydrofolate Reductase (DHFR)Compound 8e~ -8MIC = 32-125 µg/µl[2]
BenzofuranCyclin-Dependent Kinase 2 (CDK2)Not specifiedNot specifiedModerate to good antibacterial properties[3]
4-Nitrophenyl BenzofuranBovine Serum Albumin (BSA)BF1-40.05 kJ/molkD = 28.4 ± 10.1 nM[4]
4-Nitrophenyl BenzodifuranBovine Serum Albumin (BSA)BDF1-35.53 kJ/molkD = 142.4 ± 64.6 nM[4]
Benzofuran DerivativesAntibacterial TargetM5k-M5o-6.9 to -10.4Predicted antibacterial activity[5]
Dihydrobenzofuran CarboxylatesFungal and Bacterial ProteinsDHBC Derivatives-6.0 to -7.5Predicted microbial activity[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of docking studies. Below are generalized protocols for molecular docking and a common experimental validation technique, fluorescence spectroscopy, based on methodologies reported in the cited literature.

Molecular Docking Protocol

This protocol outlines the typical workflow for performing molecular docking studies with dihydrobenzofuran ligands.

  • Protein Preparation :

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Charges (e.g., Kollman charges) are assigned to the protein atoms.

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation :

    • The 2D structure of the dihydrobenzofuran ligand is drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D structure.

    • Energy minimization of the 3D ligand structure is performed using a force field (e.g., MMFF94).

    • Rotatable bonds in the ligand are defined to allow for conformational flexibility.

    • The prepared ligand is saved in the appropriate format (e.g., PDBQT).

  • Docking Simulation :

    • The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • A grid box is generated around the defined binding site to specify the search space for the ligand.

    • The docking simulation is executed using software such as AutoDock, Glide, or GOLD. The program generates multiple binding poses of the ligand within the protein's active site and calculates a binding affinity score for each pose.

  • Analysis of Results :

    • The binding poses are ranked based on their calculated binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • The best-ranked pose is visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Experimental Validation: Fluorescence Spectroscopy

Fluorescence spectroscopy is a common method to validate the binding of a ligand to a protein, as demonstrated in the study of benzofuran derivatives with Bovine Serum Albumin (BSA)[4].

  • Preparation of Solutions :

    • A stock solution of the target protein (e.g., BSA) is prepared in a suitable buffer (e.g., PBS, pH 7.5).

    • Stock solutions of the dihydrobenzofuran ligands are prepared, typically in a solvent like DMSO.

  • Fluorescence Measurements :

    • The fluorescence emission spectrum of the protein solution is recorded at a specific excitation wavelength (e.g., 280 nm for tryptophan fluorescence in BSA).

    • Aliquots of the ligand stock solution are incrementally added to the protein solution.

    • After each addition and a brief incubation period, the fluorescence emission spectrum is recorded again.

  • Data Analysis :

    • The quenching of the protein's intrinsic fluorescence upon ligand binding is measured.

    • The binding constant (KD) is calculated by fitting the fluorescence quenching data to the Stern-Volmer equation or other appropriate binding models. A lower KD value indicates a higher binding affinity.

Visualizing the Process and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex workflows and biological pathways.

Workflow for a Typical Docking Study cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation Protein Preparation Protein Preparation (from PDB) Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation (3D Structure) Docking Simulation Docking Simulation (e.g., AutoDock) Ligand Preparation->Docking Simulation Grid Box Generation->Docking Simulation Pose Analysis Binding Pose and Interaction Analysis Docking Simulation->Pose Analysis Experimental Validation Experimental Validation (e.g., Fluorescence Spectroscopy) Pose Analysis->Experimental Validation

Caption: A generalized workflow for molecular docking studies.

Simplified mPGES-1 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Inflammatory Stimuli->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-2 Cyclooxygenase-2 (COX-2) Arachidonic Acid->COX-2 PGH2 Prostaglandin H2 (PGH2) COX-2->PGH2 mPGES-1 Microsomal PGE Synthase-1 (mPGES-1) PGH2->mPGES-1 PGE2 Prostaglandin E2 (PGE2) mPGES-1->PGE2 EP Receptors EP Receptors (EP1-4) PGE2->EP Receptors Inflammation Inflammatory Response (Pain, Fever) EP Receptors->Inflammation Dihydrobenzofuran Inhibitor Dihydrobenzofuran Inhibitor Dihydrobenzofuran Inhibitor->mPGES-1

Caption: The mPGES-1 pathway, a target for dihydrobenzofuran inhibitors.

References

The Evolving Landscape of Inflammation Research: A Comparative Analysis of Benzofuran Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the benzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable spectrum of biological activities, including potent anti-inflammatory effects.[1][2] This guide offers an in-depth comparative analysis of various benzofuran derivatives, moving beyond a simple recitation of findings to provide a critical evaluation of their therapeutic potential. We will dissect the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols to empower researchers in their pursuit of next-generation anti-inflammatory therapeutics.

The Mechanistic Underpinnings: Targeting Key Inflammatory Cascades

The anti-inflammatory prowess of benzofuran derivatives is largely attributed to their ability to modulate critical signaling pathways that orchestrate the inflammatory response. Extensive research has illuminated the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as a central mechanism.[3][4] These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), trigger a cascade of events leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4]

Certain benzofuran derivatives have been shown to suppress the phosphorylation of key proteins in these pathways, including IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 MAPKs.[3] By inhibiting these upstream signaling events, these compounds effectively curtail the downstream production of inflammatory molecules.

Furthermore, some benzofuran derivatives exhibit direct inhibitory effects on enzymes like cyclooxygenase (COX), which are responsible for prostaglandin synthesis.[5] This dual mechanism of action, targeting both signaling pathways and key inflammatory enzymes, underscores the therapeutic potential of this class of compounds.

Below is a diagram illustrating the convergence of the NF-κB and MAPK signaling pathways, common targets for the anti-inflammatory action of benzofuran derivatives.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKKα/β IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits DNA DNA NFκB->DNA Translocates & Binds MAPKKK->IKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK->DNA Activates Transcription Factors Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibits Benzofuran->MAPK Inhibits ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory Transcription

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Comparative Efficacy: A Data-Driven Look at Anti-Inflammatory Activity

A crucial aspect of drug development is the quantitative comparison of the efficacy of different compounds. The following tables summarize the in vitro anti-inflammatory activity of various benzofuran derivatives from several studies, primarily focusing on the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, a standard model for assessing anti-inflammatory potential.

Table 1: Inhibition of Nitric Oxide (NO) Production by Benzofuran Derivatives

CompoundIC50 (µM) for NO InhibitionCytotoxicity (IC50 in µM)Reference
Piperazine/benzofuran hybrid 5d52.23 ± 0.97> 80[3]
Aza-benzofuran 117.3Weak activity[6]
Aza-benzofuran 416.5Weak activity[6]
Celecoxib (Positive Control)32.1Not reported[6]
Fluorinated benzofuran derivative2.4 - 5.2 (for NO)Not specified for NO assay[5]
Benzofuran with N-aryl piperazine5.28Not specified for NO assay[7]

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by Fluorinated Benzofuran Derivatives [5]

MediatorIC50 Range (µM)
Interleukin-6 (IL-6)1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3
Prostaglandin E2 (PGE2)1.1 - 20.5

Analysis of Structure-Activity Relationships (SAR)

The data suggests that the anti-inflammatory activity of benzofuran derivatives can be significantly influenced by the nature and position of substituents on the benzofuran core. For instance, the hybridization of the benzofuran scaffold with other heterocyclic moieties like piperazine and pyrazole has yielded compounds with potent anti-inflammatory effects.[3][8][9] The presence of fluorine and bromine atoms on the benzofuran ring has also been shown to enhance anti-inflammatory and, in some cases, anticancer activities.[5][10] Specifically, monofluorination appears to be important for the direct inhibition of COX enzymes.[5]

Experimental Protocols: A Guide to Assessing Anti-Inflammatory Activity

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of benzofuran derivatives.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a widely used primary screen for anti-inflammatory activity.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Test compounds are evaluated for their ability to inhibit this LPS-induced NO production.

Workflow Diagram:

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Detailed Protocol:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test benzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds.[11][12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured at different time points after carrageenan injection. The ability of a test compound, administered prior to the carrageenan injection, to reduce the paw volume compared to a control group is a measure of its anti-inflammatory activity.

Detailed Protocol:

  • Animals: Use Wistar albino rats of either sex, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group I: Control (vehicle only)

    • Group II: Standard (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

    • Group III, IV, etc.: Test compounds (benzofuran derivatives) at different doses.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Future Directions and Concluding Remarks

The collective evidence strongly supports the benzofuran scaffold as a highly promising template for the design and development of novel anti-inflammatory agents. The ability to modulate key inflammatory pathways like NF-κB and MAPK, and in some cases directly inhibit inflammatory enzymes, provides multiple avenues for therapeutic intervention.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider array of derivatives to refine structure-activity relationships and improve potency and selectivity.

  • Mechanism of Action Studies: Delving deeper into the specific molecular targets of the most promising compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential of lead candidates in more complex and chronic models of inflammatory diseases and conducting thorough toxicological assessments.

By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the translation of promising benzofuran derivatives from the laboratory to the clinic, ultimately offering new hope for patients suffering from a wide range of inflammatory disorders.

References

Safety Operating Guide

Prudent Disposal of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, this substance requires handling as hazardous waste, with specific procedures to ensure the safety of personnel and compliance with regulations. This guide provides detailed protocols for the safe and effective disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Key Disposal Parameters

Due to the specific nature of chemical waste regulations, quantitative limits can vary based on local and institutional policies. The following table summarizes general quantitative guidelines for the disposal of halogenated organic compounds.

ParameterGuidelineRegulatory Context
Waste Classification Hazardous WasteResource Conservation and Recovery Act (RCRA)
EPA Waste Code Potentially F-List (F002) or U-List (if unused)Dependent on formulation and use
Container Type Chemically resistant (e.g., HDPE or glass)Institutional EHS and DOT regulations
Secondary Containment RequiredStandard laboratory practice
Labeling "Hazardous Waste," "Halogenated Organic Waste"OSHA and EPA requirements
Disposal Protocol

The following step-by-step procedure outlines the proper disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation:

  • Crucially, do not mix this compound waste with non-halogenated organic waste.[1]

  • Aqueous waste containing this compound should also be treated as hazardous and collected separately.

  • Solid waste, such as contaminated gloves, filter paper, or silica gel, must be placed in a designated solid hazardous waste container.

3. Waste Collection and Container Management:

  • Use a dedicated, clearly labeled waste container for halogenated organic compounds.[1]

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area, within secondary containment, to prevent the spread of potential spills.

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.

  • Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

5. Final Disposal:

  • Never dispose of this compound down the drain or in regular trash.

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the EHS office to schedule a collection.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Containment cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid aqueous_waste Aqueous Waste waste_type->aqueous_waste Aqueous halogenated_container Collect in Designated HALOGENATED ORGANIC Waste Container liquid_waste->halogenated_container solid_container Collect in Designated SOLID HAZARDOUS Waste Container solid_waste->solid_container aqueous_container Collect in Designated AQUEOUS HAZARDOUS Waste Container aqueous_waste->aqueous_container label_container Properly Label Container: 'Hazardous Waste' + Chemical Name halogenated_container->label_container solid_container->label_container aqueous_container->label_container store_waste Store in Secondary Containment in a Designated Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established safety standards and data from structurally related compounds.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard classifications for the closely related compound, (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol, have been utilized as a precautionary reference. This related compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, a cautious approach is mandated.

Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is required to minimize exposure risk. The following table summarizes the necessary equipment for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR)To be used in well-ventilated areas. Essential for preventing inhalation of potentially harmful aerosols or dust.
Positive-Pressure, Self-Contained Breathing Apparatus (SCBA)Required for responding to spills or when working in poorly ventilated spaces.
Eye and Face Protection Chemical Safety GogglesProvides a seal around the eyes to protect against splashes and airborne particles.
Face ShieldTo be worn in conjunction with safety goggles to offer an additional layer of protection for the entire face against splashes.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Gloves must be inspected before use and disposed of immediately after contamination.
Body Protection Laboratory CoatStandard protection for minor chemical splashes and dust.
Chemical-Resistant Apron or CoverallsRequired when handling larger quantities or when there is a significant risk of splashing.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all required equipment and reagents before handling the compound.

  • Handling:

    • All weighing and transferring of this compound must be conducted within a certified chemical fume hood.

    • Use spark-proof tools and equipment to prevent ignition sources.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Long-term storage is recommended at 2 to 4 °C[2].

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as hazardous waste.

  • Dispose of chemical waste in designated, sealed, and clearly labeled containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.

Emergency Procedures:

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound prep 1. Preparation - Verify Fume Hood - Check Safety Equipment - Don PPE handling 2. Handling - Work in Fume Hood - Use Spark-Proof Tools - Avoid Dust/Aerosols prep->handling storage 3. Storage - Tightly Sealed Container - Cool, Dry, Ventilated - Away from Incompatibles handling->storage Store Unused Material disposal 4. Waste Disposal - Segregate Hazardous Waste - Sealed & Labeled Containers - Follow Regulations handling->disposal Dispose of Contaminated Items emergency Emergency Procedures - Spill/Exposure Response handling->emergency

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。